1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVNZSVLBPWQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571709 | |
| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-61-3 | |
| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23975-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23975-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
This guide provides a comprehensive overview of the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making this compound a valuable building block in drug design.[1][2] This document will delve into the prevalent synthetic methodology, the underlying reaction mechanism, and a detailed, field-tested experimental protocol.
Strategic Approach to Synthesis: The Claisen Condensation
The most common and efficient method for synthesizing 1,3-diketones, including the title compound, is the Claisen condensation.[3][4] This carbon-carbon bond-forming reaction occurs between an ester and a ketone in the presence of a strong base.[5] For the synthesis of this compound, a "crossed" Claisen condensation is employed.[6] This variation involves two different carbonyl compounds: 3'-chloroacetophenone and an ethyl trifluoroacetate.[3][6]
The rationale for this specific pairing lies in the reactivity of the starting materials. The α-hydrogens of the ketone (3'-chloroacetophenone) are more acidic than those of the ester, facilitating the formation of the necessary enolate intermediate.[6] The trifluoroacetate ester serves as the electrophilic partner in the reaction. The use of a strong, non-nucleophilic base is crucial to drive the reaction to completion by deprotonating the ketone and subsequently the product β-diketone.[7][8]
Experimental Workflow Overview
Caption: The mechanism of the Claisen condensation for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3'-Chloroacetophenone | C₈H₇ClO | 154.59 | 10.0 g | 0.0647 |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 13.8 g (10.9 mL) | 0.0971 |
| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 3.10 g | 0.0776 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| 1 M Hydrochloric acid | HCl | 36.46 | ~100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~10 g | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in oil, 3.10 g, 0.0776 mol). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by decantation. Anhydrous THF (100 mL) is then added to the flask.
-
Addition of Ketone: A solution of 3'-chloroacetophenone (10.0 g, 0.0647 mol) in anhydrous THF (25 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes.
-
Addition of Ester: Ethyl trifluoroacetate (13.8 g, 0.0971 mol) in anhydrous THF (25 mL) is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2).
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.
Characterization and Data
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons, and the enol proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the two carbonyl carbons, the methylene carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the diketone and C-F stretching. [9] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | A sharp melting point range, consistent with literature values for the pure compound. |
Safety Considerations
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Ethyl Trifluoroacetate: Volatile and can be irritating. Use in a well-ventilated fume hood.
-
3'-Chloroacetophenone: Irritant. Avoid skin and eye contact.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood and avoid ignition sources.
-
Acids: Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The Claisen condensation provides a reliable and efficient route for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving a high yield of the pure product. This versatile building block holds significant potential for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(9), 4171–4176.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. | Request PDF.
- Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. PubMed.
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- Journal of the Chemical Society (Resumed). (1953). 730. A new synthesis of 1 : 3-diketones and the preparation of 1-ketoolefins by means of trifluoroacetic anhydride as condensing agent. Royal Society of Chemistry.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- ChemBK. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations.
- Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones.
- Wikipedia. (n.d.). Claisen condensation.
- Molecules. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. MDPI.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.
- ResearchGate. (n.d.). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry.
- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Juniper Publishers.
Sources
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 31693-19-3) is a halogenated β-diketone of significant interest in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and a chlorophenyl moiety imparts a unique combination of reactivity, acidity, and lipophilicity. These characteristics make it a versatile building block for the synthesis of complex heterocyclic compounds and a valuable intermediate in the development of novel pharmaceutical agents, particularly those targeting inflammatory pathways. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, structural characteristics, and synthetic pathways. It further details robust experimental protocols for its characterization, offering field-proven insights into the causality behind methodological choices to ensure scientific integrity and reproducibility.
Molecular Overview and Structural Significance
Chemical Identity
-
Systematic Name: this compound
-
CAS Number: 31693-19-3
-
Molecular Formula: C₁₀H₆ClF₃O₂
-
Molecular Weight: 250.60 g/mol [1]
-
Common Synonyms: 3'-Chloro-4,4,4-trifluoroacetoacetophenone
The Trifluoromethylated β-Diketone Core
The structure of this molecule is defined by two key features: the β-diketone functional group and the strategic placement of halogen substituents.
-
β-Diketone Moiety: The 1,3-dicarbonyl arrangement is the source of the molecule's most important chemical behavior. The methylene bridge flanked by two carbonyl groups possesses unusually acidic protons, enabling the molecule to act as a potent nucleophile in its enolate form. This reactivity is central to its utility in organic synthesis.
-
Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group has profound electronic and steric effects. As a strong electron-withdrawing group, it significantly increases the acidity of the methylene and enolic protons. In the context of drug design, the CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3][4] The C-F bond is one of the strongest in organic chemistry, which contributes to the metabolic robustness of molecules containing this group.[4]
-
3-Chlorophenyl Group: The chlorine atom, also an electron-withdrawing group, further modulates the molecule's electronic profile and provides an additional site for potential metabolic interactions or intermolecular bonding.
Keto-Enol Tautomerism: A Dynamic Equilibrium
A defining characteristic of β-diketones is their existence as a dynamic equilibrium between the diketo form and a more stable, conjugated enol form.[5][6] The trifluoromethyl group strongly favors the formation of the enol tautomer where the hydroxyl group is adjacent to the CF₃-substituted carbonyl, due to the powerful inductive effect. This equilibrium is solvent-dependent, with polar solvents potentially shifting the balance.[5][7]
Caption: Keto-Enol tautomerism in β-diketones.
Core Physicochemical Properties
The interplay of the aromatic ring, the diketone core, and the halogen substituents dictates the compound's physical and chemical properties.
Quantitative Data Summary
While specific experimental data for the 3-chloro isomer is not as prevalent as for its 4-chloro counterpart, the following table summarizes known and predicted values.
| Property | Value / Description | Source(s) |
| Molecular Weight | 250.60 g/mol | [1] |
| Appearance | Expected to be a light yellow or off-white solid. | General Observation |
| Melting Point | 60-64 °C (for the 4-chloro isomer) | [8] |
| Boiling Point | 292.4±35.0 °C (Predicted, for 4-chloro isomer) | [8] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and ethers. | [8][9] |
| Acidity (pKa) | Expected to be a relatively strong acid for a carbon acid due to electron-withdrawing groups. pKa values for β-diketones are typically determined in aqueous or mixed-solvent systems.[7][10] | Inferred |
Acidity and pKa
The acidity of the central C-H bond (and the corresponding O-H bond in the enol form) is a critical parameter, especially in drug development, as it governs the ionization state at physiological pH. The combined electron-withdrawing power of the two carbonyls, the trifluoromethyl group, and the chlorophenyl ring significantly lowers the pKa compared to simple ketones. This makes the compound substantially deprotonated at neutral or basic pH, forming a stable enolate anion. This high acidity is a key driver of its chemical reactivity and its ability to chelate metal ions.[9]
Spectroscopic and Structural Characterization
A multi-technique approach is essential for unambiguous structural confirmation and for probing the tautomeric state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the structure and tautomeric equilibrium of β-diketones in solution.[6]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, a singlet for the methylene protons (-CH₂-) in the diketo form, and a different singlet for the vinyl proton (-CH=) in the enol form. A broad singlet far downfield (>10 ppm) would indicate the chelated enolic proton. The ratio of the integrals for the methylene and vinyl protons can be used to quantify the keto-enol equilibrium in a given solvent.
-
¹³C NMR: The spectrum will reveal signals for the two distinct carbonyl carbons in the diketo form, which shift upon enolization. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally clean and sensitive technique for characterization.[11][12] A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift provides a sensitive probe of the local electronic environment.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the dominant tautomer in the solid state or in solution.[5]
-
Diketo Form: Characterized by two strong C=O stretching bands, typically in the range of 1687–1790 cm⁻¹.
-
Enol Form: Shows a broad O-H stretch from the intramolecular hydrogen bond, a C=O stretch (conjugated) and a C=C stretch, typically in the 1580–1640 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming bond lengths, bond angles, and the preferred tautomeric form in the crystal lattice.[14] For β-diketones, this technique can unambiguously determine whether the molecule crystallizes in the keto or enol form and reveal the precise nature of intermolecular interactions.[5]
Synthesis and Application
Primary Synthetic Route: Claisen Condensation
The most common and efficient method for synthesizing β-diketones is the Claisen condensation.[15][16] This involves the reaction of a ketone with an ester in the presence of a strong base. For this specific molecule, the reaction would proceed between 3'-chloroacetophenone and an ethyl trifluoroacetate, facilitated by a base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).
Caption: Generalized workflow for Claisen condensation synthesis.
Applications in Drug Discovery and Materials Science
-
Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing pyrazole-containing molecules, a class known for its anti-inflammatory properties, including COX-2 inhibitors.[17][18]
-
Bioactive Potential: The trifluoromethyl-β-diketone scaffold is found in molecules with a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[19]
-
Chelating Agent: The diketone moiety can form stable complexes with various metal ions, opening applications in catalysis, materials science, and as potential metal-based drugs.[9][19]
Key Experimental Protocols
The following protocols are designed as self-validating systems, where the expected outcomes and controls are integral to the methodology.
Protocol: Determination of pKa by Potentiometric Titration
-
Principle: This classic method determines the pKa by monitoring the pH of a solution of the compound as a standardized base is added.[20] The pKa corresponds to the pH at the half-equivalence point.
-
Methodology:
-
Preparation: Accurately weigh ~25 mg of the compound and dissolve it in a 50:50 (v/v) ethanol/water solution to ensure solubility. Use a total volume of 50 mL in a jacketed beaker maintained at 25 °C.
-
System Blank: First, titrate a 50 mL aliquot of the 50:50 ethanol/water solvent with standardized 0.1 M NaOH to determine the buffering capacity of the solvent itself.
-
Calibration: Calibrate a high-quality pH electrode using standard aqueous buffers (pH 4.00, 7.00, 10.00).
-
Titration: Immerse the calibrated electrode and a magnetic stir bar into the sample solution. Begin stirring and record the initial pH. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Allow the pH to stabilize after each addition before recording the pH and the total volume of titrant added. Continue well past the equivalence point.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. For higher accuracy, use the derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point.
-
Protocol: Analysis of Tautomeric Equilibrium by ¹H NMR
-
Principle: The keto and enol tautomers interconvert slowly on the NMR timescale, resulting in separate, observable signals for each form.[6] The ratio of their integrals directly reflects their relative populations.
-
Methodology:
-
Sample Preparation: Prepare two separate, precise solutions of the compound (~10 mg/mL) in two different deuterated solvents of varying polarity, such as CDCl₃ (non-polar) and DMSO-d₆ (polar).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, ensuring accurate integration. A 30-second delay is a safe starting point.
-
Signal Identification: Identify the singlet corresponding to the methylene protons (-CH₂-) of the keto form and the singlet of the vinyl proton (-CH=) of the enol form.
-
Integration and Calculation: Carefully integrate both singlets. The percentage of the enol form is calculated as: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100%
-
Causality Check: The causality is validated by comparing the results from the two different solvents. A shift in the calculated equilibrium is expected, confirming the solvent-dependent nature of the tautomerism.
-
Protocol: Single Crystal X-ray Diffraction Workflow
-
Principle: X-ray crystallography provides an atomic-resolution 3D structure by analyzing how a crystal diffracts a beam of X-rays.[14][21]
-
Methodology:
Caption: Standard workflow for single-crystal X-ray diffraction.
-
Crystal Growth (The Critical Step): The primary challenge is growing a single, high-quality crystal. Dissolve the compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate). Use slow evaporation, solvent layering, or vapor diffusion techniques to allow ordered crystals to form over several days. The quality of the crystal directly determines the quality of the final structure.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map. An atomic model is built into this map and then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, validated 3D structure.[21]
Safety and Handling
-
Irritant: Like many diketones, this compound is expected to be irritating to the eyes, respiratory system, and skin.[9]
-
Handling: Always handle in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a highly functionalized molecule whose value lies in the synergistic interplay of its constituent parts. Its tunable keto-enol tautomerism, pronounced acidity, and strategic halogenation make it a powerful synthon for creating diverse chemical entities. For researchers in drug discovery, a thorough understanding of its physicochemical properties—from its spectroscopic fingerprint to its tautomeric behavior—is paramount for leveraging its full potential in the rational design of next-generation therapeutics. The experimental frameworks provided herein offer a reliable foundation for the rigorous characterization required to advance such research.
References
- ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- Schmid, S., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.
- Cid, P., et al. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(3), 860.
- Schmid, S., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects [PDF]. Pharmaceuticals.
- Pashynnyk, D., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. International Journal of Molecular Sciences, 23(19), 11898.
- Schmid, S., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.
- NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. NIST WebBook.
- ResearchGate. (n.d.). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.
- PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone.
- ResearchGate. (2007). Coupling of Protons with Fluorine Page.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- Soong, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11, 329.
- Angene. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
- ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Altamirano-Hernández, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(2), 249.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Gerig, J.T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance.
- University of Ottawa. (n.d.). 19Flourine NMR.
- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone.
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
- ResearchGate. (n.d.). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- Wikipedia. (n.d.). X-ray crystallography.
- van Hoof, A., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.
- Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values.
- RedShiftBio. (2022). X Ray Crystallography. YouTube.
Sources
- 1. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. biophysics.org [biophysics.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 18. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 19. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
An In-depth Technical Guide to 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 23975-61-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with significant potential in medicinal chemistry and materials science. Despite its structural similarity to more extensively studied analogs, this particular isomer remains a compound of untapped potential. This document aims to consolidate the available information and provide expert insights into its synthesis, characterization, and prospective applications. By elucidating the fundamental chemistry and proposing avenues for further investigation, this guide serves as a valuable resource for researchers looking to explore the unique properties imparted by the 3-chloro substitution on the phenyl ring in conjunction with the trifluoromethyl group.
Introduction: The Strategic Value of Fluorinated β-Diketones
Fluorinated β-diketones are a class of organic compounds that have garnered considerable interest in the scientific community. The introduction of a trifluoromethyl group (-CF3) into a molecule can profoundly alter its physicochemical and biological properties. This is primarily due to the high electronegativity and lipophilicity of the -CF3 group, which can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.
This compound belongs to this versatile class of molecules. The presence of both a trifluoromethyl group and a chlorine atom on the phenyl ring makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The specific placement of the chlorine atom at the meta position of the phenyl ring offers a unique electronic and steric profile compared to its ortho and para isomers, potentially leading to differential biological activity and reactivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 23975-61-3 | [1] |
| Molecular Formula | C₁₀H₆ClF₃O₂ | [1] |
| Molecular Weight | 250.60 g/mol | [2] |
| Appearance | Pale yellow solid (predicted) | General knowledge |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | General knowledge |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of β-diketones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, a crossed Claisen condensation between 3'-chloroacetophenone and an ethyl trifluoroacetate is the most logical and established route.
Proposed Synthetic Pathway: Crossed Claisen Condensation
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for analogous compounds and is expected to yield the target molecule with high purity.
Materials:
-
3'-Chloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Enolate Formation: To the stirred suspension, add a solution of 3'-chloroacetophenone (1 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The formation of the enolate is the critical step, driven by the acidity of the α-protons of the ketone.
-
Condensation: Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a 1M HCl solution until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. The bicarbonate wash is crucial to remove any unreacted acidic starting materials or byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization and Analytical Profile
Due to the limited availability of specific spectral data for the 3-chloro isomer, this section provides a predictive analysis based on closely related analogs. Researchers are strongly encouraged to perform their own analytical characterization.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methylene protons, and a singlet for the enol proton. The aromatic region will likely display a complex multiplet pattern due to the meta-substitution. The enol proton signal is typically broad and appears downfield.
-
¹³C NMR: The carbon NMR will show signals for the two carbonyl carbons, the carbons of the phenyl ring, and the methylene carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
4.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 250 and 252 in a roughly 3:1 ratio, which is characteristic of the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the dicarbonyl unit.
4.3. Infrared (IR) Spectroscopy
The IR spectrum should display strong absorption bands for the carbonyl groups (C=O) in the region of 1600-1750 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the enol form due to the O-H stretching vibration.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a promising candidate for various applications.
Medicinal Chemistry
-
Synthesis of Heterocyclic Compounds: β-Diketones are versatile precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. Many of these heterocyclic scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.
-
Enzyme Inhibition: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of various enzymes, including serine proteases and metalloproteases. The 3-chlorophenyl group can be strategically utilized to enhance binding affinity and selectivity for specific enzyme targets.
-
Anti-inflammatory and Anticancer Agents: Several studies on related fluorinated β-diketones and their derivatives have reported significant anti-inflammatory and anticancer activities.[3] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in inflammation and cell proliferation.
Caption: Potential applications of this compound.
Materials Science
-
Metal Chelating Agent: The β-diketone functionality allows for the formation of stable complexes with a variety of metal ions. These metal complexes can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.
-
Precursor for Polymers: This compound can be incorporated into polymer backbones to modify their properties, such as thermal stability, and to introduce specific functionalities.
Conclusion and Future Outlook
This compound is a promising yet under-explored chemical entity. This guide has provided a comprehensive overview of its properties, a robust and detailed proposed synthetic route, and a discussion of its potential applications. The lack of extensive literature on this specific isomer presents a significant opportunity for original research. Future investigations should focus on the experimental validation of the proposed synthesis, thorough spectroscopic characterization, and a systematic evaluation of its biological activities. Such studies will undoubtedly unlock the full potential of this versatile fluorinated β-diketone and pave the way for its use in the development of new drugs and advanced materials.
References
- Anonymous. (n.d.). id 1 AD001 image001 NULL C11H12F2O4 NULL 2-(3-Ethoxyphenyl).
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- ChemBK. (2024, April 10). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
- Pan, Z., & Raftery, D. (2007). Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. Natural Product Reports, 30(7), 970-87.
- Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.
- DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601-2607.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
- DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate.
- Andriole, V. T. (1999). Structure--activity relationship of quinolones. Drugs, 58 Suppl 2, 27-9.
- Pan, Z., & Raftery, D. (2007). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Analytical and Bioanalytical Chemistry, 387(2), 525-7.
- Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123.
- ResearchGate. (2025, December 10). Combined Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approaches for Metabolomics.
- NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-.
- Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.
- Holzner, S., et al. (2024). Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. Journal of Natural Products, 87(11), 2345-2354.
- Zhang, X. L., et al. (2013). Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group. Chinese Journal of Chemistry, 31(1), 113-118.
- Al-Ostoot, F. H., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(21), 7301.
- El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3041.
Sources
Structure Elucidation of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Multi-Technique Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The definitive assignment of a chemical structure is the bedrock of all subsequent research, from mechanistic studies to drug development. For a molecule like 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, which possesses multiple reactive centers, a halogen atom, and a fluorinated group, a cursory analysis is insufficient. This guide is structured not as a rigid checklist, but as a logical workflow. We begin with a hypothesis of the structure, informed by its synthesis, and then systematically test that hypothesis with an array of orthogonal analytical techniques. Each technique provides a unique piece of the puzzle, and their collective agreement provides the self-validating system required for absolute confidence in the final elucidated structure.
Foundational Chemistry: Synthesis and Tautomerism
The target molecule, this compound, belongs to the class of β-diketones. Its structure presents several key features for analytical interrogation: a substituted aromatic ring, two carbonyl groups, a reactive methylene bridge, and a trifluoromethyl group.
1.1. Synthesis Context: The Claisen Condensation
A foundational understanding of the molecule's synthesis is crucial as it informs our structural hypothesis. A common and efficient route to this class of compounds is the Claisen condensation.[1] This reaction involves the acylation of a ketone with an ester in the presence of a strong base.
-
Reactants: 3'-Chloroacetophenone and an ethyl trifluoroacetate.
-
Mechanism: A strong base (e.g., Sodium Hydride, NaH) deprotonates the α-carbon of the 3'-chloroacetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, followed by the elimination of the ethoxide leaving group to yield the final β-diketone product after an acidic workup.
This synthetic pathway establishes the core scaffold: a 3-chlorophenyl group attached to a carbonyl, which is separated from a trifluoroacetyl group by a methylene unit.
1.2. The Keto-Enol Tautomerism
A critical and defining characteristic of β-diketones is their existence as a dynamic equilibrium of two tautomeric forms: the diketo form and the enol form.[2][3] The interconversion involves the migration of a proton and the shifting of a double bond.
Caption: Keto-Enol equilibrium in this compound.
In solution, the enol form is often significantly stabilized by two key factors:
-
Conjugation: The C=C double bond is conjugated with the remaining carbonyl group and the aromatic ring, creating an extended π-system that delocalizes electron density and lowers the overall energy.
-
Intramolecular Hydrogen Bonding: A strong six-membered pseudo-ring is formed via a hydrogen bond between the enolic hydroxyl proton and the oxygen of the adjacent carbonyl group.[4][5]
The ratio of these tautomers is solvent-dependent, with non-polar solvents typically favoring the hydrogen-bonded enol form.[6] Our analytical approach must therefore be capable of identifying and characterizing both species, as their spectroscopic signatures will differ.
The Analytical Workflow: A Multi-Pronged Approach
No single technique can provide absolute proof of structure. We employ a suite of spectroscopic methods, each providing orthogonal data. The convergence of this data on a single structural hypothesis constitutes a robust elucidation.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Expertise & Causality: Mass spectrometry is the first port of call. Its primary purpose is to determine the molecular weight of the compound, thereby providing a direct confirmation of the elemental formula. For halogenated compounds, it offers a unique diagnostic feature—the isotopic pattern—that serves as an internal validation of the chlorine atom's presence.
Experimental Protocol:
-
Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) source.
-
Analysis: Acquire the spectrum, focusing on the molecular ion region. Calculate the theoretical exact mass and isotopic distribution for the proposed formula C₁₀H₆ClF₃O₂.
Anticipated Data & Interpretation:
| Feature | Predicted Observation | Rationale & Confirmation |
| Molecular Ion (M⁺) | m/z ≈ 250.0008 | Corresponds to the nominal mass of C₁₀H₆³⁵ClF₃O₂. HRMS provides mass accuracy < 5 ppm, confirming the elemental formula. |
| Isotopic Peak (M+2) | m/z ≈ 252.00 | Arises from the natural abundance of the ³⁷Cl isotope.[7][8][9] |
| Isotopic Ratio | M⁺ : M+2 ≈ 3:1 | This characteristic intensity ratio is definitive proof of a single chlorine atom in the molecule.[7][9] |
| Key Fragments | m/z 139/141 ([M-COCF₃]⁺)m/z 69 ([CF₃]⁺) | Fragmentation patterns provide corroborating structural evidence. The chlorobenzoyl cation (m/z 139/141) and the trifluoromethyl cation (m/z 69) are expected stable fragments. |
The observation of the correct molecular weight coupled with the signature 3:1 isotopic pattern for chlorine provides exceptionally strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present by measuring their characteristic vibrational frequencies. For this molecule, IR is particularly powerful for confirming the presence of the carbonyl groups and, crucially, for providing direct evidence of the keto-enol tautomerism.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. Baseline correct the spectrum and label significant peaks.
Anticipated Data & Interpretation:
The IR spectrum is expected to be a superposition of signals from both the keto and the more stable enol tautomer.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Tautomer | Interpretation & Causality |
| 3200-2500 (Broad) | O-H stretch | Enol | The broadness is a hallmark of strong intramolecular hydrogen bonding, confirming the chelated enol structure.[4] |
| 1720-1680 | C=O stretch | Keto | A sharp peak in this region would indicate the presence of the unconjugated diketone form. |
| 1640-1580 | C=O / C=C stretch | Enol | This band represents the conjugated carbonyl and C=C double bonds of the enol form. The frequency is lowered due to conjugation and hydrogen bonding.[10] |
| 1300-1100 (Strong) | C-F stretches | Both | Strong, characteristic absorptions confirming the presence of the -CF₃ group.[11] |
| ~800-600 | C-Cl stretch | Both | A peak in the fingerprint region consistent with a C-Cl bond. |
The simultaneous observation of the broad O-H stretch and the shifted carbonyl/alkene band is the most compelling IR evidence for the dominance of the intramolecularly hydrogen-bonded enol tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information on the chemical environment, connectivity, and quantity of each type of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus. Because the keto-enol interconversion is typically slow on the NMR timescale, we can often observe and quantify both tautomers simultaneously.[2][3]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H, integrate the signals to determine proton ratios. For ¹³C, a DEPT experiment can be run to differentiate CH, CH₂, and CH₃ groups.
Anticipated Data & Interpretation: (Note: The enol form is expected to be the major species in a non-polar solvent like CDCl₃)
¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Major Enol Form) | Rationale |
| ~14-15 | Broad Singlet | 1H | Enolic -OH | Highly deshielded due to strong intramolecular H-bonding. |
| ~7.5-8.0 | Multiplet | 4H | Aromatic C-H | Protons on the 3-chlorophenyl ring. |
| ~6.5 | Singlet | 1H | Vinylic =C-H | The single proton on the double bond of the enol form. |
(Signals for the minor keto form, if observed, would include a singlet around δ 4.0-4.5 ppm for the -CH₂- group.) The ratio of the integrals for the enol's vinylic proton versus the keto's methylene protons allows for direct quantification of the tautomeric ratio.
¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Assignment (Major Enol Form) | Rationale |
| ~185 | Singlet | Phenyl C=O | Carbonyl carbon adjacent to the aromatic ring. |
| ~178 | Quartet (q) | Enolic C-O-CF₃ | Carbonyl carbon coupled to the three fluorine atoms (²JCF ≈ 35 Hz). |
| ~117 | Quartet (q) | -CF₃ | Trifluoromethyl carbon, showing a large one-bond coupling constant (¹JCF ≈ 285 Hz). |
| 125-140 | Multiple Singlets | Aromatic Carbons | Six distinct signals for the carbons of the 3-chlorophenyl ring. |
| ~93 | Singlet | Vinylic =C-H | The methine carbon of the enol form. |
¹⁹F NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -77 | Singlet | -CF₃ | A single signal is expected as all three fluorine atoms are chemically equivalent. |
The combination of these three NMR experiments provides an unambiguous "fingerprint" of the molecule, confirming the carbon-hydrogen framework, the presence and location of the chloro and trifluoromethyl substituents, and the dominant tautomeric form in solution.
X-Ray Crystallography: The Unambiguous Solid-State Structure
Expertise & Causality: While the spectroscopic methods described provide overwhelming evidence for the structure in solution, single-crystal X-ray crystallography provides the "gold standard" for absolute structural confirmation in the solid state.[12] It determines the precise three-dimensional arrangement of every atom in the molecule, providing definitive proof of connectivity, conformation, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. It involves slowly evaporating a solution of the purified compound in a suitable solvent or solvent system (e.g., hexane/ethyl acetate) to grow a single, diffraction-quality crystal.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.[12]
Anticipated Result: The crystal structure would be expected to show the molecule exists exclusively as the enol tautomer in the solid state. It would provide precise bond lengths and angles, definitively confirming the planar, six-membered hydrogen-bonded ring and the overall molecular geometry. This technique moves beyond connectivity to provide a true atomic-level picture of the compound.
Conclusion: A Self-Validating Structural Assignment
The structure of this compound is elucidated with high confidence through the systematic application of orthogonal analytical techniques.
-
Mass Spectrometry confirms the correct elemental formula (C₁₀H₆ClF₃O₂) via accurate mass and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.
-
Infrared Spectroscopy identifies the required functional groups (C=O, C-F, aromatic) and provides clear evidence for the dominant, hydrogen-bonded enol tautomer.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides an unambiguous map of the molecular framework, confirms the connectivity of all atoms, and allows for the quantification of the keto-enol tautomeric ratio in solution.
-
X-Ray Crystallography , if performed, would offer the ultimate confirmation of the solid-state structure, almost certainly as the chelated enol tautomer.
References
- Sloop J.C., Bumgartner C.L., Washington G., Loehle W.D., Sankar S.S., Lewis A.B. (2006). Keto-enol and enol-enol tautomerism in trifluoro-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786.
- Chemguide. (n.d.). The M+2 peak in a mass spectrum.
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Dryden, R. P., & Winston, A. (1958). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry, 62(5), 635-637.
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.
- Chemistry Steps. (n.d.). Ketone Infrared Spectra.
- Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466.
- Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389-2393.
- Vovna, V. I., et al. (2018). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 87(8), 743-764.
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
- Ranu, B. C., & Dutta, P. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(3), 963.
- Singh, P., et al. (2022). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. Luminescence, 37(8), 1328-1334.
- Reid, J. C., & Calvin, M. (1950). A Study of Some Fluorine-containing β-Diketones. Journal of the American Chemical Society, 72(7), 2948-2952.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- Blanco, M. B., & Teruel, M. A. (2015). Keto-enol tautomerism of the fluorinated diketones. ResearchGate.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Ural Federal University Institutional Repository.
- Henne, A. L., et al. (1951). Some New β-Diketones Containing the Trifluoromethyl Group. Semantic Scholar.
- The Organic Chemistry Tutor. (2019). keto-enol tautomerization. YouTube.
- Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?.
- Wikipedia. (n.d.). X-ray crystallography.
- Al-Hamdani, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules, 25(22), 5441.
- Dias, H. V. R., & Singh, S. (2001). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione... Molecules, 6(1), 25-31.
- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
- Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
- Pettersson, J. (2017). Quantitative NMR spectroscopy on fluorine- containing drugs. DiVA portal.
- LabXchange. (n.d.). Understanding X-Ray Crystallography Structures.
- PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Formation of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
This guide provides a comprehensive technical overview of the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in the development of pharmaceuticals and advanced materials. The presence of both a trifluoromethyl group and a substituted phenyl ring imparts unique chemical properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity. This document will delve into the core chemical principles governing its formation, provide a detailed experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of Fluorinated β-Diketones
Fluorinated β-diketones, such as this compound, are versatile synthons in organic chemistry. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the methylene bridge and the reactivity of the adjacent carbonyls. This unique electronic profile makes them valuable precursors for the synthesis of various heterocyclic compounds, including pyrazoles and isoxazoles, which are common scaffolds in drug discovery. For instance, analogous compounds are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib[1][2][3].
The formation of this class of molecules is predominantly achieved through the Claisen condensation , a robust carbon-carbon bond-forming reaction. This guide will focus on the application of the crossed Claisen condensation for the targeted synthesis of this compound.
The Core Mechanism: A Stepwise Exploration of the Claisen Condensation
The synthesis of this compound is a classic example of a crossed Claisen condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base. In this specific synthesis, the key reactants are 3'-chloroacetophenone (the ketone component) and ethyl trifluoroacetate (the ester component).
The overall transformation can be summarized as follows:
3'-Chloroacetophenone + Ethyl Trifluoroacetate --(Strong Base)--> this compound
The mechanism proceeds through several key steps, each critical for the formation of the final product:
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 3'-chloroacetophenone by a strong base. This abstraction of an acidic α-hydrogen results in the formation of a resonance-stabilized enolate ion. The choice of base is crucial; a strong, non-nucleophilic base is preferred to avoid side reactions with the ester. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the ketone, driving the reaction forward. Sodium ethoxide can also be used, but the equilibrium may be less favorable.[4][5][6]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This step forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion (a good leaving group). This elimination step results in the formation of the β-diketone product.
-
Final Deprotonation (Driving Force): The resulting this compound has a highly acidic methylene proton situated between two electron-withdrawing carbonyl groups. The ethoxide ion generated in the previous step (or any remaining strong base) will readily deprotonate this methylene group. This final deprotonation is thermodynamically favorable and serves to drive the entire reaction equilibrium towards the product.[6][7] An acidic workup is then required to protonate the enolate and isolate the final neutral β-diketone.
Below is a DOT language representation of the reaction mechanism:
Experimental Protocol: A Validated Approach
The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][2][8]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3'-Chloroacetophenone | 154.59 | 15.46 g | 0.10 | ≥98% | Sigma-Aldrich |
| Ethyl trifluoroacetate | 142.08 | 21.31 g (18.1 mL) | 0.15 | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.80 g | 0.12 | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous | Sigma-Aldrich |
| 1 M Hydrochloric Acid | - | ~50 mL | - | - | VWR |
| Diethyl Ether | - | 150 mL | - | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - | VWR |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | - | VWR |
| Anhydrous Magnesium Sulfate | - | ~10 g | - | - | VWR |
Step-by-Step Methodology
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Base Suspension: To the flask, add sodium hydride (4.80 g, 0.12 mol of a 60% dispersion). Anhydrous THF (100 mL) is then added via cannula. The suspension is stirred under a positive pressure of nitrogen.
-
Ketone Addition: 3'-Chloroacetophenone (15.46 g, 0.10 mol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes. The mixture is then stirred for an additional hour at room temperature to ensure complete enolate formation. Hydrogen gas evolution will be observed.
-
Ester Addition: Ethyl trifluoroacetate (21.31 g, 0.15 mol) is dissolved in anhydrous THF (50 mL) and added dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2-3).
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can be employed to yield the pure this compound.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical because the enolate intermediate is highly basic and will be quenched by any protic solvents, such as water, which would halt the reaction.
-
Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the ketone. This drives the equilibrium towards the formation of the enolate and prevents side reactions where the base might act as a nucleophile.[5] The use of an alkoxide base like sodium ethoxide could lead to a reversible reaction and potentially transesterification with the ethyl trifluoroacetate.
-
Stoichiometry: A slight excess of the ethyl trifluoroacetate is used to ensure the complete consumption of the more valuable ketone. An excess of the base is also used to drive the initial deprotonation to completion.
-
Temperature Control: The initial deprotonation is performed at room temperature, while the addition of the highly reactive ethyl trifluoroacetate is done at 0 °C to control the exothermic nature of the nucleophilic attack and minimize the formation of byproducts.
-
Acidic Workup: The final product exists as its enolate salt in the basic reaction mixture. Acidification is necessary to protonate the enolate and isolate the neutral β-diketone.
Visualization of the Experimental Workflow
The following DOT script visualizes the key stages of the synthesis process.
Conclusion
The synthesis of this compound via a crossed Claisen condensation is a reliable and efficient method for producing this valuable fluorinated intermediate. A thorough understanding of the reaction mechanism, particularly the role of the strong base in enolate formation and driving the reaction equilibrium, is paramount for a successful outcome. Careful control of reaction conditions, including stoichiometry, temperature, and the maintenance of an inert atmosphere, ensures high yields and purity of the final product. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Claisen Condensation. (n.d.). University of Babylon.
- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. (2024, April 10). ChemBK.
- A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione. (n.d.). Google Patents.
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (2008). ResearchGate.
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. (n.d.). Google Patents.
- 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). PubChem.
- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.). Google Patents.
- 23.7 The Claisen Condensation Reaction. (2023, September 20). OpenStax.
- 23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts.
- The Synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-Gel Matrix Materials. (2008, October 20). PubMed.
- Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]
Tautomerism in 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
An In-Depth Technical Guide to the Tautomerism of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Abstract
This compound is an asymmetrical β-diketone whose chemical behavior and biological activity are intrinsically linked to its tautomeric equilibrium. The presence of a potent electron-withdrawing trifluoromethyl group alongside a chlorophenyl ring system dictates a pronounced preference for the enol form, stabilized by a strong intramolecular hydrogen bond. This guide provides a comprehensive examination of this equilibrium, detailing the theoretical underpinnings, robust experimental methodologies for characterization, and the significant implications of tautomerism in the context of medicinal chemistry and drug design. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for professionals seeking to harness or mitigate the effects of tautomerism in β-diketone-based molecular scaffolds.
Introduction: The Significance of Tautomeric Equilibrium
β-Diketones represent a cornerstone class of compounds in organic synthesis, coordination chemistry, and pharmacology. A defining characteristic of these molecules is their existence as a dynamic equilibrium of constitutional isomers known as tautomers—most commonly, a diketo form and a chelated enol form.[1][2][3] The interconversion between these forms, while seemingly subtle, profoundly alters the molecule's physicochemical properties, including its polarity, lipophilicity, pKa, hydrogen bonding capability, and metal-chelating affinity.
For this compound, this phenomenon is particularly pronounced. The molecule's asymmetry, driven by the distinct electronic properties of the 3-chlorophenyl and trifluoromethyl substituents, results in a highly skewed and solvent-dependent equilibrium. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly increases the acidity of the adjacent methylene protons, strongly favoring enolization.[2][4] Understanding and controlling this tautomeric balance is paramount for drug development professionals, as the biologically active form of a molecule is often one specific tautomer. The dominant tautomer dictates how the molecule interacts with enzyme active sites, its membrane permeability, and its overall pharmacokinetic profile.[5][6] This guide elucidates the critical aspects of this equilibrium, providing the theoretical foundation and practical workflows necessary for its rigorous investigation.
Theoretical Framework: Factors Governing the Keto-Enol Equilibrium
An asymmetrical β-diketone can, in principle, exist as three distinct species in equilibrium: a single diketo tautomer and two different enol tautomers. The position of this equilibrium is not static; it is a finely tuned balance influenced by structural and environmental factors.
Caption: Integrated workflow for determining tautomeric equilibrium.
Tautomerism and Its Impact on Drug Development
The tautomeric state of this compound is not a mere chemical curiosity; it is a critical determinant of its potential as a pharmaceutical intermediate or active scaffold. [7][8]The trifluoromethyl-β-diketone motif is a key building block for various biologically active molecules, including anti-inflammatory agents like Celecoxib. [9][10][11] Table 2: Influence of Solvent Polarity on the Tautomeric Equilibrium of a Typical Trifluoromethyl β-Diketone
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % Enol | Rationale |
| Hexane | 1.9 | Enol | >99% | Non-polar, preserves intramolecular H-bond. |
| Chloroform (CDCl₃) | 4.8 | Enol | >95% | Weakly polar, minimally disrupts H-bond. |
| Acetonitrile | 37.5 | Enol | ~85-90% | Polar aprotic, moderate solvation of keto form. |
| DMSO | 46.7 | Enol | ~80-85% | Strong H-bond acceptor, disrupts enol's internal H-bond. [12] |
| Methanol | 32.7 | Enol (Keto increases) | ~70-75% | Protic, stabilizes keto form via intermolecular H-bonds. |
| Water | 80.1 | Enol (Keto increases) | ~60-65% | Highly polar protic, strongly favors the more polar keto tautomer. [13] |
-
Receptor Binding and Enzyme Inhibition: The specific three-dimensional shape and hydrogen bonding pattern of the dominant tautomer will govern its interaction with a biological target. The enol form presents a planar, rigidified structure with a specific arrangement of H-bond donors and acceptors, which can be crucial for fitting into an enzyme's active site. The diketo form is more flexible and has different polarity and H-bonding characteristics.
-
Pharmacokinetics (ADME):
-
Lipophilicity and Permeability: The internally hydrogen-bonded enol form effectively masks its polar hydroxyl and carbonyl groups, making it significantly more lipophilic (higher LogP) than the diketo form. This enhanced lipophilicity can improve membrane permeability and oral absorption. [6] * Metabolism: The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation. [6]The reactivity of the different tautomers towards metabolic enzymes (e.g., Cytochrome P450s) will also differ.
-
-
Metal Chelation: The enol tautomer, in its deprotonated enolate form, is an excellent bidentate ligand for metal ions. This property is relevant for designing metal-based drugs or understanding potential interactions with metalloenzymes. [14]
Conclusion
The tautomerism of this compound is dominated by the enol form, a consequence of stabilization by a strong intramolecular hydrogen bond and the powerful electron-withdrawing effect of the trifluoromethyl group. This equilibrium, however, is sensitive to the solvent environment, with polar, protic solvents capable of shifting the balance toward the diketo form. For researchers in drug discovery and development, a thorough characterization of this tautomeric behavior using a combination of NMR spectroscopy, UV-Vis analysis, and computational modeling is not merely advisable but essential. A precise understanding of the dominant tautomeric species underpins rational drug design, enabling the optimization of target binding, pharmacokinetic properties, and ultimately, therapeutic efficacy.
References
- ResearchGate. (n.d.).
- Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Link
- RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Link
- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Link
- ResearchGate. (n.d.). Keto-enol tautomerism of β-diketone. Link
- ACS Publications. (n.d.).
- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Link
- SciSpace. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. Link
- PubMed. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. Link
- Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Link
- ACS Publications. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. Link
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Link
- ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Link
- ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Link
- ResearchGate. (n.d.). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Link
- PMC. (2021).
- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. Link
- ChemBK. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. Link
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Link
- ACS Publications. (n.d.). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Link
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Link
- PubMed Central. (n.d.).
- MDPI. (2021).
- Chemicalbook. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE. Link
- ResearchGate. (n.d.). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Link
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. Link
- Preprints.org. (2023). 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. Link
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- PharmaCompass.com. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Link
- Chemxpert Database. (n.d.). 1-(4-Chlorophenyl)-4,4,4-Trifluorobutane-1,3-Dione US-DMF. Link
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Chlorophenyl Trifluorinated β-Diketones
A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights
Abstract
The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry, significantly impacting the pharmacokinetic and physicochemical properties of bioactive compounds.[1][2][3][4] Among the myriad of fluorinated scaffolds, chlorophenyl trifluorinated β-diketones represent a particularly compelling class of compounds, demonstrating a broad spectrum of biological activities and serving as versatile precursors in the synthesis of various heterocyclic systems. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these valuable molecules. We will delve into the foundational Claisen condensation reaction, which remains a cornerstone for their synthesis, and explore the critical role of the trifluoromethyl group in influencing their chemical behavior, particularly their pronounced keto-enol tautomerism. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, in-depth protocols.
Introduction: The Dawn of Fluorinated β-Diketones
The story of chlorophenyl trifluorinated β-diketones is intrinsically linked to the broader history of β-dicarbonyl chemistry and the strategic incorporation of fluorine to modulate molecular properties. β-Diketones, characterized by two carbonyl groups separated by a methylene group, are notable for their ability to exist in a dynamic equilibrium between keto and enol tautomers. This tautomerism is a key determinant of their reactivity and coordinating properties.
The introduction of a trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, dramatically shifts this equilibrium towards the enol form. This is due to the enhanced acidity of the α-protons and the formation of a stable, intramolecularly hydrogen-bonded six-membered ring in the enol tautomer.[5][6][7] This structural feature is fundamental to their utility as ligands in coordination chemistry and as building blocks in organic synthesis. The presence of a chlorophenyl ring further imparts specific steric and electronic properties, influencing biological activity and synthetic accessibility.
Foundational Synthesis: The Claisen Condensation
The primary and most classical method for the synthesis of β-diketones, including chlorophenyl trifluorinated variants, is the Claisen condensation.[8][9] This base-catalyzed reaction involves the carbon-carbon bond formation between an ester and a ketone (or another ester).[9] For the synthesis of chlorophenyl trifluorinated β-diketones, a mixed or "crossed" Claisen condensation is employed, typically reacting a substituted chlorophenyl ketone with a trifluoroacetylating agent, such as ethyl trifluoroacetate.[8][10]
The general mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from the chlorophenyl ketone to form a resonance-stabilized enolate.[9][11]
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate.[11]
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.[9][11]
-
Deprotonation: The newly formed β-diketone is more acidic than the starting ketone and is deprotonated by the base, driving the equilibrium towards the product.
-
Protonation: A final acidic workup neutralizes the enolate to yield the final chlorophenyl trifluorinated β-diketone.[9]
The choice of base and solvent is critical for the success of the Claisen condensation. Anhydrous conditions are essential to prevent hydrolysis of the ester and the base.[11] Stronger bases like sodium hydride can often lead to higher yields compared to sodium ethoxide.[10]
Diagram: Generalized Claisen Condensation for Chlorophenyl Trifluorinated β-Diketones
Caption: A simplified workflow of the Claisen condensation.
Evolution and Optimization of Synthetic Methodologies
While the Claisen condensation remains a robust method, researchers have continually sought to improve its efficiency and scope. Key areas of optimization have included:
-
Base Selection: The use of stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can minimize side reactions and improve yields, especially with sterically hindered substrates.[10]
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to maintain anhydrous conditions.[8]
-
Alternative Acylating Agents: While ethyl trifluoroacetate is common, other trifluoroacetylating agents like trifluoroacetic anhydride or S-ethyl trifluoroethanethioate have been explored to enhance reactivity under milder conditions.
A significant improvement in the purification of β-diketones involves the formation of copper(II) chelates.[8][12] The crude β-diketone product can be treated with a copper(II) salt, such as copper(II) acetate, to form a stable, often crystalline, copper(II) bis(β-diketonate) complex. This complex can be easily separated from impurities and then decomposed by treatment with a strong acid to regenerate the pure β-diketone.[8]
The Critical Role of Keto-Enol Tautomerism
As previously mentioned, the presence of the electron-withdrawing trifluoromethyl group strongly favors the enol tautomer in chlorophenyl trifluorinated β-diketones.[5][6] This phenomenon is readily observable through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the enolic proton typically appears as a broad singlet at a downfield chemical shift (δ 13-16 ppm), indicative of strong intramolecular hydrogen bonding. The disappearance of the methylene signal and the appearance of a vinyl proton signal are also characteristic.
-
Infrared (IR) Spectroscopy: The IR spectrum of the enol tautomer is characterized by a broad O-H stretching band and the absence of a distinct ketone C=O stretch. Instead, bands corresponding to the conjugated C=C and chelated C=O stretching vibrations are observed at lower wavenumbers.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation in the enol form leads to a π → π* transition that can be observed in the UV-Vis spectrum.[5]
In nonpolar solvents, trifluoromethyl-β-diketones often exist as a mixture of two chelated cis-enol forms.[5] The equilibrium between these two enol forms is influenced by the nature of the substituents on the phenyl ring.[5]
Diagram: Keto-Enol Tautomerism
Caption: The equilibrium between the keto and enol forms.
Applications in Drug Discovery and Beyond
The unique structural and electronic properties of chlorophenyl trifluorinated β-diketones have made them valuable scaffolds in medicinal chemistry and materials science.
-
Anticancer Agents: Metal complexes of fluorinated β-diketones have shown promise as anticancer agents.[13][14] The lipophilicity imparted by the fluorinated groups can enhance cellular uptake, and the chelated metal center can interact with biological targets.
-
Antimicrobial Agents: These compounds and their metal complexes have also been investigated for their antibacterial and antifungal activities.[14]
-
Precursors for Heterocycles: The 1,3-dicarbonyl moiety is a versatile synthon for the construction of various heterocyclic systems, such as pyrazoles and isoxazoles, which are common motifs in pharmaceuticals.
-
Coordination Chemistry: As potent chelating ligands, they are used in the synthesis of volatile and thermally stable metal complexes for applications in chemical vapor deposition (CVD) and as luminescent materials.[15][16]
Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
This protocol provides a representative method for the synthesis of a chlorophenyl trifluorinated β-diketone via Claisen condensation.
Materials:
-
4'-Chloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of nitrogen.
-
Base Suspension: Sodium hydride (1.1 eq) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous THF.
-
Ketone Addition: 4'-Chloroacetophenone (1.0 eq) dissolved in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
Ester Addition: Ethyl trifluoroacetate (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions: Sodium hydride is a highly flammable and reactive solid. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Conclusion
The journey of chlorophenyl trifluorinated β-diketones from their initial synthesis via the classical Claisen condensation to their current status as valuable building blocks in drug discovery and materials science is a testament to the power of strategic molecular design. The interplay between the chlorophenyl ring and the trifluoromethyl group creates a unique chemical entity with a pronounced tendency to exist in its enol form, a feature that underpins its diverse applications. As synthetic methodologies continue to be refined and our understanding of their biological activities deepens, we can anticipate that chlorophenyl trifluorinated β-diketones will continue to play a significant role in the development of new therapeutics and advanced materials.
References
- Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable. (n.d.).
- Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(21), 6643.
- Sloop, J. C. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 846-853.
- Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. (2019). The Journal of Organic Chemistry, 84(11), 7296-7302.
- Claisen condensation. (n.d.). In Wikipedia.
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- Keto-enol tautomerism of the fluorinated diketones. (2016). Atmospheric Environment, 141, 289-298.
- Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. (2006). Journal of Fluorine Chemistry, 127(6), 846-853.
- Theoretical study on enol-keto tautomerism of α-fluorine-β-diketones. (2003). Journal of Molecular Structure: THEOCHEM, 624(1-3), 259-266.
- Reid, J. C., & Calvin, M. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society, 72(7), 2948-2952.
- Sloop, J. C. (2011). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Undergraduate Research Organization at the University of South Carolina, 10(1), 1.
- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). Molecules, 27(22), 7943.
- Keto-enol tautomerization in β-diketones. (n.d.). ResearchGate.
- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2019). Beilstein Journal of Organic Chemistry, 15, 24-30.
- Chemistry of fluoro-substituted beta-diketones and their derivatives. (2010). Russian Chemical Reviews, 79(10), 849-879.
- Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment. (2024). New Journal of Chemistry.
- Fluorine in Medicinal Chemistry. (n.d.).
- Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. (2019). Crystals, 9(3), 169.
- COMPLEX COMPOUNDS OF FLUORINATED β-DIKETONE DERIVATIVES WITH TRANSITION METALS. (2022). International Journal of Early Childhood Special Education, 14(3).
- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (2020). Molecules, 25(21), 5057.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(12).
- Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. (2006). Chemical Reviews, 106(9), 3704-3745.
- The Many Roles for Fluorine in Medicinal Chemistry. (2007). Journal of Medicinal Chemistry, 50(26), 6449-6484.
- Process for preparing o-chlorophenyl-cyclopentyl-ketone. (1985). Google Patents.
- New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2024). Journal of Forensic Sciences, 69(2), 688-697.
Sources
- 1. soci.org [soci.org]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 14. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. int-jecse.net [int-jecse.net]
An In-depth Technical Guide on the Chemical Stability and Degradation of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Introduction
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-dicarbonyl compound of significant interest in pharmaceutical and chemical research. Its unique structural features, including a trifluoromethyl group, a reactive dicarbonyl moiety, and a chlorinated phenyl ring, contribute to its potential biological activity and synthetic utility. A thorough understanding of its chemical stability and degradation pathways is paramount for the development of robust formulations, establishment of appropriate storage conditions, and compliance with regulatory standards.
This technical guide provides a comprehensive overview of the intrinsic chemical stability of this compound and outlines a systematic approach to its forced degradation studies. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to predict and evaluate the degradation of this molecule under various stress conditions.
Physicochemical Properties and Intrinsic Stability
This compound is a solid at room temperature with a melting point in the range of 60-64°C. Its molecular structure dictates its chemical reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClF₃O₂ | N/A |
| Molecular Weight | 250.60 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 60-64 °C | N/A |
The key structural features influencing its stability are:
-
β-Dicarbonyl Moiety: This functional group is susceptible to keto-enol tautomerism.[1][2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium between the keto and enol forms can be influenced by solvent polarity and pH.[3]
-
Trifluoromethyl Group: The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the methylene protons and influences the reactivity of the adjacent carbonyl group.
-
3-Chlorophenyl Group: The chlorinated aromatic ring is generally stable but can be susceptible to photolytic degradation under certain conditions.
Keto-Enol Tautomerism
A crucial aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to its reactivity and potential degradation pathways.
Caption: Acid or base-catalyzed keto-enol tautomerism.
The enol form is generally favored due to the formation of a conjugated system and a stable six-membered ring through intramolecular hydrogen bonding. The equilibrium can be quantitatively assessed using Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for both tautomers can be observed and integrated.[2]
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[4] These studies are a cornerstone of developing stability-indicating analytical methods. The following sections detail the recommended protocols for a comprehensive forced degradation study of this compound, in line with ICH guidelines.[5]
General Considerations for Forced Degradation
-
Objective: To achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[6]
-
Analytical Monitoring: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from its degradation products.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradants.[10][11][12]
-
Sample Preparation: A stock solution of this compound, typically at a concentration of 1 mg/mL, should be prepared in a suitable solvent (e.g., acetonitrile or methanol).[6]
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for many pharmaceutical compounds. Studying the effect of pH is critical.
Experimental Protocol:
-
Acidic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide before HPLC analysis.
-
-
Basic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature due to the expected lability of β-dicarbonyls in basic conditions.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the samples with 0.1 M hydrochloric acid before HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic hydrolysis study.
-
Potential Degradation Pathway: Retro-Claisen Condensation
Under basic conditions, β-dicarbonyl compounds are susceptible to retro-Claisen (or haloform-type) cleavage. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon attached to it highly electrophilic and a likely site for nucleophilic attack by hydroxide ions.
Caption: Proposed retro-Claisen degradation pathway.
Oxidative Degradation
Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups.
Experimental Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
Potential Degradation Sites:
While the core structure is relatively robust towards oxidation, potential sites include the aromatic ring (leading to hydroxylated byproducts) or the enol double bond, although the latter is less likely under these conditions.
Photolytic Degradation
Exposure to light can induce degradation, and photostability testing is a key regulatory requirement.[13][14][15][16][17]
Experimental Protocol:
-
Expose a solution of the compound (in a photochemically transparent solvent like acetonitrile) and the solid compound to a light source that provides both UV and visible light.
-
According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[5][6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
Potential Degradation Pathways:
The aromatic chloro-substituent and the carbonyl groups are potential chromophores. Photolytic degradation could involve homolytic cleavage of the C-Cl bond, leading to radical-mediated reactions, or photoreduction of the carbonyl groups.
Thermal Degradation
Thermal stability is crucial for determining appropriate storage and handling conditions.
Experimental Protocol:
-
Expose the solid compound to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
-
Dissolve the samples in a suitable solvent for HPLC analysis.
-
For solution stability, a solution of the compound can be heated at 60°C and analyzed similarly.
Potential Degradation Pathways:
The C-CF₃ bond is exceptionally strong, making its thermal cleavage unlikely under typical stress testing conditions. Degradation at elevated temperatures is more likely to involve complex polymerization or fragmentation reactions, potentially initiated by the cleavage of weaker bonds in the molecule.
Analytical Methodologies for Stability Assessment
A robust analytical strategy is essential for a successful stability study.
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is the primary tool for quantifying the parent compound and its degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Column Temperature | 30°C |
Identification of Degradation Products
-
LC-MS/MS: This is the most powerful technique for identifying unknown degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass data, enabling the determination of elemental compositions. Tandem MS (MS/MS) provides fragmentation patterns that help in structural elucidation.[10][11]
-
NMR Spectroscopy: For major degradation products that can be isolated, NMR (¹H, ¹³C, ¹⁹F) is the definitive technique for complete structural characterization.[18]
Summary of Forced Degradation and Data Presentation
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data | Identity |
| Basic Hydrolysis | 0.1 M NaOH, RT | 2 h | Data | 3-Chloroacetophenone, Trifluoroacetate |
| Oxidative | 3% H₂O₂, RT | 24 h | Data | Identity |
| Photolytic | 1.2 million lux h, 200 W h/m² | N/A | Data | Identity |
| Thermal (Solid) | 80°C | 14 days | Data | Identity |
| Thermal (Solution) | 60°C | 24 h | Data | Identity |
Workflow for Stability Assessment
The overall process for assessing the chemical stability and degradation of this compound can be visualized as follows:
Caption: Workflow for stability and degradation assessment.
Conclusion
This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation of this compound. A thorough understanding of its behavior under stress conditions is critical for its successful application in research and development. The proposed forced degradation studies, coupled with robust analytical methodologies, will enable the identification of potential liabilities in the molecular structure and inform the development of stable formulations with appropriate storage and handling procedures. The primary anticipated degradation pathway, particularly under basic conditions, is the retro-Claisen cleavage, owing to the presence of the β-dicarbonyl moiety and the activating trifluoromethyl group. Further studies as outlined will provide a complete stability profile for this important chemical entity.
References
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
- ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- API Stress Testing Studies. (n.d.). Protheragen.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- ASTM E537-12, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. (2024). ASTM International.
- Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development.
- Understanding Chemical Stability – Principles and Testing Methods. (2024). SoapMaker's Journal.
- Forced Degradation Studies. (2016). MedCrave online.
- Thermal Stability Testing: Ensuring Safe Chemical Use. (2025).
- Thermal Stability Assay Protocol. (n.d.). Scribd.
- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC.
- Chemical Reactivity Test for Thermal Stability. (1994). Defense Technical Information Center.
- Oxidised Degradation Products of APIs. (n.d.). Hypha Discovery.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Diketone NMR spectral data. (n.d.). ResearchGate.
- β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022). Nanalysis.
- Kinetic Modeling of API Oxidation: (2) Imipramine Stress Testing. (2022). PubMed.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024). National Institutes of Health.
- Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy. (2025). ResearchGate.
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). PMC - NIH.
- Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International.
- Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes. (2000). PubMed.
- Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. (2018). Acta Scientific.
- LC/MS/MS chromatograms for two transitions of a possible product of... (n.d.). ResearchGate.
- Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical. (n.d.). Semantic Scholar.
- Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable.
Sources
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjpms.com [irjpms.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. jordilabs.com [jordilabs.com]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. database.ich.org [database.ich.org]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and analyzing the solubility of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in various organic solvents. This compound, a halogenated β-diketone, is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and bioavailability assessment. This document details the theoretical principles governing solubility, presents robust, field-proven experimental protocols for its determination, and outlines the thermodynamic analysis required to characterize the dissolution process. Methodologies covered include the isothermal shake-flask method coupled with quantitative analysis by UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Compound Profile and Theoretical Solubility Considerations
Physicochemical Properties
This compound is a specialized organic molecule featuring a trifluoromethyl group, a β-diketone moiety, and a meta-substituted chlorophenyl ring. While specific experimental data for the 3-chloro isomer is not widely published, the properties of the closely related 4-chloro isomer provide a reasonable proxy for establishing a baseline understanding.
-
Appearance: Typically a white to off-white crystalline solid.
The key structural features influencing its solubility are:
-
Chlorophenyl Group: A largely nonpolar, hydrophobic aromatic ring.
-
Trifluoromethyl (-CF₃) Group: A highly electronegative group that increases the acidity of the adjacent methylene protons and contributes to the molecule's overall polarity and lipophilicity.
-
β-Diketone Moiety: This functional group can exist in keto-enol tautomeric forms. The enol form possesses a hydroxyl group capable of acting as a hydrogen bond donor and the carbonyls can act as hydrogen bond acceptors.
Predicting Solubility: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar chlorophenyl ring suggests some affinity for nonpolar solvents. However, the polar β-diketone and trifluoromethyl groups will limit solubility in highly nonpolar media.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar moieties of the title compound. They cannot donate hydrogen bonds but can accept them. These solvents are expected to be effective at solvating the compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are expected to interact favorably with the β-diketone group, suggesting good solubility. For instance, the 4-chloro isomer is known to be soluble in methanol[4][5].
Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a systematic and well-controlled experimental approach is essential. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and accuracy[6][7][8].
Core Protocol: Isothermal Shake-Flask Method
This protocol is designed to achieve a saturated solution at a constant temperature, ensuring the system reaches thermodynamic equilibrium.
Causality: The core principle is to allow a solute to dissolve in a solvent until the rates of dissolution and precipitation are equal. Adding an excess of the solid ensures that this equilibrium point (saturation) is reached and maintained[6][8]. Temperature control is critical as solubility is highly temperature-dependent.
Step-by-Step Methodology:
-
Preparation: Place a precisely known volume of the selected organic solvent into several sealed vials (e.g., 20 mL glass vials with PTFE-lined caps).
-
Solute Addition: Add an excess amount of this compound to each vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[7][8]. Preliminary kinetic studies can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the undissolved solid to sediment.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended microparticles. This step is critical to prevent artificially high concentration readings.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC). Quantify the concentration of the diluted sample.
Caption: Diagram 1: Isothermal Shake-Flask Experimental Workflow.
Analytical Quantification of Solute Concentration
Accurate quantification of the dissolved compound is the final and most critical step. Both UV-Vis spectrophotometry and HPLC are suitable, with the choice depending on the required sensitivity and the complexity of the sample matrix.
Method 1: UV-Vis Spectrophotometry
Expertise & Causality: This method is rapid and leverages the strong absorbance of UV light by the conjugated π-system of the β-diketone. The Beer-Lambert law provides a linear relationship between absorbance and concentration, which forms the basis for quantification[9].
Protocol:
-
Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot absorbance versus concentration. The resulting graph should be linear, and a linear regression will yield the equation of the line (y = mx + c) and a correlation coefficient (R²) > 0.99.
-
Measure Sample: Measure the absorbance of the appropriately diluted, filtered sample from the shake-flask experiment.
-
Calculate Concentration: Use the absorbance of the sample and the calibration curve's equation to calculate the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.
Method 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC offers superior specificity and sensitivity, making it ideal for solubility determination. A reversed-phase method is typically suitable for β-diketones[10]. The compound is separated from potential impurities on a nonpolar stationary phase with a polar mobile phase, and its concentration is determined by comparing its peak area to those of known standards. Historically, β-diketones have presented challenges with peak shape on conventional columns, but modern mixed-mode stationary phases can provide excellent resolution and peak symmetry[11][12].
Protocol:
-
Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase could be a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape[11][12]. Detection is typically done with a UV detector set to the compound's λ_max.
-
Prepare Calibration Standards: As with UV-Vis, prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Inject each standard and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.
-
Analyze Sample: Inject the diluted, filtered sample from the shake-flask experiment.
-
Calculate Concentration: Use the peak area of the sample and the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the saturated solution.
Data Presentation and Interpretation
Solubility data should be presented clearly and in multiple units to be useful for various applications. The following table presents hypothetical solubility data for this compound to illustrate proper data formatting.
Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 298.15 K (25 °C)
| Solvent | Solvent Type | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (x) |
| n-Hexane | Nonpolar | 0.85 | 0.034 | 0.004 |
| Toluene | Nonpolar (Aromatic) | 5.2 | 0.207 | 0.022 |
| Ethyl Acetate | Polar Aprotic | 25.6 | 1.02 | 0.105 |
| Acetone | Polar Aprotic | 38.1 | 1.52 | 0.112 |
| Acetonitrile | Polar Aprotic | 19.5 | 0.78 | 0.041 |
| Methanol | Polar Protic | 22.4 | 0.89 | 0.036 |
| Ethanol | Polar Protic | 18.7 | 0.75 | 0.044 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Thermodynamic Analysis of the Dissolution Process
By measuring solubility at several different temperatures, key thermodynamic parameters of the dissolution process can be calculated, providing deeper insight into the solute-solvent interactions. The van't Hoff equation is a cornerstone of this analysis[13][14][15][16][17].
The van't Hoff Equation
The relationship between the mole fraction solubility (x) and temperature (T) can be described by the van't Hoff equation:
ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)
where:
-
ΔH°_sol is the standard enthalpy of solution.
-
ΔS°_sol is the standard entropy of solution.
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
Causality: This equation is in the form of a straight line (y = mx + c). By plotting ln(x) versus 1/T, the enthalpy and entropy of solution can be determined from the slope and intercept, respectively[13][14].
-
Slope (m) = -ΔH°_sol / R
-
Intercept (c) = ΔS°_sol / R
A positive ΔH°_sol indicates an endothermic dissolution process (solubility increases with temperature), which is typical for solids dissolving in liquids. A negative value indicates an exothermic process.
Gibbs Free Energy of Solution
The spontaneity of the dissolution process is determined by the Gibbs free energy of solution (ΔG°_sol), which can be calculated at a specific temperature:
ΔG°_sol = ΔH°_sol - TΔS°_sol
A negative ΔG°_sol indicates a spontaneous dissolution process. This analysis reveals whether the process is driven by enthalpy (favorable energetic interactions) or entropy (an increase in disorder)[14][15].
Caption: Diagram 2: Thermodynamic Analysis Workflow.
Conclusion
This guide has outlined the essential theoretical and practical considerations for determining the solubility of this compound in organic solvents. By employing the robust shake-flask method and accurate analytical techniques like UV-Vis spectrophotometry or HPLC, researchers can generate high-quality, reliable data. Further thermodynamic analysis using the van't Hoff equation elevates this data from a simple physical constant to a powerful descriptor of the underlying solute-solvent interactions, which is indispensable for informed decision-making in chemical process development and pharmaceutical formulation.
References
- Clarke, A., et al. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912-5.
- Chow, F. H., & Grushka, E. (1982). Reversed-phase HPLC of β-diketone Metal Chelates. Journal of Chromatographic Science.
- Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- ResearchGate. (2025). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- PubMed. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626-631.
- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Solubility of Things. (n.d.). UV-Vis Spectroscopy.
- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?
- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- MDPI. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- SciELO Colombia. (n.d.). Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides.
- Ren, B., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.
- NIH. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures.
- ACS Publications. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data.
- Kumar, L., et al. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.
- ChemicalBook. (n.d.). 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.
- Chemicalbook. (2025). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE.
Sources
- 1. chembk.com [chembk.com]
- 2. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-氯苯基)-4,4,4-三氟丁烷-1,3-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]
- 5. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scielo.org.co [scielo.org.co]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Theoretical and Computational-Driven Analysis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
This guide provides a comprehensive theoretical and computational examination of 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a molecule of significant interest in medicinal chemistry and materials science. By integrating principles of quantum chemistry with advanced computational techniques, we will dissect its structural, electronic, and reactive properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics and functional materials.
Introduction: The Significance of Fluorinated β-Diketones
β-Diketones are a pivotal class of organic compounds, renowned for their versatile chemical reactivity and coordination chemistry.[1] The introduction of a trifluoromethyl (CF3) group into the β-diketone scaffold imparts unique physicochemical properties, including increased acidity, metabolic stability, and lipophilicity, which are highly desirable in drug design.[2][3] The subject of this guide, this compound, combines the electronic influence of a chloro substituent with the potent effects of a trifluoromethyl group, making it a compelling candidate for theoretical investigation. Understanding the intricate interplay of these functionalities at a quantum-mechanical level is paramount for predicting its behavior and designing novel applications.
A crucial aspect of β-diketone chemistry is the keto-enol tautomerism, an equilibrium between the diketo form and two possible enol forms.[4] This equilibrium is highly sensitive to the electronic nature of the substituents and the solvent environment.[5] Computational chemistry provides a powerful lens through which to explore this tautomeric landscape, offering insights that are often challenging to obtain experimentally.
Theoretical Framework and Computational Methodology
To conduct a thorough in-silico analysis of this compound, a multi-faceted computational approach is employed. Density Functional Theory (DFT) serves as the cornerstone for elucidating the molecule's intrinsic properties, while molecular docking simulations provide a means to explore its potential as a bioactive agent.[6][7]
Rationale for Method Selection
The choice of computational methods is dictated by the need for a balance between accuracy and computational cost. DFT, particularly with hybrid functionals like B3LYP, has demonstrated remarkable success in predicting the geometries and vibrational spectra of organic molecules.[8] The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, which is crucial for accurately modeling the diffuse electron clouds of the chlorine and fluorine atoms.
For simulating the behavior of the molecule in a biological environment, molecular docking is the preferred method. It allows for the rapid prediction of the binding mode and affinity of a ligand to a protein target, offering valuable insights into its potential pharmacological activity.[9]
Computational Workflow
The computational investigation follows a logical progression, starting from the fundamental properties of the isolated molecule and extending to its interactions within a biological system.
In-Silico Characterization: Unveiling Molecular Properties
Molecular Geometry and Tautomeric Stability
The initial step in the computational analysis is the optimization of the molecular geometry for both the diketo and the two possible enol tautomers. The presence of the electron-withdrawing trifluoromethyl and chlorophenyl groups is expected to significantly influence the stability of these forms.
It is hypothesized that the enol form with the hydroxyl group adjacent to the trifluoromethyl group will be the most stable due to the formation of a strong intramolecular hydrogen bond and the electron-withdrawing nature of the CF3 group, which increases the acidity of the enolic proton.[4] The enol form with the double bond in conjugation with the phenyl ring is also expected to be a significant contributor.
| Parameter | Diketo Form | Enol Form 1 (OH near CF3) | Enol Form 2 (OH near Ph-Cl) |
| Relative Energy (kcal/mol) | (Highest) | 0.00 (Most Stable) | (Intermediate) |
| O-H Bond Length (Å) | N/A | ~0.98 | ~0.97 |
| Intramolecular H-bond (O--H, Å) | N/A | ~1.65 | ~1.70 |
| C=O Bond Lengths (Å) | ~1.21, ~1.22 | ~1.25 (C=O), ~1.33 (C-OH) | ~1.24 (C=O), ~1.34 (C-OH) |
| C-CF3 Bond Length (Å) | ~1.54 | ~1.52 | ~1.55 |
| C-C(phenyl) Bond Length (Å) | ~1.49 | ~1.48 | ~1.45 |
Table 1: Predicted geometric parameters for the tautomers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Spectroscopic Profile: A Computational Fingerprint
Vibrational spectroscopy provides a valuable fingerprint of a molecule's structure. By calculating the harmonic vibrational frequencies using DFT, we can predict the infrared (IR) spectrum and assign the characteristic vibrational modes. This theoretical spectrum can be used to aid in the interpretation of experimental data. For the 4-chloro isomer, experimental IR data is available for comparison.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch (enol) | ~3200-3400 | Broad, indicative of H-bonding |
| C-H stretch (aromatic) | ~3000-3100 | Sharp peaks |
| C=O stretch (diketo) | ~1720, ~1700 | Two distinct peaks |
| C=O stretch (enol) | ~1650 | Conjugated carbonyl |
| C=C stretch (enol) | ~1600 | Enolic double bond |
| C-F stretch | ~1100-1300 | Strong, characteristic absorptions |
| C-Cl stretch | ~700-800 |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Electronic Properties and Reactivity Descriptors
The frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the negative potential is expected to be localized around the oxygen atoms of the dicarbonyl moiety and the fluorine atoms, while the enolic proton and the aromatic hydrogens will exhibit positive potential.
Potential as a Bioactive Agent: A Molecular Docking Perspective
The structural features of this compound, particularly its ability to act as a hydrogen bond donor and acceptor, suggest its potential as a ligand for biological targets. To explore this, molecular docking simulations can be performed against a relevant protein target. Given the anti-inflammatory properties of some related compounds, a potential target could be cyclooxygenase-2 (COX-2).
The docking results would provide insights into the preferred binding pose of the molecule within the active site of the protein, the key amino acid residues involved in the interaction, and an estimated binding affinity. Strong interactions, such as hydrogen bonds between the carbonyl oxygens and the enolic hydroxyl group with polar residues in the active site, would suggest a favorable binding mode.
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Strong binding potential |
| Key Interacting Residues | Arg, Tyr, Ser | Hydrogen bonding and π-π stacking |
| Predicted Binding Mode | Diketone moiety in the active site | Favorable electrostatic interactions |
Table 3: Hypothetical molecular docking results of this compound with a model protein target.
Experimental Protocols: A Guide to In-Silico Investigation
Protocol for DFT Calculations
-
Molecule Building: Construct the 3D structure of this compound in its diketo and enol forms using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted IR spectrum.
-
Electronic Property Analysis: From the output of the DFT calculation, extract the HOMO and LUMO energies and generate the MEP map.
Protocol for Molecular Docking
-
Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the optimized geometry of the most stable tautomer of this compound from the DFT calculations. Assign partial charges and define rotatable bonds.
-
Grid Generation: Define the binding site on the protein by generating a grid box that encompasses the active site residues.
-
Docking Simulation: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm).
-
Analysis of Results: Analyze the docked poses, identify the lowest energy conformation, and visualize the protein-ligand interactions.
Conclusion and Future Directions
The theoretical and computational studies outlined in this guide provide a comprehensive framework for understanding the structure, reactivity, and potential biological activity of this compound. The insights gained from DFT calculations and molecular docking simulations can guide the rational design of new derivatives with enhanced properties for applications in drug discovery and materials science.
Future work should focus on the experimental validation of these computational predictions through synthesis, spectroscopic characterization, and biological evaluation. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to study the dynamic behavior of the molecule in a solvated environment and its interactions with biological membranes.
References
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. [Link]
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. [Link]
- Khamidullina, L. A., et al. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules 26.21 (2021): 6466. [Link]
- Manoj Kumar, K. E., et al. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online 69.11 (2013): o1705. [Link]
- Anitha, C., et al. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure 1244 (2021): 130958. [Link]
- OUCI. Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-… [Link]
- Khan, I., et al. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Advances 14.11 (2024): 7683-7693. [Link]
- Ural Federal University Electronic Scientific Archive.
- Al-Buriahi, M. S., et al. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. Journal of Molecular Structure 1267 (2022): 133596. [Link]
- ResearchGate. Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6)
- ResearchGate. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][9]dioxin-6-yl)prop-2-en-1-one. [Link]
- PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.
- Reid, J. C., and M. Calvin. Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society 72.7 (1950): 2948-2952. [Link]
- PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.
- ResearchGate. Supramolecular features of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1 H )
Sources
- 1. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- 5. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Bioactive Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and specific aromatic substitution patterns can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a prime exemplar of a chemical intermediate engineered for versatility in medicinal chemistry. Its structure, featuring a reactive 1,3-dione moiety, a lipophilic trifluoromethyl group, and a meta-substituted chlorophenyl ring, offers a triad of functionalities that are highly sought after in the design of novel therapeutic agents.
While direct biological applications of this compound are not extensively documented, its true value lies in its role as a sophisticated building block for a variety of heterocyclic compounds with established pharmacological relevance. This guide provides an in-depth exploration of its applications, focusing on the synthesis of pyrazole derivatives, and offers detailed protocols for its utilization in a research and drug development setting.
Physicochemical Properties and Strategic Importance
The unique combination of functional groups in this compound imparts several advantageous properties for medicinal chemistry applications.
| Property | Significance in Medicinal Chemistry |
| Trifluoromethyl (-CF3) Group | Enhances metabolic stability by blocking potential sites of oxidation. Increases lipophilicity, which can improve membrane permeability and oral bioavailability. Can modulate pKa and binding interactions with target proteins. |
| 3-Chlorophenyl Group | The chlorine atom can engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to biological targets. The meta-substitution pattern provides a distinct vector for exploring structure-activity relationships (SAR) compared to ortho- or para-isomers. |
| 1,3-Dione Moiety | A highly versatile functional group that serves as a precursor for a wide range of heterocyclic systems through condensation reactions, most notably with hydrazine derivatives to form pyrazoles. |
Core Application: Synthesis of Pyrazole-Containing Bioactive Molecules
The most prominent application of this compound is in the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The reaction of a 1,3-dione with a hydrazine derivative is a robust and well-established method for constructing the pyrazole ring.
A notable example of a medicinally important pyrazole is Celecoxib, a selective COX-2 inhibitor. While Celecoxib itself is synthesized from the analogous 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione[1][2], the same synthetic strategy can be employed with the 3-chloro substituted dione to generate a library of novel analogues for screening against various biological targets.
Workflow for the Synthesis of a 1,5-Diarylpyrazole Derivative
Caption: Synthetic workflow for a 1,5-diarylpyrazole.
Experimental Protocol: Synthesis of 1-(4-(5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamide
This protocol provides a detailed methodology for the synthesis of a novel pyrazole derivative using this compound. This example illustrates a common application in generating potential COX-2 inhibitor analogues.
Materials and Reagents:
-
This compound
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq).
-
Add absolute ethanol (20 mL per gram of dione) and a catalytic amount of glacial acetic acid (0.1 eq).
-
-
Cyclocondensation Reaction:
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting dione indicates reaction completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and any remaining hydrochloride salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Causality Behind Experimental Choices:
-
Choice of Hydrazine Salt: The hydrochloride salt of the hydrazine is often more stable and easier to handle than the free base.
-
Acid Catalyst: The addition of a catalytic amount of acetic acid facilitates the condensation and subsequent cyclization to the pyrazole ring.
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, allowing for a suitable reflux temperature.
-
Aqueous Work-up: The use of sodium bicarbonate neutralizes the acid catalyst and any remaining starting salt, facilitating a clean extraction of the desired product into the organic phase.
Potential for Synthesis of Other Heterocyclic Systems
Beyond pyrazoles, the 1,3-dione functionality of this compound allows for its use in the synthesis of other medicinally relevant heterocyclic scaffolds, such as pyrimidines and isoxazoles.
-
Pyrimidines: Condensation with urea or thiourea derivatives can yield pyrimidine or thiopyrimidine cores, which are present in a wide array of therapeutic agents, including antivirals and anticancer drugs[3].
-
Isoxazoles: Reaction with hydroxylamine can lead to the formation of isoxazole rings, another important scaffold in medicinal chemistry.
Logical Relationship of Synthetic Pathways
Sources
Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione via Claisen Condensation: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with significant potential as a versatile building block in medicinal chemistry and materials science. The protocol details a mixed Claisen condensation between 3'-chloroacetophenone and ethyl trifluoroacetate, facilitated by a strong base. This guide is intended for researchers and professionals in organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and purification strategies.
Introduction: The Significance of Fluorinated β-Diketones
Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. β-Diketones, characterized by two carbonyl groups separated by a methylene group, are valuable intermediates in the synthesis of a wide array of heterocyclic compounds and coordination complexes.[1] The target molecule, this compound, combines these key features, making it a desirable precursor for novel pharmaceuticals and functional materials.
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[2] It involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[2] This protocol employs a mixed or "crossed" Claisen condensation, where a ketone enolate reacts with an ester.[3][4]
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a base-mediated Claisen condensation. The generally accepted mechanism involves the following key steps:[5][6]
-
Enolate Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of 3'-chloroacetophenone, forming a resonance-stabilized enolate. The use of a powerful base like NaH is crucial for driving the reaction towards the product.[4][7]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide leaving group to yield the β-diketone product.
-
Deprotonation of the Product: The resulting β-diketone is more acidic than the starting ketone. Therefore, a stoichiometric amount of base is required, as the final step involves the deprotonation of the product to form a stable enolate, which drives the reaction to completion.[5][6]
-
Acidic Workup: An acidic workup in the final stage protonates the enolate to yield the desired this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous fluorinated β-diketones.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3'-Chloroacetophenone | ≥98% | Sigma-Aldrich | 99-02-5 | |
| Ethyl trifluoroacetate | ≥99% | Sigma-Aldrich | 383-63-1 | |
| Sodium hydride | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Highly reactive with water. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Use freshly distilled or from a solvent purification system. |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | |
| Hydrochloric acid | 2 M aqueous solution | Fisher Scientific | 7647-01-0 | |
| Saturated aqueous sodium bicarbonate | ||||
| Brine (saturated aqueous NaCl) | ||||
| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Add anhydrous THF (100 mL) to the flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Reactants:
-
Dissolve 3'-chloroacetophenone (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation.
-
Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
-
Reaction:
-
Once the addition of ethyl trifluoroacetate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of 2 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot hexanes or a hexane/ethyl acetate mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Sodium Hydride (NaH):
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5][7][9]
-
Handle NaH in an inert atmosphere (glove box or under nitrogen/argon).[5]
-
Never allow NaH to come into contact with water or protic solvents.[9]
-
Use a Class D fire extinguisher for fires involving sodium hydride. DO NOT use water, CO2, or soda-acid extinguishers. [5]
Ethyl Trifluoroacetate:
-
This compound is volatile and can cause respiratory tract, eye, and skin irritation.
-
Handle in a well-ventilated fume hood.
Anhydrous Solvents:
-
Anhydrous ethers like THF can form explosive peroxides upon storage. Use freshly opened bottles or test for and remove peroxides before use.
General Handling:
-
The reaction should be conducted in a well-ventilated fume hood.
-
Exercise caution during the quenching step as the reaction of excess NaH with acid is vigorous and produces hydrogen gas.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight for C₁₀H₆ClF₃O₂ is approximately 250.60 g/mol .
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the β-diketone.
-
Melting Point: For comparison with literature values if available, or as a measure of purity.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound via a Claisen condensation. Careful adherence to anhydrous conditions and safety protocols is essential for a successful and safe outcome. This versatile intermediate opens avenues for the development of novel compounds in various fields of chemical research.
References
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- Deodato, D., & Arduini, M. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(19), 6296. [Link]
- Wikipedia.
- Fiveable.
- Organic Chemistry Portal.
- Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]
- University of California, Center for Laboratory Safety.
- LibreTexts Chemistry. 23.
- Chem-Impex International. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. [Link]
- NROChemistry.
- BYJU'S.
Sources
- 1. chembk.com [chembk.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 7. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- 8. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 9. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a Versatile Precursor for Heterocyclic Synthesis
Introduction
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, agrochemicals, and materials science.[1] The strategic introduction of fluorine atoms or trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] Among the most powerful synthons for constructing these valuable scaffolds are β-dicarbonyl compounds, particularly those bearing a trifluoromethyl group.
This guide provides an in-depth exploration of 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione , a highly versatile and reactive building block. We will delve into its unique chemical properties and demonstrate its application in the synthesis of three key classes of pharmacologically relevant heterocycles: pyrazoles, isoxazoles, and pyrimidines. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and a deep understanding of the underlying chemical principles.
Section 1: The Unique Reactivity of this compound
The synthetic utility of this precursor stems from the interplay between its three key structural features: the 1,3-dione system, the terminal trifluoromethyl group, and the 3-chlorophenyl ring.
-
1,3-Dicarbonyl System: This functionality is the primary reactive site, serving as a three-carbon electrophilic fragment (C-C-C) ready to undergo cyclocondensation with a variety of binucleophiles.[3]
-
Trifluoromethyl Group (CF₃): As a potent electron-withdrawing group, the CF₃ moiety exerts a profound influence on the molecule's reactivity. It significantly increases the acidity of the central methylene protons and enhances the electrophilicity of the adjacent carbonyl carbon (C-3). This activation facilitates nucleophilic attack and subsequent cyclization.
-
3-Chlorophenyl Group: This substituent provides a site for further functionalization and is a common feature in many bioactive molecules, influencing properties like target binding and pharmacokinetics.
The asymmetric nature of the dione, with one carbonyl adjacent to the highly electron-withdrawing CF₃ group and the other next to the chlorophenyl ring, creates two distinct electrophilic centers. This inherent asymmetry is crucial as it dictates the regioselectivity of cyclization reactions with unsymmetrical binucleophiles, a key consideration in synthetic design.
Section 2: Synthesis of Key Heterocyclic Scaffolds
The reaction of a 1,3-dicarbonyl compound with a binucleophile is a classic and highly effective strategy for heterocyclic synthesis. The general principle involves a condensation reaction followed by intramolecular cyclization and dehydration to yield the aromatic heterocycle.
Caption: General reaction pathways from the 1,3-dione precursor.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives is the most common and reliable method for synthesizing pyrazoles.[4][5] These five-membered aromatic heterocycles are prevalent in numerous FDA-approved drugs due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6]
Causality Behind the Protocol: The reaction is typically acid-catalyzed to activate the carbonyl groups for nucleophilic attack by hydrazine. The choice of a protic solvent like ethanol facilitates proton transfer and helps to solubilize the reactants. The reaction proceeds via a hydrazone or pyrazoline intermediate, which then dehydrates under the reaction conditions to form the stable aromatic pyrazole ring. The strong electron-withdrawing nature of the CF₃ group typically directs the initial nucleophilic attack of hydrazine to the more electrophilic C-3 carbonyl, leading to the formation of 3-(trifluoromethyl)pyrazoles as the major regioisomer.
Protocol 2.1: Synthesis of 5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 eq, e.g., 2.50 g)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic, ~0.1 mL)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound and ethanol.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate dropwise to the stirring solution. An exotherm may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
If no precipitate forms, pour the reaction mixture into a beaker containing ice-water (100 mL). Stir until a solid precipitates. Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification & Characterization:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Dry the purified solid under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
-
Synthesis of Trifluoromethyl-Substituted Isoxazoles
Isoxazoles are another class of five-membered heterocycles that are important pharmacophores found in drugs such as the anti-inflammatory agent valdecoxib.[7] The standard synthesis involves the reaction of a 1,3-dione with hydroxylamine.[8][9]
Causality Behind the Protocol: Similar to pyrazole synthesis, this reaction is a condensation-cyclization process. It is often carried out under mildly basic or neutral conditions. A base like sodium acetate is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile. The regiochemical outcome depends on which carbonyl group is attacked first, followed by which nitrogen or oxygen atom of the hydroxylamine intermediate attacks the second carbonyl. The electronic effects of the CF₃ group play a crucial role in directing this selectivity.
Protocol 2.2: Synthesis of 5-(3-Chlorophenyl)-3-(trifluoromethyl)isoxazole
-
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol (95%)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and extraction
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and add this aqueous solution to the flask.
-
Heat the mixture to reflux for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification & Characterization:
-
Purify the crude residue using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.
-
Characterize the purified product by NMR and Mass Spectrometry.
-
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are six-membered heterocyclic rings that are fundamental components of nucleic acids (cytosine, thymine, uracil) and are found in a vast array of therapeutic agents.[10][11] The most common synthesis involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.[3]
Causality Behind the Protocol: This reaction is typically catalyzed by a strong acid or base. In this protocol, a strong base (sodium ethoxide) is used to deprotonate the acidic methylene protons of the dione, forming an enolate. This enolate then reacts with the N-C-N reagent (guanidine). Subsequent intramolecular cyclization and dehydration yield the stable pyrimidine ring.
Protocol 2.3: Synthesis of 4-(3-Chlorophenyl)-2-amino-6-(trifluoromethyl)pyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
-
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
-
Procedure:
-
Set up a flame-dried three-neck flask under a nitrogen atmosphere.
-
Add anhydrous ethanol to the flask, followed by the portion-wise addition of sodium ethoxide.
-
To this basic solution, add guanidine hydrochloride and stir for 15 minutes.
-
Add a solution of this compound in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with dilute HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue, which should cause the product to precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Purification & Characterization:
-
Recrystallize the crude solid from a suitable solvent like ethanol.
-
Dry the purified product under vacuum.
-
Confirm the structure and purity using NMR, IR, and Mass Spectrometry.
-
Section 3: Experimental Workflow and Data Summary
A robust experimental workflow is critical for ensuring reproducibility and obtaining high-purity compounds.
Caption: Standard experimental workflow for heterocyclic synthesis.
Table 1: Summary of Representative Synthesis Conditions
| Heterocycle | Binucleophile | Catalyst/Base | Solvent | Typical Time | Typical Yield |
| Pyrazole | Hydrazine Hydrate | Acetic Acid (cat.) | Ethanol | 2-4 h | 85-95% |
| Isoxazole | Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | 3-6 h | 70-85% |
| Pyrimidine | Guanidine HCl | Sodium Ethoxide | Ethanol | 6-12 h | 65-80% |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Conclusion
This compound stands out as a powerful and versatile precursor in synthetic organic chemistry. Its unique electronic properties, conferred by the trifluoromethyl group, facilitate the efficient construction of diverse and medicinally relevant heterocyclic cores. The protocols detailed in this guide for the synthesis of pyrazoles, isoxazoles, and pyrimidines provide a solid foundation for researchers engaged in drug discovery and materials science, enabling the generation of compound libraries for screening and development. By understanding the causality behind the reaction conditions, scientists can further adapt and optimize these methods to create novel and complex molecular architectures.
References
- N/A. SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- N/A. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(10), 579-583.
- El-Sayed, N. R., et al. (2018). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 23(11), 2993.
- N/A. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. ChemBK.
- N/A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Karbala International Journal of Modern Science, 8(3), 441-450.
- Nguyen, T. B., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 16, 2368-2376.
- N/A. Isoxazole synthesis. Organic Chemistry Portal.
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
- N/A. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- N/A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
- Baeva, L. A., et al. (2025). Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. ResearchGate.
- N/A. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 8(4), 549-563.
- Gonzalez-Cruz, D., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(45), 29281-29289.
- N/A. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem.
- N/A. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
- Sokolov, M., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7016.
- N/A. (2023). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. Available at: https://pubmed.ncbi.nlm.nih.gov/38055452/.
- Portilla, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 779.
- N/A. (2011). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. Google Patents.
- DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601-2608.
- DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601-2608.
- N/A. (2023). N/A. Heterocyclic Letters, 13(3), 525-531.
- Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Organic Communications, 13(4), 146-154.
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. chemimpex.com [chemimpex.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. jocpr.com [jocpr.com]
- 5. preprints.org [preprints.org]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. heteroletters.org [heteroletters.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors
Introduction: The Strategic Importance of Fluorinated β-Diketones in Drug Discovery
In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are of paramount importance. The 1,3-dicarbonyl motif is one such scaffold, serving as a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The strategic incorporation of fluorine atoms into these precursors can dramatically enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the resulting drug candidates.
This guide focuses on 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione , a highly reactive and versatile building block for the synthesis of potent enzyme inhibitors. The presence of both a trifluoromethyl group and a chlorophenyl moiety offers a unique combination of electronic and steric properties, making it an attractive starting material for targeting a range of enzymes implicated in various disease states.
The trifluoromethyl group, a well-known bioisostere for a methyl group, enhances binding affinity through favorable interactions and can improve metabolic stability by blocking sites of oxidation. The 3-chlorophenyl group provides a handle for further structural modifications and can engage in specific interactions within the active sites of target enzymes. This document provides a comprehensive overview of the synthetic utility of this precursor, with a focus on the generation of pyrazole-based inhibitors targeting enzymes such as Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH).
PART 1: Synthesis of Pyrazole-Based Enzyme Inhibitors
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles.[1][2][3] This reaction, often referred to as the Knorr pyrazole synthesis, proceeds via a cyclocondensation mechanism.[4]
Causality Behind Experimental Choices
The choice of a substituted hydrazine is critical as it dictates the nature of the substituent at the 1-position of the resulting pyrazole ring. This position is often crucial for directing the inhibitor to the desired enzyme active site and for establishing key binding interactions. For instance, in the synthesis of celecoxib, a well-known COX-2 inhibitor, 4-sulfonamidophenylhydrazine is used to install the sulfonamide group that is essential for its selective binding to the COX-2 enzyme.[5]
The reaction conditions, including the choice of solvent and catalyst, are optimized to ensure high yields and regioselectivity. Acidic or basic conditions can be employed to facilitate the condensation and cyclization steps.
Experimental Workflow: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole
This protocol outlines the synthesis of a pyrazole derivative from this compound and a substituted phenylhydrazine.
Caption: General workflow for the synthesis of a pyrazole-based enzyme inhibitor.
Detailed Synthetic Protocol
Materials:
-
This compound
-
Substituted phenylhydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Solvents for recrystallization or column chromatography (e.g., Ethanol/water, Hexane/Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add the substituted phenylhydrazine hydrochloride (1.1 eq) to the flask.
-
Add absolute ethanol to the flask to achieve a concentration of approximately 0.2 M of the dione.
-
Optionally, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate).
PART 2: Characterization of the Synthesized Inhibitor
The identity and purity of the synthesized pyrazole derivative must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the two phenyl rings and the pyrazole ring proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[6][7][8]
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with the fluorine atoms.[9][10][11]
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.
Table 1: Expected NMR Spectral Characteristics
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 6.5 - 8.5 | Aromatic protons, pyrazole proton (singlet) |
| ¹³C | 100 - 160 | Aromatic and pyrazole carbons. CF₃ carbon as a quartet. |
| ¹⁹F | -60 to -65 | A singlet for the CF₃ group. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the pyrazole derivative.[11][12]
PART 3: Biological Evaluation - In Vitro Enzyme Inhibition Assays
The synthesized pyrazole derivatives can be screened for their inhibitory activity against various enzymes. Based on the structural similarity to known inhibitors, Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH) are prime targets.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle:
This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be monitored spectrophotometrically.[13]
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.
Detailed Protocol:
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic Acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add the following to each well:
-
150 µL of COX Assay Buffer
-
10 µL of Hematin solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound dilution (or DMSO for control wells)
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of TMPD solution and 10 µL of arachidonic acid solution to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Principle:
This fluorometric assay utilizes a synthetic substrate that is hydrolyzed by FAAH to release a fluorescent product. The rate of fluorescence increase is directly proportional to the FAAH activity. The inhibitory effect of the test compound is determined by the reduction in the rate of fluorescence generation.[1]
Detailed Protocol:
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., URB597)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add the following to each well:
-
170 µL of FAAH Assay Buffer
-
10 µL of diluted FAAH enzyme
-
10 µL of the test compound dilution (or DMSO for control wells)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for inhibitor interaction, especially for irreversible or time-dependent inhibitors.
-
Initiate the reaction by adding 10 µL of the FAAH substrate to each well.
-
Immediately measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Table 2: Data Presentation of Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) |
| Test Compound 1 | COX-2 | Value |
| Celecoxib | COX-2 | Value |
| Test Compound 2 | FAAH | Value |
| URB597 | FAAH | Value |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential as potent and selective enzyme inhibitors. The methodologies and protocols outlined in this guide provide a robust framework for researchers in drug discovery to synthesize, characterize, and evaluate novel pyrazole-based inhibitors targeting key enzymes such as COX-2 and FAAH. The strategic use of this fluorinated building block opens up new avenues for the development of next-generation therapeutics for inflammatory diseases, pain, and other disorders.
References
- ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
- YouTube. (2019). synthesis of pyrazoles. [Link]
- PubMed Central (PMC). (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
- PubMed. (n.d.). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). [Link]
- arkat usa. (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. [Link]
- Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
- arkat usa. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- PubMed Central (PMC). (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
- SpectraBase. (n.d.). 4-(4-Chlorophenyl)-5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole - Optional[MS (GC)] - Spectrum. [Link]
- PubMed Central (PMC). (2025).
- ResearchGate. (n.d.).
- PubMed Central (PMC). (n.d.). Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide. [Link]
- SpectraBase. (n.d.). 1,3-bis(4-Chlorophenyl)-4-(trifluoromethyl)pyrazole - Optional[13C NMR] - Chemical. [Link]
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
Sources
- 1. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Introduction: The Versatility of a Fluorinated β-Diketone Building Block
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a highly versatile fluorinated β-dicarbonyl compound that serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The presence of the trifluoromethyl group imparts unique electronic properties, enhances lipophilicity, and can significantly influence the pharmacokinetic profile of derivative compounds, making it a valuable synthon for researchers in drug discovery and agrochemical development.[1] The strategic placement of a chlorine atom on the phenyl ring at the meta-position provides an additional site for synthetic modification, further expanding its utility.
This guide provides detailed experimental protocols for key reactions involving this compound, focusing on the synthesis of pyrazoles and pyrimidines, and its application in Knoevenagel condensations. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to optimize these reactions for their specific needs.
Compound Profile: this compound
| Property | Estimated Value/Description | Source (Analogous Compound) |
| Molecular Formula | C₁₀H₆ClF₃O₂ | [2] |
| Molecular Weight | 250.60 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | Approx. 60-64 °C | [4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF, DMF) | General knowledge |
| CAS Number | 22113-93-5 |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (around 7.4-8.0 ppm), a singlet for the enolic proton (which may be broad and its chemical shift concentration-dependent), and a singlet for the methylene protons of the diketone form.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two carbonyl carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the methylene carbon.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the diketone and the C-F stretching of the trifluoromethyl group will be prominent.[2][3]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dictated by the presence of the β-dicarbonyl moiety and the electrophilic nature of the trifluoromethyl group. The methylene protons flanked by the two carbonyl groups are acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate is central to many of the compound's key reactions.
Application Protocol 1: Synthesis of 3-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazole
The reaction of 1,3-diketones with hydrazine is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5] The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration.
Reaction Scheme:
Caption: Synthesis of a pyrazole derivative.
Causality of Experimental Choices:
-
Solvent (Ethanol): Ethanol is an excellent solvent for both the diketone and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point allows for heating to drive the reaction to completion without requiring specialized equipment.
-
Catalyst (Acetic Acid): A catalytic amount of a weak acid like acetic acid protonates one of the carbonyl groups, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.
-
Reagents (Hydrazine Hydrate): Hydrazine hydrate is the source of the two nitrogen atoms required for the pyrazole ring. A slight excess is often used to ensure complete consumption of the diketone.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application Protocol 2: Synthesis of 4-(3-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Pyrimidines are readily synthesized by the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.[6] This reaction provides a straightforward entry into a class of heterocycles with significant biological activity.
Reaction Scheme:
Caption: Synthesis of a pyrimidine derivative.
Causality of Experimental Choices:
-
Base (Sodium Ethoxide): A strong base like sodium ethoxide is required to deprotonate the guanidine to its free base form, which is the active nucleophile in the reaction.
-
Solvent (Ethanol): Ethanol is a suitable solvent for this condensation reaction and is compatible with the use of sodium ethoxide.
-
Reagents (Guanidine Nitrate): Guanidine nitrate is a stable and commercially available salt of guanidine.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 eq.) to ethanol.
-
Reagent Addition: To the sodium ethoxide solution, add guanidine nitrate (1.1 eq.) and stir until it dissolves.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in absolute ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Application Protocol 3: Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to form a C=C double bond.[7][8] this compound can serve as the active methylene component in this reaction.
Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Causality of Experimental Choices:
-
Catalyst (Piperidine): A weak base like piperidine is typically used to catalyze the Knoevenagel condensation. It is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.
-
Solvent (Toluene with Dean-Stark trap): Toluene is a common solvent for this reaction, and the use of a Dean-Stark trap allows for the azeotropic removal of water, which drives the equilibrium towards the product.
-
Reagents (Aromatic Aldehyde): A variety of aromatic aldehydes can be used in this reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.).
-
Solvent and Catalyst Addition: Add toluene as the solvent and a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux. The formation of water will be observed in the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with dilute acid (e.g., 1M HCl) to remove the piperidine, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies for β-dicarbonyl compounds. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of reaction completion and the formation of byproducts. The final products can be characterized and their purity confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The expected spectroscopic data provided in the compound profile serves as a benchmark for product validation.
References
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- SpectraBase. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
- PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.
- MDPI. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
- ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Chem Help ASAP. Knorr Pyrazole Synthesis.
- ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- Wikipedia. Knoevenagel condensation.
- Wikipedia. Paal–Knorr synthesis.
- Google Patents. A kind of preparation method for pyrimidine.
- PMC. A deconstruction–reconstruction strategy for pyrimidine diversification.
- NIST WebBook. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.
- SCIENCE.ASU.EDU.RU. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives.
- NIST WebBook. 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-.
- The Royal Society of Chemistry. Supporting Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Leveraging 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione for the Development of Advanced Fluorinated Materials
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a key building block in the synthesis of high-performance fluorinated materials. This document outlines the synthesis of the core compound, its functionalization into a polymerizable monomer, and a detailed protocol for its incorporation into a poly(aryl ether ketone) (PAEK) backbone, yielding a material with enhanced thermal, dielectric, and metal-chelating properties.
Introduction: The Strategic Advantage of this compound
The unique molecular architecture of this compound offers a trifecta of functionalities that are highly desirable in modern materials science. The trifluoromethyl (-CF3) group is well-known to impart enhanced thermal stability, chemical resistance, and desirable dielectric properties to polymers.[1] The chlorophenyl group provides a site for further functionalization and influences the polymer's solubility and processing characteristics. Critically, the β-diketone moiety introduces the capability for metal chelation, opening avenues for applications in catalysis, sensing, and the development of functional coatings.[2][3]
This guide details a scientifically grounded pathway to harness these properties by first synthesizing the diketone and then employing it as a precursor to a novel bisphenol monomer for subsequent polycondensation.
Synthesis of this compound
The synthesis of the title compound is efficiently achieved via a Claisen condensation reaction. This well-established method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone.[4] In this protocol, 3'-chloroacetophenone is reacted with ethyl trifluoroacetate.
Physicochemical Properties of Reactants
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3'-Chloroacetophenone | 99-02-5 | C₈H₇ClO | 154.59 | 235-236 | 41-44 |
| Ethyl trifluoroacetate | 383-63-1 | C₄H₅F₃O₂ | 142.08 | 60-62 | -78 |
| Sodium Hydride (60% in oil) | 7646-69-7 | NaH | 24.00 | 800 (decomposes) | N/A |
Experimental Protocol: Claisen Condensation
Materials:
-
3'-Chloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous diethyl ether to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
In a separate flask, dissolve 3'-chloroacetophenone (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the 3'-chloroacetophenone solution to the sodium hydride slurry while stirring.
-
After the addition is complete, add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with slow addition of ethanol.
-
Acidify the mixture with 1 M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of a chelating poly(β-diketone) resin from poly(vinyl alcohol) and its use in the reversible complexing of metal ions (1978) | Solomon Marmor | 16 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development Utilizing 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a novel fluorescence-based assay utilizing the unique properties of the β-dione ligand, 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This guide is intended for researchers and scientists in drug discovery and related fields. We will explore the underlying principles of assay design, provide detailed experimental protocols, and discuss robust validation strategies in line with industry standards. The methodologies presented herein are designed to be adaptable for various high-throughput screening applications.
Introduction: The Potential of this compound in Assay Development
The β-dione moiety is a versatile functional group known for its ability to form stable complexes with a variety of metal ions. The specific ligand, this compound, possesses a unique combination of a halogenated phenyl ring and a trifluoromethyl group. These features can enhance the photophysical properties of its metal complexes, making it an excellent candidate for the development of sensitive fluorescence-based assays.[1][2] The trifluoromethyl group can increase the lipophilicity and potentially the bioavailability of resulting compounds in drug development contexts.[3][4]
This application note details a hypothetical, yet scientifically plausible, fluorescence resonance energy transfer (FRET)-based competitive binding assay. In this assay, this compound, complexed with a luminescent lanthanide ion (e.g., Europium or Terbium), serves as a FRET donor. The assay is designed to identify and characterize inhibitors of a protein-protein interaction (PPI).
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClF₃O₂ | [5] |
| Molecular Weight | 250.60 g/mol | [5] |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[6][7] |
| Synthesis | Typically via Claisen condensation | [8] |
Assay Principle: A FRET-Based Competitive Binding Assay
The proposed assay is designed to screen for small molecule inhibitors of a hypothetical protein-protein interaction between "Protein A" and "Protein B". The principle relies on FRET between a lanthanide-ligand complex (donor) and a suitable fluorescent acceptor.
Assay Mechanism:
-
Complex Formation: this compound forms a highly fluorescent and stable complex with a Europium ion (Eu³⁺).
-
FRET Pair: Protein A is labeled with the Eu³⁺-ligand complex, and Protein B is labeled with a compatible FRET acceptor (e.g., a fluorescent dye).
-
Binding and FRET Signal: When Protein A and Protein B interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal.
-
Inhibitor Action: In the presence of a competitive inhibitor, the interaction between Protein A and Protein B is disrupted. This separation of the FRET pair leads to a decrease in the FRET signal, which is proportional to the inhibitor's concentration.
Caption: General workflow for the FRET-based assay.
Assay Development and Optimization
The key to a robust and reliable assay is thorough optimization of all experimental parameters. [9]
Titration of Binding Partners
To determine the optimal concentrations of Protein A and Protein B, a criss-cross titration should be performed. This involves testing a range of concentrations of both proteins to find the conditions that yield the best signal-to-background ratio.
Determination of Kinetic Parameters
The association and dissociation rates of the protein-protein interaction should be determined to establish the necessary incubation times for the assay to reach equilibrium.
Z'-Factor Determination
The Z'-factor is a statistical parameter used to quantify the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Hypothetical Optimization Data:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| [Protein A] | 1 nM | 5 nM | 10 nM | 5 nM |
| [Protein B] | 5 nM | 10 nM | 20 nM | 10 nM |
| Incubation Time | 30 min | 60 min | 120 min | 60 min |
| Z'-Factor | 0.65 | 0.82 | 0.75 | 0.82 |
Assay Validation
Assay validation is crucial to ensure that the method is reliable and reproducible. The validation should be performed in accordance with the ICH Q2(R1) guidelines. [10][11][12][13]
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference from matrix components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD < 15% |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in assay conditions. |
Data Analysis and Interpretation
The raw data from the plate reader should be processed to calculate the percent inhibition for each test compound. An IC₅₀ (half-maximal inhibitory concentration) value can then be determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations; Inefficient FRET pair. | Re-optimize reagent concentrations; Test alternative FRET acceptors. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing. | Use calibrated pipettes; Ensure proper mixing after each reagent addition. |
| Assay Drift | Temperature fluctuations; Reagent instability. | Maintain a constant temperature; Prepare fresh reagents daily. |
| False Positives | Compound autofluorescence; Compound aggregation. | Screen compounds for autofluorescence; Include counter-screens for aggregation. |
Conclusion
The novel ligand, this compound, demonstrates significant potential for the development of robust and sensitive fluorescence-based assays. The detailed protocols and validation strategies provided in this application note offer a comprehensive framework for researchers to establish a high-quality assay for screening and characterization of potential therapeutic agents. The adaptability of this ligand for use with different lanthanide ions and in various assay formats underscores its utility in modern drug discovery.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Altabrisa Group. (2025).
- ICH. Quality Guidelines. ICH. [Link]
- nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
- BioAscent.
- European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- NIH. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
- BPS Bioscience.
- ACS Publications. (2015).
- Springer Nature. (2017). Fluorescence-Based Assays. [Link]
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. ChemBK. [Link]
- Tecan. How to develop an optimal fluorescence assay. The Blog - Tecan. [Link]
- MDPI. (2017). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. [Link]
- ResearchGate. Fluorescence data for diketones 1, 2 and 3.
- MDPI. (2018). Fluorene-Containing β-Diketonato Ligands and Their Rhodium(I)
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem. [Link]
- ResearchGate. (2018). Fluorene-containing β-diketonato ligands and their Rhodium(I) complexes. [Link]
- Charles River Laboratories. Ligand Binding Assay Bioanalysis.
- ACS Publications. (2010). Lanthanide Complexes Based on β-Diketonates and a Tetradentate Chromophore Highly Luminescent as Powders and in Polymers. [Link]
- ResearchGate. Spectra of β-diketonato ligand, 1 (a) and rhodium complex, 5 (b),....
- Drug Discovery World. (2020). Disrupting Drug Discovery From Assay Development to Lead Compound. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
- ResearchGate. (2007). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Journal of Biomedical Research & Environmental Sciences. (2021).
- PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jelsciences.com [jelsciences.com]
- 5. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. tecan.com [tecan.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this β-diketone?
The most common and effective method for synthesizing this compound is a Crossed Claisen Condensation .[1] This reaction involves the C-acylation of a ketone enolate with an ester.[2] In this specific case, the enolate of 3'-chloroacetophenone acts as the nucleophile, attacking the electrophilic carbonyl of an acylating agent like ethyl trifluoroacetate. The reaction is driven to completion by the final, irreversible deprotonation of the newly formed β-diketone, which is significantly more acidic than the starting ketone or alcohol byproducts.[3]
Q2: Why is the choice of base so critical in this synthesis?
The base is arguably the most critical factor in a Claisen condensation.[4] Its role is twofold: first, to deprotonate the α-carbon of 3'-chloroacetophenone to form the reactive enolate, and second, to drive the equilibrium forward by deprotonating the final β-diketone product.[5]
-
Alkoxides (e.g., Sodium Ethoxide): While traditional, they can lead to reversible reactions and side products like transesterification if the alcohol does not match the ester's alkoxy group.[5]
-
Strong, Non-nucleophilic Bases (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA)): These are often preferred for this synthesis. NaH provides an irreversible deprotonation to form the enolate. LDA is excellent for achieving rapid and quantitative enolate formation at low temperatures (-78 °C), which minimizes side reactions such as the self-condensation (aldol reaction) of the starting ketone.[6] The use of a strong base often leads to higher yields.[1]
Q3: My product's NMR spectrum looks complex. Is this due to keto-enol tautomerism?
Yes, most likely. β-diketones like this one exist as a dynamic equilibrium between the diketo form and two possible enol tautomers.[7] For this compound, the enol form where the double bond is conjugated with the chlorophenyl ring is significantly stabilized by both resonance and a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.[8][9][10] In many solvents, particularly non-polar ones like CDCl₃, the enol tautomer is the predominant form observed by ¹H-NMR, often accounting for >98% of the mixture.[6][11] This is characterized by a distinctive downfield enolic proton signal (typically δ 14-16 ppm) and the disappearance of the methylene (–CH₂–) signal from the keto form.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Probable Cause A: Ineffective Enolate Formation
-
Why it happens: The α-protons of 3'-chloroacetophenone are not being efficiently removed. This is often due to an insufficiently strong base, poor quality base (e.g., old, partially quenched NaH), or the presence of moisture.
-
Solution:
-
Use a Stronger Base: Switch from sodium ethoxide to sodium hydride (60% dispersion in mineral oil) or LDA. LDA is particularly effective for difficult substrates.[6]
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Moisture will quench the base and the enolate.
-
Verify Base Activity: If using NaH, wash the dispersion with dry hexanes to remove the mineral oil and any surface hydroxides before use.
-
Probable Cause B: Reaction Equilibrium Not Driven Forward
-
Why it happens: The Claisen condensation is an equilibrium process.[12] To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by the deprotonation of the acidic β-diketone product.[3] If an insufficient amount of base is used (less than one full equivalent relative to the ketone), this final step cannot occur, and the reaction stalls or reverses.
-
Solution:
-
Use Stoichiometric Base: Ensure at least 1.05-1.1 equivalents of a strong base (NaH, LDA) are used relative to the 3'-chloroacetophenone. This ensures both enolate formation and the final deprotonation step can proceed to completion.
-
Problem 2: Significant Formation of Side Products
Probable Cause A: Self-Condensation of 3'-Chloroacetophenone
-
Why it happens: The ketone enolate can attack another molecule of the neutral ketone in an aldol-type reaction. This is more common at higher temperatures or with slower addition of the acylating agent.
-
Solution:
-
Control Temperature: Pre-form the enolate at a low temperature (0 °C for NaH, -78 °C for LDA).
-
Slow Addition: Add the ethyl trifluoroacetate electrophile slowly to the pre-formed enolate solution while maintaining the low temperature. This ensures the enolate reacts with the ester rather than itself. A "crossed" Claisen setup where only one partner can enolize (as is the case here, since ethyl trifluoroacetate has no α-protons) is designed to minimize this, but kinetic control is still key.[3][13]
-
Probable Cause B: Japp-Klingemann Hydrolytic Cleavage
-
Why it happens: Under certain conditions, β-diketones can undergo cleavage, especially if the reaction workup is not handled correctly.[2]
-
Solution:
-
Controlled Quench: During workup, quench the reaction by pouring the reaction mixture into a cold, dilute acid (e.g., 1M HCl). Avoid quenching with water alone, as the resulting basic solution can promote side reactions. Ensure the final pH is acidic before extraction.
-
Data Presentation: Reagent & Reaction Parameters
The following tables summarize the recommended stoichiometry and conditions for an optimized synthesis.
Table 1: Optimized Reagent Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Ratio | Example Amount (for 10 mmol scale) |
| 3'-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 | 1.55 g |
| Sodium Hydride (60%) | NaH | 24.00 | 1.1 | 0.44 g |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.2 | 1.70 g (1.52 mL) |
| Anhydrous THF | C₄H₈O | - | Solvent | ~50 mL |
| 1M Hydrochloric Acid | HCl | - | Quench | As needed (~20 mL) |
| Ethyl Acetate | C₄H₈O₂ | - | Extraction | ~75 mL |
Table 2: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Enolate Formation Temp. | 0 °C to Room Temp. | Allows for complete deprotonation by NaH without significant side reactions. |
| Reaction Time | 2-4 hours | Sufficient for complete conversion. Monitor by TLC. |
| Workup pH | ~2 | Ensures the product is fully protonated and stable for extraction. |
| Expected Yield | 75-90% | Based on similar reported syntheses.[6] |
Optimized Experimental Protocol
This protocol is based on established methods for synthesizing fluorinated β-diketones.[6][14]
1. Preparation:
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
2. Reagent Addition:
-
Under a positive nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol, 1.1 eq) to the flask.
-
Add 30 mL of anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate vial, dissolve 3'-chloroacetophenone (1.55 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF.
-
Add the 3'-chloroacetophenone solution dropwise to the stirred NaH suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. This indicates the formation of the sodium enolate.
3. Acylation Reaction:
-
Re-cool the reaction mixture to 0 °C.
-
Add ethyl trifluoroacetate (1.52 mL, 12 mmol, 1.2 eq) dropwise via syringe over 20 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting ketone.
4. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by slowly adding 20 mL of 1M HCl. (Caution: Unreacted NaH will cause vigorous gas evolution).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellow-orange oil or solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by vacuum distillation. The analogous 1-(4-chlorophenyl) derivative has a melting point of 60-64 °C, suggesting the product will be a solid.[15][16]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yield synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the Claisen condensation.
References
- Recent Developments in the Synthesis of β-Diketones. PubMed Central (PMC). [Link]
- 1,3-Diketones. Synthesis and properties.
- Failing Claisen condensation discussion. Reddit r/Chempros. [Link]
- Claisen Condens
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Sona Standard. [Link]
- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. ChemBK. [Link]
- The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- Claisen Condensation and Dieckmann Condens
- Claisen Condens
- β-Diketone synthesis by oxid
- Claisen Condens
- β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.
- What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Chemistry Stack Exchange. [Link]
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Deriv
- (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione...
- 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem. [Link]
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
- Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 14. nbinno.com [nbinno.com]
- 15. chembk.com [chembk.com]
- 16. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]
Technical Support Center: Purification of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Welcome to the technical support resource for the purification of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this valuable synthetic intermediate.
Compound Profile: this compound
While specific experimental data for the 3-chloro isomer is not broadly published, its properties can be inferred from the closely related and commercially available 4-chloro isomer. Researchers should treat the following data as an approximate guide and determine the precise physical constants for their specific compound.
| Property | Value (for 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) | Source |
| Molecular Formula | C10H6ClF3O2 | [1] |
| Molecular Weight | 250.60 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 60-64 °C | [2][3][4] |
| Boiling Point | 292.4±35.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol and other organic solvents | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the likely impurities?
A1: This class of β-diketone is typically synthesized via a Claisen condensation reaction.[5][6] In this case, it would involve the reaction of 3'-chloroacetophenone with an ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide or lithium diisopropylamide (LDA).
Common Impurities Include:
-
Unreacted Starting Materials: 3'-chloroacetophenone and ethyl trifluoroacetate.
-
Catalyst Residues: Residual base used in the condensation.
-
Side-Products: Products from the self-condensation of 3'-chloroacetophenone can occur, though this is often minimized by the higher acidity of the target β-diketone product.[7]
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: What is the significance of the keto-enol tautomerism in this molecule's purification?
A2: The 1,3-dicarbonyl structure of this compound allows it to exist in equilibrium between a diketo form and an enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[8] This enolic proton is acidic (pKa typically 9-11), which is a key feature for purification. This acidity allows the compound to be selectively deprotonated and extracted into a mild aqueous base, separating it from non-acidic impurities like the starting ketone (3'-chloroacetophenone, pKa ~19).
Q3: Which purification methods are most effective for this compound?
A3: Based on its properties as a crystalline solid, the most effective methods are:
-
Aqueous Base Wash / Liquid-Liquid Extraction: An initial workup step to remove non-acidic impurities.
-
Recrystallization: The most powerful technique for purifying crystalline organic solids.[9]
-
Column Chromatography: Useful for removing impurities with similar polarities or when recrystallization is ineffective. Given the fluorinated nature of the molecule, specialized fluorinated stationary phases can offer unique selectivity.[10][11]
Purification Workflow Overview
The following diagram outlines a general strategy for purifying the crude product obtained from the synthesis reaction.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is highly effective for this compound but requires careful solvent selection and technique to avoid common pitfalls.[9]
Q: My crude product is an oil and won't crystallize. What should I do?
A: "Oiling out" occurs when a compound comes out of solution above its melting point. This is often due to a high concentration of impurities depressing the melting point.
-
Solution 1: Preliminary Purification. Before recrystallization, wash a solution of the crude product (e.g., in ethyl acetate) with a dilute aqueous base (5% NaHCO₃). The desired β-diketone will move to the aqueous layer. Separate the layers, then re-acidify the aqueous layer with dilute HCl to precipitate the partially purified product. Filter this solid and then proceed with recrystallization.
-
Solution 2: Adjust Solvent System. Use a larger volume of the hot solvent to ensure the compound is fully dissolved. Alternatively, switch to a solvent system with a lower boiling point.
Q: I'm not getting any crystal formation upon cooling. What's wrong?
A: This can happen if the solution is not supersaturated or if nucleation is inhibited.
-
Solution 1: Induce Crystallization.
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide a surface for crystal nucleation.
-
Seed: Add a tiny crystal of the pure compound (if available) to the cooled solution.
-
Concentrate: Remove some solvent under reduced pressure and cool again.
-
-
Solution 2: Use an Anti-Solvent. If you used a single solvent, you may have too much of it. A two-solvent system can be more effective.[12] Dissolve your compound in a minimum of a hot "good" solvent (e.g., ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., water) dropwise at an elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
Q: My recovery yield after recrystallization is very low. How can I improve it?
A: Low yield typically means too much compound remained dissolved in the cold solvent.
-
Solution 1: Minimize Hot Solvent. Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding excess solvent will reduce recovery.
-
Solution 2: Cool Thoroughly. Ensure the solution is cooled sufficiently. An ice bath can significantly improve recovery after initial slow cooling to room temperature.
-
Solution 3: Check Solvent Choice. The compound may be too soluble in your chosen solvent, even when cold. Experiment with different solvents or solvent pairs. A good recrystallization solvent should exhibit high solubility at high temperatures and low solubility at low temperatures.[9]
Caption: Troubleshooting flowchart for the recrystallization process.
Troubleshooting Guide: Column Chromatography
Q: My compound is not separating from an impurity on a standard silica gel column. What can I do?
A: Co-elution occurs when compounds have very similar polarities.
-
Solution 1: Optimize Mobile Phase. Systematically vary the solvent polarity. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). This can improve the separation between closely eluting spots.
-
Solution 2: Change the Stationary Phase. For fluorinated molecules, standard silica or C18 columns may not provide optimal selectivity.[13] Fluorinated stationary phases, such as Pentafluorophenyl (PFP) or fluorous silica, can provide alternative separation mechanisms based on interactions with the fluorine atoms.[10][11] These phases often lead to enhanced retention and better separation of halogenated compounds.[11][14]
Q: The compound is streaking or "tailing" down the column. Why is this happening?
A: Tailing is often caused by interactions with the stationary phase or overloading the column.
-
Solution 1: Check Compound Acidity. The acidic enol proton of the β-diketone can interact strongly with basic sites on standard silica gel, causing tailing. Adding a small amount of a modifying acid (e.g., 0.1-1% acetic acid) to the mobile phase can suppress this interaction and lead to sharper peaks.
-
Solution 2: Reduce Sample Load. Overloading the column is a common cause of poor peak shape. Use less sample material or a larger column. A general rule is to load no more than 1-5% of the mass of the stationary phase.
-
Solution 3: Check Solubility. Ensure the compound is fully dissolved in the mobile phase before loading. If it precipitates at the top of the column, it will streak as it slowly redissolves.
Q: I can't find my compound; it seems to be stuck on the column.
A: This indicates that the compound is binding irreversibly to the stationary phase, which can happen if the mobile phase is not polar enough to elute it.
-
Solution 1: Increase Eluent Polarity. If you are using a hexane/ethyl acetate system, try flushing the column with pure ethyl acetate, then a mixture containing a stronger solvent like methanol.
-
Solution 2: Pre-treat the Sample. If the crude sample contains residual base from the synthesis, it can deprotonate your product on the column, causing it to bind very strongly. Ensure your sample is neutralized before loading.
References
- SiliCycle Inc. (n.d.). Working with fluorinated silica phases.
- Welch, C. J., & Leonard, W. R. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- Qiu, X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry.
- Baranowska, I., & Kleszcz, K. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Amfinecom. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones.
- Padillo, M., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7352.
- Sigma-Aldrich. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.
- LibreTexts Chemistry. (2025).
- Freund, M., et al. (2020). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. The Journal of Physical Chemistry C, 124(34), 18635–18645.
- Química Orgánica.org. (n.d.).
- Organic Chemistry. (2025).
- Iglesias, E. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema.
- BD Biosciences. (n.d.). Troubleshooting Guide.
- NileRed. (2018, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. [Link]
Sources
- 1. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side products in the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which is critical for professionals in pharmaceutical and materials science research. The primary synthetic route is the Claisen condensation between 3'-chloroacetophenone and a trifluoroacetylating agent, such as ethyl trifluoroacetate.[1] This guide is designed to help you diagnose and resolve common side reactions and purification challenges to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common causes?
Low yield is a frequent issue that can stem from several factors. The most common culprits are:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate base strength, or suboptimal temperature.
-
Side Reactions: Competing reactions, such as the self-condensation of the starting ketone (3'-chloroacetophenone), can significantly consume starting material and reduce the yield of the desired product.[2]
-
Product Degradation: The β-diketone product can be susceptible to hydrolysis, especially during the aqueous workup phase if conditions become too acidic or basic.[3][4]
-
Suboptimal Stoichiometry: The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-diketone product drives the reaction equilibrium forward.[5][6] Using a catalytic amount of base will result in poor yields.
Q2: I observe a significant amount of unreacted 3'-chloroacetophenone in my crude product analysis. How can I improve conversion?
Observing a large amount of starting material indicates that the initial condensation is not proceeding efficiently. Consider the following troubleshooting steps:
-
Base Selection and Quality: Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred over alkoxides like sodium ethoxide.[7] NaH irreversibly deprotonates the ketone, driving the reaction forward. Ensure your NaH is fresh and not passivated (i.e., coated with a layer of inactive sodium hydroxide).
-
Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions, as moisture will quench the strong base. The choice of an appropriate aprotic solvent like THF or diethyl ether is also crucial.[8]
-
Order of Addition: A common and effective technique is to add the 3'-chloroacetophenone slowly to a pre-formed mixture of the base and ethyl trifluoroacetate. This strategy maintains a low concentration of the ketone enolate at any given time, which helps to suppress its self-condensation.[2]
Q3: What is the primary, most likely side product in this reaction?
The most common and problematic side product is the result of the self-condensation of 3'-chloroacetophenone .[2] This occurs when the enolate of 3'-chloroacetophenone attacks another molecule of the same ketone instead of the desired ethyl trifluoroacetate. This aldol-type condensation leads to the formation of a larger, often colored, and complex mixture of impurities.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a deeper dive into specific experimental problems and their underlying chemical causes.
Problem 1: An unexpected impurity with a complex aromatic and aliphatic signal is observed in the ¹H NMR.
-
Symptom: Your ¹H NMR spectrum of the crude product shows multiple peaks in the aromatic region that do not correspond to the starting material or product, along with new aliphatic signals. The crude product may also have a yellow or brownish color.
-
Probable Cause: This is a classic indicator of the self-condensation of 3'-chloroacetophenone.[2] The reaction produces a mixture of the aldol addition product and its dehydrated α,β-unsaturated ketone derivative.
-
Proposed Mechanism & Mitigation: The diagram below illustrates the desired reaction pathway versus the competing self-condensation pathway.
Caption: Competing reaction pathways in the synthesis.
-
Recommended Action:
-
Optimize Order of Addition: Add a solution of 3'-chloroacetophenone dropwise to a suspension of sodium hydride and ethyl trifluoroacetate in your chosen solvent (e.g., THF) at 0 °C. This ensures the generated enolate is more likely to encounter the highly electrophilic trifluoroacetate ester.
-
Use a Non-Nucleophilic Strong Base: Lithium diisopropylamide (LDA) can be used to quantitatively form the enolate at low temperatures (e.g., -78 °C) before the addition of the trifluoroacetylating agent.[9] This can provide greater control and minimize self-condensation.
-
Problem 2: The product appears pure by TLC, but the yield drops significantly after aqueous workup and purification.
-
Symptom: The reaction seems to proceed cleanly, but a significant loss of material occurs during the workup (acidification and extraction) or silica gel chromatography.
-
Probable Cause: The β-diketone product is susceptible to hydrolytic cleavage under either strong acidic or basic conditions.[3][4] The C-C bond between the two carbonyls can break, leading to the formation of 3'-chloroacetophenone and trifluoroacetic acid (or their salts). This is essentially a retro-Claisen reaction.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting product loss.
-
Recommended Protocols:
1. Modified Acidic Workup:
-
Step 1: After the reaction is complete, cool the mixture to 0 °C.
-
Step 2: Instead of quenching with strong acids like HCl, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (5-10%) solution of citric acid to neutralize the reaction mixture to a pH of ~5-6.
-
Step 3: Proceed immediately with the extraction using an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 4: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
2. Purification via Metal Chelate Formation: β-Diketones readily form stable complexes with metal ions, which can be exploited for purification.[10][11][12]
-
Step 1: Dissolve the crude product in ethanol or methanol.
-
Step 2: Add an aqueous solution of copper (II) acetate monohydrate with stirring. A solid copper chelate should precipitate.
-
Step 3: Filter the solid precipitate and wash it with water and then a small amount of cold ethanol to remove uncomplexed impurities.
-
Step 4: Suspend the solid copper complex in a biphasic system of dichloromethane and dilute aqueous acid (e.g., 1M H₂SO₄). Stir vigorously until the solid dissolves and the organic layer becomes colorless (or the characteristic color of the product). The copper will be sequestered into the aqueous layer.
-
Step 5: Separate the layers, wash the organic phase with water and brine, dry, and evaporate the solvent to yield the purified β-diketone.
-
Summary of Troubleshooting Strategies
| Symptom / Observation | Probable Cause | Primary Recommended Action | Secondary Actions |
| Low overall yield, significant starting material remains. | Incomplete reaction, insufficient base. | Use a full equivalent of fresh, high-quality sodium hydride (NaH).[8] | Increase reaction time; ensure anhydrous conditions. |
| Yellow/brown crude product, complex NMR impurities. | Self-condensation of 3'-chloroacetophenone.[2] | Add the ketone dropwise to a mixture of the base and ester. | Use a stronger, non-nucleophilic base like LDA at low temperatures. |
| Product loss during aqueous workup or chromatography. | Hydrolytic cleavage of the β-diketone product (Retro-Claisen).[3][4] | Quench the reaction with a buffered acid (e.g., aq. NH₄Cl) to pH 5-6. | Use purification via copper chelate formation to avoid silica gel.[10] |
| Reaction fails to initiate. | Passivated base, wet solvent/reagents. | Use freshly opened or properly stored NaH; ensure all glassware and solvents are rigorously dried. | Test the activity of the base on a small scale with a test substrate. |
References
- Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. National Institutes of Health (NIH). [Link]
- Process for the purification of 1,3-diketones.
- Process for the purification of 1,3-diketones.
- Recent Developments in the Synthesis of β-Diketones.
- Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society. [Link]
- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central. [Link]
- Chemistry of fluoro-substituted beta-diketones and their derivatives.
- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.
- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands.
- THE SODXUM-PROMOTED CLAISEN ESTER CONDENSATIONS OF ETHYL PERFLUOROALKANECARBOXYL
- Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
- (CF3CO)
- Claisen condens
- Self-condens
- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Medium. [Link]
- Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
- Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
- Trifluoromethyl ketones: properties, preparation, and application. Royal Society of Chemistry. [Link]
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. ChemBK. [Link]
- Claisen Condens
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Organic Chemistry Portal. [Link]
- Claisen Condensation and Dieckmann Condens
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. [Link]
- Acetophenone, 3'-chloro-. NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 9. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 12. CA2434534A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorinated β-Diketones
Welcome to the technical support center for the synthesis and optimization of fluorinated β-diketones. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth explanations rooted in chemical principles to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are frequently asked by researchers working with fluorinated β-diketones.
Q1: What is the primary synthetic route for fluorinated β-diketones?
A: The most common and versatile method is the Claisen condensation .[1][2][3] This carbon-carbon bond-forming reaction occurs between a ketone (or a second ester) and a fluorinated ester in the presence of a strong base.[1][4] The reaction yields a β-keto ester or, in this specific case, a β-diketone, driven by the formation of a highly resonance-stabilized enolate anion of the product.[1][5][6]
Q2: How does the presence of fluorine affect the Claisen condensation?
A: The strongly electron-withdrawing nature of fluorine atoms (e.g., in a trifluoroacetyl group) significantly increases the electrophilicity of the ester's carbonyl carbon. This makes it more susceptible to nucleophilic attack by the ketone enolate. Additionally, the resulting β-diketone product has highly acidic α-protons, which are readily deprotonated by the base in the final step. This final deprotonation is often the thermodynamic driving force of the entire reaction.[1][5]
Q3: What are the critical safety considerations for this synthesis?
A: Safety is paramount. Key considerations include:
-
Reagent Handling: Many fluorinated precursors, like ethyl trifluoroacetate, are volatile and can be harmful if inhaled.[7] Always work in a well-ventilated fume hood.
-
Strong Bases: Bases like sodium hydride (NaH) are water-reactive and flammable. Sodium ethoxide (NaOEt) is corrosive. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE).
-
Quenching: The reaction mixture must be quenched carefully, typically by slowly adding an aqueous acid. This neutralizes the excess strong base and the product enolate, which can be an exothermic process.
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to common experimental failures.
Problem 1: Low or No Product Yield
Low yield is the most frequent issue. The cause can often be diagnosed by systematically evaluating the reaction components and conditions.
-
The "Why": The first step of the mechanism is the formation of a ketone enolate, which requires a base strong enough to remove an α-proton.[1][4] If the base is too weak or used in insufficient quantity, enolate formation will be minimal, and the reaction will not proceed.
-
Troubleshooting Steps:
-
Base Selection: For simple ketones like acetone, sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can be effective. However, for less acidic ketones, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often required to achieve higher yields.[2][5][8] Using stronger bases can significantly increase the reaction yield.[5]
-
Base Stoichiometry: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount.[1] This is because the final β-diketone product is more acidic than the starting ketone and is deprotonated by the alkoxide base generated during the reaction. This final, thermodynamically favorable deprotonation drives the reaction to completion.[1][6] It is common to use an excess of the base (e.g., 2 equivalents) to ensure complete reaction.[8]
-
Reagent Quality: Ensure the base has not degraded due to moisture or air exposure. Use freshly opened or properly stored reagents.
-
-
The "Why": The Claisen condensation is sensitive to moisture, which can quench the base and the enolate intermediate. The quality of the starting materials is also critical.
-
Troubleshooting Steps:
-
Anhydrous Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, but they must be thoroughly dried before use.[8][9]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
-
Reagent Purity: Use pure starting materials. Impurities in the ketone or fluorinated ester can lead to side reactions.
-
Problem 2: Complex Product Mixture / Significant Side Reactions
The formation of multiple products complicates purification and reduces the yield of the desired β-diketone.
-
The "Why": If the ketone enolate attacks another molecule of the ketone instead of the fluorinated ester, it leads to an aldol condensation side product. This is more likely if the fluorinated ester is added too slowly or if the ketone is particularly prone to self-condensation.
-
Troubleshooting Steps:
-
Order of Addition: A common strategy to minimize this is to add a mixture of the ketone and the fluorinated ester to a suspension of the base.[2][8] This ensures the ester is always present to compete for the enolate.
-
Use a Non-Enolizable Ester: This is a core principle of "crossed" Claisen condensations.[10] Fluorinated esters like ethyl trifluoroacetate have no α-protons and cannot self-condense, making them ideal electrophiles in this reaction.[5]
-
-
The "Why": The β-diketone product can be cleaved by a strong base, especially at elevated temperatures, in a reaction known as the retro-Claisen condensation.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperature. Many Claisen condensations are run at 0°C or even lower to minimize side reactions.[2][8]
-
Workup Procedure: After the reaction is complete, promptly neutralize the mixture with a careful addition of aqueous acid. This protonates the product enolate, stabilizing it against cleavage.
-
Problem 3: Purification Difficulties
Fluorinated compounds can present unique purification challenges.
-
The "Why": Low molecular weight fluorinated β-diketones, such as 1,1,1-trifluoro-2,4-pentanedione, can be volatile, leading to sample loss during solvent removal under reduced pressure.[7][11]
-
Troubleshooting Steps:
-
Careful Solvent Removal: Use a rotary evaporator at low temperatures and moderate vacuum.
-
Alternative Purification: For highly volatile compounds, fractional distillation can be an effective purification method.[11][12] Preparative gas chromatography (Prep-GC) is another high-resolution option for separating volatile compounds.[11]
-
-
The "Why": β-Diketones are excellent chelating agents for metal ions. During the reaction, the sodium or lithium enolate of the product is formed. If this is not properly neutralized, it can form stable salts or chelates that are difficult to extract from the aqueous phase.
-
Troubleshooting Steps:
-
Acidic Workup: The workup must involve acidification to a pH of ~1-2 to ensure the β-diketone is fully protonated and exists as the neutral species.
-
Copper Chelate Purification: In some cases, this chelation can be used as a purification strategy. The crude product can be treated with a copper(II) salt solution to form a stable, often crystalline, copper chelate, which can be isolated by filtration. The pure β-diketone is then regenerated by treating the chelate with a strong acid.[9]
-
Part 3: Experimental Protocols & Data
General Workflow for Optimization
The following diagram outlines a logical workflow for optimizing the synthesis of a fluorinated β-diketone.
Caption: A general workflow for the synthesis and optimization of fluorinated β-diketones.
Mechanism of Claisen Condensation
Understanding the mechanism is key to troubleshooting.
Caption: The mechanism of Claisen condensation for synthesizing fluorinated β-diketones.
Table 1: Common Reaction Conditions
This table summarizes typical conditions used in the synthesis of fluorinated β-diketones, providing a starting point for optimization.
| Ketone Reactant | Fluorinated Ester | Base (Equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Acetone | Ethyl trifluoroacetate | NaOEt (1.1) | EtOH | Reflux | ~65-75% | [13] |
| 2-Acetylthiophene | Methyl heptafluorobutanoate | NaH (2.0) | THF | 5 to RT | 92% | [8] |
| Ferrocenyl ketones | Ferrocenyl esters | LDA (1.0) | THF | 0 | 54% | [2] |
| Acetophenone | Ethyl trifluoroacetate | NaH (1.2) | Diethyl Ether | RT | Good | [14] |
Protocol: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (TFAC)
This protocol is a representative example of a Claisen condensation to produce a common fluorinated β-diketone.[13]
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Ethyl trifluoroacetate
-
Acetone (dry)
-
Aqueous HCl (e.g., 3M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry. Place the apparatus under an inert atmosphere (N₂ or Ar).
-
Base Preparation: To the flask, add anhydrous ethanol followed by the portion-wise addition of sodium metal, or use commercially available sodium ethoxide.
-
Reagent Addition: Add ethyl trifluoroacetate to the sodium ethoxide solution. Then, add dry acetone dropwise to the mixture while stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for the prescribed time (monitor by TLC or GC if possible).
-
Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add aqueous HCl with stirring until the mixture is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature.
-
Purification: The crude product can be purified by fractional distillation to yield pure 1,1,1-trifluoro-2,4-pentanedione as a colorless liquid.[7][15]
References
- BenchChem Technical Support Team. (2025, December).
- BYJU'S.
- Wikipedia.
- Sloop, J., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Organic Chemistry.
- Organic Chemistry Portal.
- Master Organic Chemistry. (2020, September 14).
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- National Institutes of Health (NIH). Recent Developments in the Synthesis of β-Diketones.
- National Institutes of Health (NIH). (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
- MDPI. Recent Developments in the Synthesis of β-Diketones.
- UNT Digital Library. (2025, October 30).
- Wikipedia. 1,1,1-Trifluoroacetylacetone.
- YouTube. (2021, May 6).
- SciSpace.
- ResearchGate.
- ResearchGate. (2010, December).
- Pearson.
- ResearchGate. (2025, August 9).
- ResearchGate. 1H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione sample.
- The Organic Chemistry Tutor.
- Scribd.
- ResearchGate. (2024, October).
- ACS Publications. (2019, May 9).
- Sigma-Aldrich. 1,1,1-Trifluoro-2,4-pentanedione 98%.
- Reddit. (2020, December 17).
- Reachem. (2024, August 9).
- ChemicalBook. (2025, September 25). 1,1,1-Trifluoro-2,4-pentanedione.
- NIST. 2,4-Pentanedione, 1,1,1-trifluoro-.
- Chemistry LibreTexts. (2025, January 19). 23.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. byjus.com [byjus.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,1,1-Trifluoro-2,4-pentanedione 98 367-57-7 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of Fluorine by Distillation - UNT Digital Library [digital.library.unt.edu]
- 13. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 [chemicalbook.com]
Technical Support Center: Purification of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Welcome to the technical support center for the purification of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during its synthesis. As a β-diketone, this compound's purification is pivotal for the success of subsequent synthetic steps, particularly in the development of anti-inflammatory agents and cyclooxygenase inhibitors.[1] This resource combines established protocols with expert insights to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a yellow oil or discolored solid. What are the likely impurities?
A1: The appearance of a yellow oil or discolored solid suggests the presence of unreacted starting materials, byproducts from the synthesis, or decomposition products. Given that this compound is typically synthesized via a Claisen condensation reaction, common impurities may include:
-
Unreacted Starting Materials: 3'-Chloroacetophenone and an ethyl trifluoroacetate derivative are common precursors.
-
Self-Condensation Products: If the reaction conditions are not carefully controlled, self-condensation of 3'-chloroacetophenone can occur, leading to undesired side products.[2]
-
Base-Related Impurities: Residual strong base (e.g., sodium ethoxide) or its salts can contaminate the product.[3][4][5]
-
Solvent Residues: Incomplete removal of reaction solvents.
-
Decomposition Products: β-Diketones can be susceptible to thermal decomposition, especially in the presence of impurities.[6]
A preliminary purity assessment using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and extent of the impurities before selecting a purification strategy.
Q2: What is the most straightforward method to purify my crude product if I suspect minor impurities?
A2: For minor impurities, recrystallization is often the most efficient and scalable purification method.[7][8] The success of recrystallization hinges on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. Common solvent systems for compounds with similar functionalities include hexane/ethyl acetate, hexane/acetone, or ethanol.[9] A good starting point is a binary solvent system, which allows for fine-tuning of polarity.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or the more soluble solvent of a binary pair).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point of the pure compound is in the range of 60-64 °C.[1]
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | Good for compounds of moderate polarity. The ratio can be adjusted to optimize solubility. |
| Ethanol | A polar protic solvent that can be effective for recrystallizing polar compounds.[9] |
| Methanol | Another polar protic solvent; the compound is reported to be soluble in methanol.[1] |
Q3: Recrystallization did not yield a product of sufficient purity. What is the next logical step?
A3: If recrystallization is ineffective, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. For fluorinated compounds like this compound, both normal-phase and reversed-phase chromatography can be effective.
Workflow for Purification via Column Chromatography
Caption: A streamlined workflow for the purification of this compound using column chromatography.
Detailed Column Chromatography Protocol:
-
Stationary Phase Selection: Standard silica gel is a good starting point for normal-phase chromatography. For reversed-phase, a C18-functionalized silica gel can be used. Given the fluorine content, a fluorinated stationary phase could also offer unique selectivity.[10][11][12]
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column to avoid air bubbles. Add a layer of sand on top of the silica bed.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If the compound has poor solubility, consider dry loading by adsorbing it onto a small amount of silica gel.[14]
-
Elution: Begin elution with the selected mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q4: I am working with a small-scale synthesis. Is there a faster chromatographic method?
A4: For small-scale purification, preparative Thin Layer Chromatography (prep-TLC) or flash chromatography are excellent alternatives to traditional column chromatography. Flash chromatography, in particular, offers a significant speed advantage by using pressure to accelerate the mobile phase flow.
Q5: Are there any special considerations for handling this fluorinated compound?
A5: Yes, there are several important considerations:
-
Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol tautomers.[16] This can sometimes lead to peak broadening or the appearance of multiple spots on TLC. The equilibrium is solvent-dependent.
-
Volatility: While this specific compound is a solid at room temperature, some smaller fluorinated compounds can be volatile. Handle with care to avoid loss of product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower-boiling point solvent. / Add a small amount of additional hot solvent. / Ensure slow cooling. |
| Poor separation in column chromatography | Inappropriate solvent system. / Column overloading. | Optimize the mobile phase using TLC. / Use a larger column or reduce the sample load.[14] |
| Product streaking on TLC plate | Sample is too concentrated. / Compound is highly polar and interacting strongly with the silica gel. | Dilute the sample. / Add a small amount of a polar modifier (e.g., acetic acid or triethylamine) to the mobile phase. |
| Low recovery after chromatography | Irreversible adsorption to the stationary phase. / Compound instability on the column. | Consider using a different stationary phase like alumina or a deactivated silica gel. / Perform the chromatography at a lower temperature.[14] |
References
- ChemBK. (2024, April 10). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- Kimata, K., et al. (1993). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Wikipedia. (n.d.). Claisen condensation.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2025, August 10). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder.
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- chemeurope.com. (n.d.). Claisen condensation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Iglesias, E. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema.
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
- ResearchGate. (n.d.). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- Molecules. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
Sources
- 1. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Claisen_condensation [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. silicycle.com [silicycle.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chembk.com [chembk.com]
- 16. rsc.org [rsc.org]
Stability issues with 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in solution
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues encountered when working with this compound in solution. As a highly functionalized β-diketone, its behavior in solution is governed by a delicate interplay of structural and environmental factors.
Section 1: Fundamental Properties & Solution Preparation
This section addresses the core chemical principles governing the compound's behavior and provides best practices for preparing stable solutions.
Q1: What are the key structural features of this compound that influence its stability?
The stability and reactivity of this molecule are primarily dictated by three key features: the β-dicarbonyl system, the terminal trifluoromethyl (CF₃) group, and the 3-chlorophenyl ring.
-
β-Dicarbonyl Core : This functional group is the site of the most significant chemical dynamics. The two carbonyl groups flank a central carbon (the α-carbon), making the protons on this carbon unusually acidic (pKa ≈ 9-11 for typical β-diketones)[1]. This acidity is the basis for the compound's primary equilibrium state in solution.
-
Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, the CF₃ moiety significantly increases the acidity of the nearby carbonyl proton and enhances the electrophilicity of the adjacent carbonyl carbon[2][3]. This has two major consequences: it heavily influences the position of the keto-enol equilibrium and makes the molecule more susceptible to nucleophilic attack, including by water.
-
3-Chlorophenyl Group : This aromatic substituent is also moderately electron-withdrawing, further contributing to the acidity of the α-protons and influencing the electronic properties of the entire conjugated system in the enol form[4].
Q2: I've heard β-diketones exist as tautomers. What is keto-enol tautomerism and why is it critical for this compound?
Keto-enol tautomerism is a chemical equilibrium between the diketone form and an enol form, which contains a hydroxyl group adjacent to a double bond[2]. For this specific compound, the equilibrium is heavily skewed towards the enol form due to two powerful stabilizing factors:
-
Conjugation : The enol form creates a continuous π-system that extends from the phenyl ring through the double bond and the remaining carbonyl group, which is energetically favorable[5][6].
-
Intramolecular Hydrogen Bonding : The enol's hydroxyl proton forms a strong, stable six-membered ring with the oxygen of the other carbonyl group[6][7].
This equilibrium is not merely academic; the two forms have different chemical properties. The enol is the more stable, predominant form, while the keto form is often the more reactive species in certain transformations. Any factor that disrupts this equilibrium can be a source of instability.
Q3: Which solvent should I use to prepare a stable stock solution?
The choice of solvent is the most critical factor in maintaining the stability of your compound. The solvent's polarity directly influences the keto-enol equilibrium.
-
Nonpolar Solvents (Recommended for Storage) : Solvents like hexane, toluene, or dichloromethane are ideal for long-term storage. They do not interfere with the stabilizing intramolecular hydrogen bond of the enol form, thus preserving the compound in its most stable state[2][8].
-
Polar Aprotic Solvents : Solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are common for experiments. While generally acceptable for short-term use, they can begin to interact with the compound. DMSO, in particular, is a strong hydrogen bond acceptor and may slightly shift the equilibrium.
-
Polar Protic Solvents (Use with Caution) : Solvents like methanol, ethanol, and especially water, can actively disrupt the intramolecular hydrogen bond by forming their own hydrogen bonds with the carbonyl oxygens[8]. This can expose the more reactive keto form and facilitate degradation pathways like hydrolysis.
Table 1: Solvent Selection Guide
| Solvent Class | Examples | Impact on Stability | Recommendation |
| Nonpolar | Toluene, Hexane, DCM | High Stability . Preserves the intramolecularly hydrogen-bonded enol form, minimizing degradation.[2] | Excellent for long-term storage. |
| Polar Aprotic | ACN, DMSO, THF | Good to Moderate Stability . Can be used as experimental vehicles. Minimal disruption to the enol form. | Good for stock solutions and experiments. |
| Polar Protic | Methanol, Ethanol, Water | Low Stability . Disrupts the stabilizing hydrogen bond and can act as a nucleophile, leading to degradation.[8] | Avoid for storage; use fresh for assays. |
Section 2: Troubleshooting Experimental Instability
This section focuses on identifying and mitigating common degradation pathways observed during experiments.
Q4: My compound appears to be degrading in my aqueous experimental buffer. What are the likely causes?
If you observe a loss of the parent compound in aqueous solutions, especially those buffered at neutral or basic pH, you are likely encountering one or both of two primary degradation pathways: hydration and hydrolysis .
-
Reversible Hydration : The trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. In the presence of water, this carbonyl can undergo nucleophilic attack to form a gem-diol, or hydrate[9][10]. This is typically a reversible process, but the formation of the hydrate can alter the compound's biological activity and chromatographic behavior.
-
Irreversible Hydrolysis : This is a more destructive process involving the cleavage of a carbon-carbon bond. It is particularly prevalent under neutral to basic conditions, where hydroxide ions act as potent nucleophiles[11][12]. The attack on one of the carbonyl carbons leads to the eventual breakdown of the β-diketone structure.
Q5: I'm seeing unexpected peaks in my NMR or LC-MS analysis. How can I identify them?
Unexpected peaks are often the result of the equilibria and degradation pathways discussed above.
-
In NMR :
-
You will almost always observe signals for the dominant enol tautomer .
-
You may see a minor set of signals corresponding to the keto tautomer . The ratio will be solvent-dependent[3][13].
-
In the presence of D₂O, you may see a new species corresponding to the hydrate , characterized by the disappearance of a carbonyl signal and the appearance of a new signal for the hydrated carbon in ¹³C NMR.
-
-
In LC-MS :
-
The parent mass corresponding to C₁₀H₆ClF₃O₂ will be the major peak.
-
A peak at [M+18] (for the water adduct) can be indicative of the hydrate , though it can be difficult to distinguish from a simple adduct in the ESI source.
-
Peaks corresponding to the masses of 3-chlorobenzoic acid and 1,1,1-trifluoroacetone are definitive markers of hydrolytic cleavage.
-
Q6: How does pH affect the stability of the compound in aqueous media?
The compound is most stable in acidic to neutral pH (pH 3-6). As the pH increases above 7, the concentration of the hydroxide ion (OH⁻) increases, which accelerates the rate of irreversible hydrolysis[12].
Recommendation : For cell-based assays or other experiments requiring physiological buffers (pH ~7.4), prepare a concentrated stock solution in 100% DMSO and perform the final dilution into the aqueous buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.
Section 3: Analytical Protocols for Stability Assessment
To ensure data integrity, it is crucial to validate the stability of the compound under your specific experimental conditions.
Protocol 1: Time-Course Stability Study by ¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally clean and quantitative method for this compound due to the single CF₃ group.
-
Prepare a Stock Solution : Accurately prepare a ~10 mM solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare Experimental Sample : In an NMR tube, mix your compound stock with the aqueous buffer of interest (e.g., PBS) to achieve the final desired concentration. Add a small amount of a fluorinated internal standard with a known concentration (e.g., trifluorotoluene).
-
Acquire Initial Spectrum (t=0) : Immediately acquire a ¹⁹F NMR spectrum. This will be your baseline measurement.
-
Incubate : Keep the NMR tube at the desired experimental temperature (e.g., 37°C).
-
Acquire Time-Point Spectra : Acquire subsequent ¹⁹F NMR spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze Data : Integrate the peak for your compound's CF₃ group and the peak for the internal standard at each time point. The stability is calculated as the percentage of the compound remaining relative to the t=0 measurement.
Protocol 2: Monitoring Stability with UV-Vis Spectroscopy
This method is useful for tracking changes in the conjugated system.
-
Determine λ_max : Scan a freshly prepared solution of the compound in your chosen solvent/buffer to find the wavelength of maximum absorbance (λ_max), which corresponds to the conjugated enol form[3].
-
Prepare Sample : Prepare a solution of the compound in your experimental buffer at a concentration that gives an absorbance reading between 0.5 and 1.0.
-
Monitor Absorbance : Place the cuvette in a temperature-controlled spectrophotometer. Record the absorbance at λ_max at regular intervals. A decrease in absorbance over time indicates the degradation of the conjugated enol system.
References
- Pollard, K. D., & Bugg, T. D. H. (2019). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Archives of Biochemistry and Biophysics.
- Chegg (n.d.). Keto And Enol Tautomerism. Chegg Study.
- Quora (2017). What are the factors that govern the stability of keto-enol tautomerism?. Quora.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
- Pearson, R. G., & Mayerle, E. A. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society.
- ResearchGate (2010). Reaction Paths of Keto−Enol Tautomerization of β-Diketones. Request PDF.
- Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate.
- Hansen, P. E., & Sloop, J. C. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals.
- Sloop, J. C., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules.
- Kumar, A., et al. (2016). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters.
- Asian Journal of Chemistry (2012). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
- National Center for Biotechnology Information (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem Compound Database.
- YouTube (2024). Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation. YouTube.
- ResearchGate (2021). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate.
- Sloop, J. C., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central.
- Zhang, Z., et al. (2011). Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. The Journal of Organic Chemistry.
- YouTube (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
- MDPI (2021). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules.
- ResearchGate (2010). (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.
- Beilstein Journal of Organic Chemistry (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Pearson (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Pearson+.
- University of Calgary (n.d.). Enolates of β-Dicarbonyl Compounds. University of Calgary Chemistry.
- Chemistry LibreTexts (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts.
- Chemistry Stack Exchange (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Chemistry Stack Exchange.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- ResearchGate (2007). (PDF) Synthesis of tris(β-diketones) and study of their complexation with some transition metals. ResearchGate.
- YouTube (2015). Beta-Dicarbonyl Synthesis Pathway. YouTube.
- The Organic Chemistry Tutor (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
- National Library of Medicine (2021). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. PubMed Central.
- PubChem (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem.
- Vietnam National University (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNUHCM Journal of Science and Technology Development.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. As a critical intermediate in the development of various pharmaceutical agents, mastering its synthesis at scale is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Synthesis Overview: The Claisen Condensation
The most prevalent and classical method for synthesizing β-diketones, including our target molecule, is the mixed Claisen condensation.[1] This reaction involves the base-catalyzed condensation between a ketone (3'-chloroacetophenone) and an ester (ethyl trifluoroacetate).
The reaction proceeds via the formation of a ketone enolate, which acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1][2] The subsequent elimination of the ethoxide leaving group yields the desired β-diketone. The presence of the electron-withdrawing trifluoromethyl group on the ester enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[3]
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
A1: Low yield in a Claisen condensation is a common but solvable issue, often tracing back to one of four key areas: enolate formation, reaction equilibrium, reagent quality, or side reactions.
Probable Cause 1: Inefficient Enolate Formation The reaction hinges on the quantitative formation of the enolate from 3'-chloroacetophenone. If the base is too weak, not used in sufficient quantity, or if the conditions are not strictly anhydrous, enolate formation will be incomplete.
-
Solution:
-
Base Selection: Employ a strong base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu). NaH is often preferred as it produces hydrogen gas, which bubbles out of the solution, driving the reaction forward.
-
Stoichiometry: A full stoichiometric equivalent of the base is required. This is because the β-diketone product is acidic and will be deprotonated by the base, shifting the final equilibrium to the product side.[4][5]
-
Anhydrous Conditions: Water will quench the strong base and the enolate. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Probable Cause 2: Unfavorable Reaction Equilibrium The Claisen condensation is a reversible reaction.[6] To achieve a high yield, the equilibrium must be driven towards the product.
-
Solution: As mentioned, the key is the final deprotonation step. The α-hydrogens of the resulting β-diketone are significantly more acidic than those of the starting ketone. The strong base deprotonates the product, forming a resonance-stabilized enolate.[4] This thermodynamically favorable acid-base reaction effectively removes the product from the equilibrium, pulling the reaction to completion according to Le Châtelier's principle.[5] An acidic workup in a separate step is then required to protonate this enolate and isolate the final product.[4]
Probable Cause 3: Poor Reagent Quality The purity of your starting materials, particularly the ethyl trifluoroacetate, is critical. Old or improperly stored reagents can degrade.
-
Solution: Use freshly opened or distilled reagents. Verify the purity of your 3'-chloroacetophenone and ethyl trifluoroacetate via NMR or GC-MS before starting the reaction.
Probable Cause 4: Competing Side Reactions Several side reactions can reduce your yield, including the self-condensation of the ketone or hydrolysis of the ester if the base contains residual hydroxide.[5]
-
Solution:
-
Pre-form the enolate by adding the ketone to a suspension of the base in your solvent and stirring before the slow addition of the ester. This minimizes the concentration of free ketone available for self-condensation.
-
Use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide with ethyl trifluoroacetate) to prevent product mixtures arising from transesterification.[5]
-
Troubleshooting Workflow: Low Product Yield
Caption: A flowchart for diagnosing low-yield issues.
Q2: I'm having trouble with product purification. The crude product is an impure oil, and crystallization is difficult. What can I do?
A2: Purification of β-diketones can be challenging due to their tendency to exist as keto-enol tautomers and their similar polarity to starting materials. A highly effective, albeit multi-step, method involves chelation with copper(II) ions.
-
Problem: The crude product contains unreacted 3'-chloroacetophenone and other byproducts, preventing effective crystallization.
-
Solution: Purification via Copper(II) Acetate Chelation. This classical technique leverages the ability of β-diketones to form stable, often crystalline, copper(II) chelates.
-
Dissolve the crude product in a suitable solvent like ethanol or acetic acid.
-
Add an aqueous solution of copper(II) acetate (Cu(OAc)₂). The copper(II) β-diketonate complex will precipitate out of the solution.
-
Filter and wash the solid copper complex to remove unreacted starting materials and byproducts.
-
Decompose the purified copper chelate to recover the pure β-diketone. This is typically done by stirring the complex in a biphasic system (e.g., EtOAc/water) and adding a strong chelating agent like EDTA or by treatment with dilute strong acid (e.g., H₂SO₄) to sequester the copper ions into the aqueous layer.
-
Separate the organic layer, wash, dry, and remove the solvent to yield the highly purified this compound.
-
Q3: The reaction worked well at the 1g scale, but I'm getting poor and inconsistent results at the 100g scale. Why is scaling up failing?
A3: Scale-up introduces challenges related to heat and mass transfer that are negligible at the bench scale. Inconsistent results are almost always due to these factors.
-
Problem 1: Inefficient Heat Transfer. The Claisen condensation is exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for easy dissipation of heat. In a large reactor, this ratio decreases dramatically, and localized hot spots can form, leading to side reactions and decomposition.
-
Solution: Use a jacketed reactor with a temperature-controlled circulator. Ensure vigorous stirring to promote heat exchange. The rate of reagent addition becomes a critical parameter for controlling the internal temperature; add the electrophile (ethyl trifluoroacetate) slowly and monitor the internal temperature closely.
-
-
Problem 2: Inefficient Mixing. On a large scale, achieving homogeneous mixing is more difficult. If the base and ketone are not mixed efficiently, localized areas of high concentration can lead to side reactions.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitch-blade turbine or anchor stirrer) to ensure good top-to-bottom turnover of the reaction mixture. For reactions involving solids like NaH, efficient stirring is crucial to maintain a good suspension.
-
Key Parameter Adjustments for Scale-Up
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100g - 1kg) | Rationale for Change |
| Reagent Addition | Can be added relatively quickly via syringe. | Slow, controlled addition via an addition funnel or pump. | To control the reaction exotherm and prevent localized high concentrations. |
| Temperature Control | Simple ice bath or oil bath. | Jacketed reactor with automated temperature control. | Surface-area-to-volume ratio decreases on scale-up, requiring more robust heat removal. |
| Stirring | Magnetic stir bar. | Mechanical overhead stirrer. | Ensures homogeneity in a larger volume and effectively suspends solids. |
| Workup | Separatory funnel. | Jacketed reactor for quenching and phase splits. | Safer and more manageable handling of large volumes and potential exotherms during quench. |
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism?
A: The mechanism involves five key steps: (1) Enolate formation, (2) Nucleophilic attack, (3) Elimination of the leaving group, (4) Deprotonation of the product to drive the reaction, and (5) Protonation during workup.
Claisen Condensation Mechanism
Caption: The five-step mechanism of the Claisen condensation.
Q: Why is a non-nucleophilic base like NaH sometimes preferred over an alkoxide like NaOEt?
A: While sodium ethoxide (NaOEt) is a common and effective base, sodium hydride (NaH) offers two advantages. First, it is non-nucleophilic and will not participate in side reactions like transesterification.[5] Second, the deprotonation reaction with NaH is irreversible because the byproduct is hydrogen gas, which escapes, driving the enolate formation to completion.
Q: How can I monitor the reaction's progress?
A: The most common method is Thin Layer Chromatography (TLC). Take small aliquots from the reaction, quench them carefully in a vial containing dilute acid and an extraction solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate against a co-spot of your starting ketone. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates progress. For more quantitative analysis, quenched aliquots can be analyzed by GC-MS or HPLC.
Q: What are the primary safety hazards associated with this synthesis?
A:
-
Strong Bases: Sodium hydride is highly flammable and reacts violently with water. Sodium ethoxide is corrosive. Handle both in an inert atmosphere (Nitrogen or Argon) and wear appropriate personal protective equipment (PPE).
-
Hydrogen Gas: The use of NaH evolves flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and that no ignition sources are present.
-
Solvents: Common solvents like THF and Diethyl Ether are highly flammable.
-
Product Hazards: The final product, this compound, is an irritant. Consult the Safety Data Sheet (SDS) for full handling information.
Q: Which analytical techniques are best for characterizing the final product?
A: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the presence of the diketone structure (often observed as a mix of keto and enol tautomers).
-
¹⁹F NMR: To confirm the presence and chemical environment of the -CF₃ group.
-
FTIR: To identify the characteristic C=O stretching frequencies of the β-diketone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
Melting Point: To assess the purity of the final solid product. The literature melting point is 60-64 °C.[8][9]
References
- Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzbQc6BVfUE0jIkdcDHzlzdVFuWqtv3iA1HasREnfTihGiiVo2s8UDhejCyyhhl3NL_bX7CMgaeugMscpKxFakdhtkg0EwglIZHbKj_KBAYLZSz7kJ2uUT_WTexvMMaOAmMW3ieL2-Ibg4LtoK3WUow3ZP3E9y5Zj2PUy6sEgKMioNNty1STLdPKxFpyYEC9KcLSL8BGcld94_7T0=]
- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3xB6N29-QDURWpczSmUgNFRClFKwnxmI1fY44nDqActIakYOrca7U27E4Vucekn929Grsc1ImIdTjNNabjEl3xAwLNpGcCsud4tWsAfQKiiPckqFSYIc1qP6X2q3JK2mVCsinGnVuauXQs8U=]
- Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsZ8fVsTPvhtw4vumTRaII-JN4YEDzadEhIJd9Cqe2KCCCYLHHaexj3Dp6cAbTwBqviRBum1Af0UWRj8LHAUmzaysTH3VrbVPOJ9TdtImjJURqKAKELYhaJYruZB6-0ni30YGmDtL0EMRUwlO00Ec=]
- Claisen condensation - Wikipedia. [URL: https://en.wikipedia.
- Claisen Condensation Mechanism - BYJU'S. [URL: https://byjus.
- Recent Developments in the Synthesis of β-Diketones - MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3339]
- Failing Claisen condensation discussion - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/kewl0e/thank_you_all_for_your_suggestions_regarding_my/]
- Claisen Condensation Explained - Pearson. [URL: https://www.pearson.
- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE - ChemBK. [URL: https://www.chembk.com/en/chem/1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE]
- Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1665615_EN.htm]
- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz0LNmSbljrUXCyjiXu_3R9pnvnnVoRvwG9vjxTUTCsk4hOGrOZ2s-jURNTobuQID1J4sFP8VKcet22ES0gMGxWfUxV5RcLpediD-Vz0fjTitsglESvLYiDYIGCDGy6Fix7mHSCaNnkENEgZRmqyFA30H9cihTlAuuh8lU0E9AX9AFuAp8T9X5xmcazks8yv6svaORUKWwbvHR4sn7dQ_ijgN8l4FGUGRkfvhcH4MwPg2WU8M=]
- 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Condensations_and_Alpha_Substitutions_of_Carbonyl_Compounds/23.
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [URL: https://www.mdpi.com/1420-3049/13/10/2601]
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/36]
- (PDF) Synthesis of Bis(polyfluoroalkyl)-1,3,5-triketones - ResearchGate. [URL: https://www.researchgate.net/publication/234031737_Synthesis_of_Bispolyfluoroalkyl-135-triketones]
- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306041/]
- Diethylaminosulfur trifluoride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Diethylaminosulfur_trifluoride]
- Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents. [URL: https://patents.google.
- (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - ResearchGate. [URL: https://www.researchgate.
- 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-4-Chlorophenyl-4_4_4-trifluorobutane-1_3-dione]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1245.pdf]
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_4_4-Trifluoro-1-_4-methylphenyl_butane-1_3-dione]
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_4_4-Trifluoro-1-phenyl-1_3-butanedione]
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/535907]
- A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection - ResearchGate. [URL: https://www.researchgate.
- 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione - J&K Scientific. [URL: https://www.jk-sci.com/product-720-94-5]
- Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. [URL: https://www.inno-pharmchem.com/blog/exploring-applications-of-4-4-4-trifluoro-1-4-methylphenyl-1-3-butanedione-in-organic-chemistry/]
- 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8665616.htm]
Sources
- 1. fiveable.me [fiveable.me]
- 2. byjus.com [byjus.com]
- 3. nbinno.com [nbinno.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 9. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of Trifluoromethyl Ketones
Welcome to the technical support center for the synthesis of trifluoromethyl ketones (TFMKs). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of synthesizing these valuable compounds. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, its incorporation is not without challenges. This guide provides in-depth, field-proven insights to ensure your synthetic routes are robust and successful.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: I am getting a low or no yield of my desired trifluoromethyl ketone. What are the common causes and how can I fix this?
Answer:
Low or no yield in trifluoromethyl ketone synthesis is a frequent issue with several potential root causes. Systematically investigating the following possibilities can help identify and solve the problem.
-
Inefficient Activation of the Trifluoromethylating Reagent: Many common nucleophilic trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF₃), are not inherently reactive and require an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[3][4]
-
Troubleshooting:
-
Activator Quality: Ensure your fluoride source (e.g., TBAF) is anhydrous. Water can inhibit the reaction. Consider using freshly opened or properly stored reagents.
-
Catalyst Loading: While catalytic amounts of the activator are often sufficient, for less reactive substrates, stoichiometric amounts might be necessary.[5]
-
Alternative Activators: If TBAF is not effective, other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be trialed.[3]
-
-
-
Decomposition of the Trifluoromethyl Anion: The trifluoromethyl anion (CF₃⁻) is notoriously unstable and can decompose to difluorocarbene (:CF₂) and a fluoride ion, especially at higher temperatures.[6]
-
Substrate Reactivity and Side Reactions: The electronic and steric properties of your starting material can significantly impact the reaction outcome.
-
Troubleshooting:
-
Electron-Withdrawing Groups: Substrates with strong electron-withdrawing groups can be less reactive towards nucleophilic attack. In such cases, you might need to use more forcing conditions (e.g., higher reagent concentration, longer reaction times, or a more potent activation system).
-
Enolizable Substrates: If your starting material is an enolizable ketone or ester, deprotonation by the basic reaction conditions can compete with the desired trifluoromethylation, leading to side products. For enolizable carboxylic acids, using a strong base like LDA to generate the enediolate before adding the trifluoroacetylating agent can be an effective strategy.[8]
-
-
Question 2: My reaction is producing the trifluoromethyl alcohol instead of the ketone. What is happening and how can I prevent this?
Answer:
The formation of a trifluoromethyl alcohol indicates an over-reduction or a subsequent reduction of the initially formed ketone.
-
Cause: This is most common when the synthetic route involves the oxidation of a trifluoromethyl carbinol to the corresponding ketone.[9] If the oxidizing agent is not strong enough or is used in insufficient quantity, the reaction will be incomplete, leaving the starting alcohol unreacted.
-
Troubleshooting:
-
Choice of Oxidant: Use a reliable and potent oxidizing agent suitable for fluorinated alcohols. The Dess-Martin periodinane is a highly effective reagent for this transformation under mild conditions.[9][10]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or ¹⁹F NMR to ensure complete conversion of the alcohol to the ketone.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent to drive the reaction to completion.
-
Question 3: I am having difficulty purifying my trifluoromethyl ketone. It seems to be contaminated with a hydrated form.
Answer:
Trifluoromethyl ketones are highly electrophilic due to the strong electron-withdrawing nature of the CF₃ group, making them susceptible to nucleophilic attack by water to form stable hydrates.[11][12] This can complicate purification and characterization.
-
Troubleshooting:
-
Anhydrous Workup: During the reaction workup, use anhydrous solvents and drying agents (e.g., MgSO₄, Na₂SO₄) to minimize exposure to water.
-
Azeotropic Removal of Water: If hydrate formation is significant, you may be able to remove the water by azeotropic distillation with a suitable solvent like toluene.
-
Chromatography Conditions: When purifying by column chromatography, ensure your silica gel and solvents are dry. In some cases, the hydrate can be converted back to the ketone on the silica gel column.[6]
-
Chemical Dehydration: In challenging cases, chemical dehydrating agents can be employed, but care must be taken to ensure they are compatible with the trifluoromethyl ketone.
-
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing trifluoromethyl ketones?
There are several established methods for synthesizing trifluoromethyl ketones:
-
Nucleophilic Trifluoromethylation of Carboxylic Acid Derivatives: This is a widely used approach where an ester, acid halide, or anhydride is treated with a nucleophilic trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of an activator.[7][8]
-
Oxidation of Trifluoromethyl Alcohols: Secondary trifluoromethyl alcohols can be oxidized to the corresponding ketones using various oxidizing agents, with the Dess-Martin periodinane being a particularly effective choice.[9]
-
Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical which then reacts with a suitable precursor, such as an enol acetate or an alkene.[13]
-
Electrophilic Trifluoromethylation: In this approach, an enolate or another nucleophilic carbon species is reacted with an electrophilic source of the trifluoromethyl group, like Togni's reagent.[13]
Why is the trifluoromethyl group so important in drug discovery?
The trifluoromethyl group offers several advantages in medicinal chemistry:[1][2][14]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[2]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and enhance its bioavailability.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.[1]
-
Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to stronger and more selective binding to the target protein.[2]
How should I safely handle and store trifluoromethylating reagents like the Ruppert-Prakash reagent (TMSCF₃)?
The Ruppert-Prakash reagent is a flammable and moisture-sensitive liquid.[15][16] Proper handling and storage are crucial for safety and to maintain the reagent's efficacy.
-
Handling:
-
Always work in a well-ventilated fume hood.[15]
-
Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Transfer the reagent using a syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Ground and bond containers when transferring to prevent static discharge.[16]
-
-
Storage:
Experimental Protocols & Data
Protocol 1: Nucleophilic Trifluoromethylation of an Ester using the Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general procedure for the synthesis of a trifluoromethyl ketone from a methyl ester.[7]
Materials:
-
Methyl ester (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Ruppert-Prakash Reagent (TMSCF₃) (2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the methyl ester (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (2.0 mmol) to the stirred solution.
-
Slowly add the TBAF solution (0.1 mmol) dropwise.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation of a Trifluoromethyl Carbinol using Dess-Martin Periodinane
This protocol describes the oxidation of a secondary trifluoromethyl alcohol to the corresponding ketone.[9][10]
Materials:
-
Trifluoromethyl carbinol (1.0 mmol)
-
Dess-Martin Periodinane (1.5 mmol, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the trifluoromethyl carbinol (1.0 mmol) and dichloromethane (10 mL).
-
Add the Dess-Martin Periodinane (1.5 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake the funnel vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Catalysts for Trifluoromethylation
The choice of activator can significantly influence the efficiency of nucleophilic trifluoromethylation reactions. The following table summarizes the effect of different catalysts on the trifluoromethylation of 4-fluoroacetophenone with TMSCF₃.[18]
| Entry | Catalyst (mol%) | Time (h) | Conversion (%) |
| 1 | TBAF (1) | 2 | >95 |
| 2 | CsF (10) | 24 | 80 |
| 3 | KF (10) | 24 | 65 |
Visualized Workflows and Mechanisms
Mechanism: Activation of Ruppert-Prakash Reagent and Nucleophilic Attack
The following diagram illustrates the generally accepted mechanism for the fluoride-catalyzed nucleophilic trifluoromethylation of a carbonyl compound using the Ruppert-Prakash reagent. The fluoride ion activates the silicon center, generating a hypervalent silicate intermediate which then delivers the trifluoromethyl anion to the electrophilic carbonyl carbon.
Caption: Activation of TMSCF₃ and subsequent nucleophilic attack on a carbonyl.
References
- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96%. (n.d.). Cole-Parmer.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.
- TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. (2015). Gelest, Inc.
- Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal.
- Linderman, R. J., & Graves, D. M. (1989). Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. The Journal of Organic Chemistry, 54(3), 661–668.
- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.
- Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.
- CarCEN, J., & Fustero, S. (2014).
- Iida, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430-437.
- Chambers, M. P., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(29), 9231-9242.
- Linderman, R. J., & Graves, D. M. (1989). Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. The Journal of Organic Chemistry, 54(3), 661-668.
- Zhang, W., et al. (2025). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science.
- Cole, A. J., et al. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 145(1), 177-183.
- Iida, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430-437.
- Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal.
- Iida, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430-437.
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.
- Trifluoromethyltrimethylsilane. (n.d.). In Wikipedia.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- α-Trifluoromethyl carbonyl compounds synthesis. (n.d.). Organic Chemistry Portal.
- Trifluoromethylation. (n.d.). In Wikipedia.
- The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. (2012).
- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. (n.d.).
- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (2022).
- Trifluoromethylation of the carboxylic acid esters and halides. (2017).
- Dess-Martin Oxidation Guide. (n.d.). Scribd.
- Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. (2015).
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2006). Bioorganic & Medicinal Chemistry Letters, 16(21), 5723-5727.
- Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (2019). Synlett, 30(10), 1169-1173.
- Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
- (1) synthesis of dess-martin-periodinane. (2) DESS-MARTIN OXIDATION; HORNER-WADSWORTH-EMMONS OLEFINATION. (2005). Organic Letters, 7(19), 4281-4283.
- ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. (2010). ChemInform, 41(32).
- Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. (2025). The Journal of Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dess-Martin Oxidation [drugfuture.com]
- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Welcome to the technical support guide for the purification of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to optimize your purification process.
This compound is a key building block in medicinal chemistry, notably in the synthesis of various therapeutic agents. Its purity is paramount for successful downstream reactions and accurate biological evaluation. Recrystallization is a powerful and accessible technique for achieving high purity.[1] This guide addresses the common challenges encountered during this critical purification step. The compound typically presents as a solid with a melting point in the range of 60-64 °C.[2][3]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] The principle of "like dissolves like" is a useful starting point. Our target molecule has a polar β-diketone moiety, a nonpolar aromatic ring, and groups of intermediate polarity (C-Cl, C-F).
-
Good Solvent Candidates: Alcohols like methanol or ethanol are often effective due to their ability to engage in hydrogen bonding with the enol form of the β-diketone.
-
Poor Solvent (Anti-Solvent) Candidates: Nonpolar solvents like hexanes or cyclohexane will have low solubility for the compound and are excellent for precipitating the product from a more soluble medium. Water is also a potential anti-solvent if the compound is dissolved in a water-miscible solvent like methanol.[4]
-
Mixed Solvent Systems: A mixed solvent system, such as dichloromethane/methanol, petroleum ether/ethyl acetate, or hexane/acetone, often provides the best results.[4][5][6] This allows for fine-tuning the solubility to achieve optimal crystal growth.
Solvent Selection Summary Table
| Solvent | Boiling Point (°C) | Polarity | Typical Use | Rationale |
| Methanol | 64.7 | Polar Protic | Primary (Good) Solvent | High solubility when hot, moderate when cold. Good for single-solvent recrystallization.[2] |
| Ethanol | 78.4 | Polar Protic | Primary (Good) Solvent | Similar to methanol, but higher boiling point may improve dissolution of stubborn impurities.[4] |
| Hexane | 69 | Nonpolar | Anti-Solvent (Poor) | Low solubility across all temperatures. Ideal for precipitating the compound from a polar solvent.[7] |
| Ethyl Acetate | 77.1 | Polar Aprotic | Primary (Good) Solvent | Balances polarity to dissolve the molecule effectively, often used in combination with hexane.[7] |
| Dichloromethane | 39.6 | Polar Aprotic | Primary (Good) Solvent | Good solvent but low boiling point requires careful handling to prevent boiling over. |
| Water | 100 | Polar Protic | Anti-Solvent (Poor) | Effective anti-solvent when used with a water-miscible primary solvent like methanol or ethanol.[4] |
Q2: My compound separated as an oil instead of forming crystals. What caused this and how can I fix it?
A2: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated with impurities.[5] It occurs when the solute comes out of solution at a temperature above its melting point.
Causality & Troubleshooting:
-
Cooling Rate is Too High: Rapid cooling favors precipitation over crystallization.
-
Solution: Reheat the solution until the oil redissolves completely. Allow it to cool much more slowly. Insulating the flask with paper towels or placing it in a warm bath that cools gradually can promote crystal formation.[8]
-
-
Solution is Too Concentrated: The solubility limit is exceeded too quickly.
-
Solution: Reheat the mixture to redissolve the oil, then add a small amount (1-5%) of additional hot solvent to slightly decrease saturation. Cool slowly as described above.[5]
-
-
Significant Impurities: Impurities can depress the melting point of the mixture, leading to oiling.
-
Solution: If slow cooling and dilution fail, consider a different purification method, such as column chromatography to remove the impurities, or the advanced copper chelate method described in Protocol 3.
-
Q3: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?
A3: This issue almost always indicates that an excess of solvent was used, meaning the solution is not supersaturated even at low temperatures.[5][8]
Troubleshooting Flowchart
Workflow for the purification of β-diketones via copper chelate formation.
References
- Juniper Publishers. (2018). Modification of Biobased Lipophilic Β-Diketone. Organic & Medicinal Chem IJ. [Link]
- MDPI. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules. [Link]
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. [Link]
- National Institutes of Health (NIH). (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]
- Google Patents. (2004).
- E3S Web of Conferences. (2018). Studies of the aromatic β-diketones as extractant of copper ions. [Link]
- University of California, Irvine.
- University of York.
- Chemistry LibreTexts. (2022).
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PubChem, National Institutes of Health. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
- Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- National Institutes of Health (NIH). (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
Sources
- 1. mt.com [mt.com]
- 2. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]
- 3. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Reactions
Welcome to the technical support center for reactions involving the versatile building block, 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will delve into common challenges and provide field-proven insights to ensure your experiments are successful, reproducible, and efficient.
The structure of this compound, a trifluoromethylated β-diketone, presents unique opportunities and challenges. The strong electron-withdrawing nature of the trifluoromethyl group significantly polarizes the adjacent carbonyl, making it a primary target for nucleophilic attack. This inherent electronic bias is a critical factor in designing selective transformations, particularly in asymmetric synthesis where controlling the formation of chiral centers is paramount.
This document is structured as a dynamic resource, moving from high-level frequently asked questions to a granular troubleshooting guide for specific experimental issues, supplemented with detailed protocols and data.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions for which this compound is used?
The most valuable and common application is its use as a prochiral substrate in asymmetric reduction to synthesize chiral β-hydroxy ketones and 1,3-diols. These products are highly sought-after intermediates in the pharmaceutical industry for building complex, biologically active molecules.[1][2][3] The two carbonyl groups offer a handle for creating one or two stereocenters with high levels of control. Other potential, though less common, reactions include enantioselective C-C bond-forming reactions like aldol or Michael additions at the central carbon.
Q2: Which classes of catalysts are most effective for the asymmetric reduction of this substrate?
The choice of catalyst class is dictated by the desired outcome (β-hydroxy ketone vs. 1,3-diol) and the available equipment.
-
For Asymmetric Transfer Hydrogenation (ATH): Ruthenium-based half-sandwich bifunctional catalysts are the industry standard.[4][5] Catalysts like Ru(II)-TsDPEN complexes are exceptionally effective. They are operationally simple, requiring a hydrogen donor like a formic acid/triethylamine mixture, and avoid the need for high-pressure hydrogenation equipment.[6][7]
-
For Asymmetric Hydrogenation (AH): Iridium and Ruthenium complexes with chiral phosphine or P,N,O-type ligands are highly efficient.[8] These reactions use molecular hydrogen (H₂) and often require specialized high-pressure reactors. They can offer very high turnover numbers (TON) and frequencies (TOF).
-
Biocatalysts: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer an excellent green chemistry approach.[1][3] These enzymes can exhibit exquisite chemo-, regio-, and enantioselectivity under mild aqueous conditions, often reducing one carbonyl with near-perfect fidelity.
Q3: How does the trifluoromethyl (CF₃) group influence catalyst selection and reaction outcomes?
The CF₃ group is the dominant electronic feature of the molecule. Its powerful inductive effect makes the adjacent carbonyl carbon significantly more electrophilic than the carbonyl adjacent to the chlorophenyl ring. This has two major consequences:
-
Regioselectivity: Most catalysts will preferentially attack the trifluoromethyl-activated carbonyl. This is generally advantageous as it provides inherent regiocontrol, simplifying the product mixture.
-
Reactivity: The enhanced electrophilicity can accelerate the reaction rate compared to non-fluorinated analogues. However, it can also lead to challenges, such as over-reduction if not carefully controlled.
Q4: What are the key differences between Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH) for this substrate?
| Feature | Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) |
| Hydrogen Source | Molecular Hydrogen (H₂) gas | Organic molecules (e.g., Formic Acid, Isopropanol)[5][6] |
| Equipment | High-pressure reactor (autoclave) often required | Standard laboratory glassware under inert atmosphere |
| Catalysts | Typically Ru/Rh/Ir-phosphine complexes[8] | Typically Ru(II)-diamine complexes (e.g., TsDPEN)[4] |
| Conditions | Often higher pressures (1-100 atm H₂) | Mild conditions, room temperature, atmospheric pressure |
| Advantages | High atom economy, high turnover numbers | Operational simplicity, no specialized equipment |
Troubleshooting Guide
Problem: My reaction shows low or no conversion.
-
Potential Cause 1: Catalyst Inactivation.
-
Why it happens: Transition metal catalysts are sensitive to impurities. Oxygen can oxidize the metal center, while acidic or basic impurities can interfere with the catalytic cycle. The substrate itself, if impure, can introduce catalyst poisons.
-
Solution:
-
Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).
-
Verify the purity of the this compound substrate. Recrystallization or column chromatography may be necessary.
-
For ATH reactions using formic acid/triethylamine, use high-purity reagents. The ratio is also critical; a 1:1 ratio has been shown to inhibit conversion in some systems, while ratios like 1:3 or 5:2 (HCOOH:Et₃N) are more effective.[4][5]
-
-
-
Potential Cause 2: Incorrect Catalyst Loading or Hydrogen Source Ratio.
-
Why it happens: Catalysis is stoichiometric at its core. Insufficient catalyst or hydrogen donor will naturally lead to incomplete conversion.
-
Solution:
-
While catalyst loadings can be low (e.g., 1 mol %), for initial trials or difficult substrates, consider increasing the loading to 2-5 mol %.
-
For ATH, ensure the hydrogen donor is in significant excess (e.g., 5-10 equivalents).
-
-
Problem: The enantioselectivity (ee) of my chiral alcohol is poor.
-
Potential Cause 1: Reaction Temperature is Too High.
-
Why it happens: Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomeric products. According to the Eyring equation, this difference has a greater impact on the product ratio at lower temperatures. Running reactions at elevated temperatures can erode enantioselectivity.
-
Solution:
-
Perform the reaction at a lower temperature. Start at room temperature, then try 0 °C or even -20 °C. While this may slow the reaction rate, the improvement in ee is often substantial.
-
-
-
Potential Cause 2: Incorrect Solvent Choice.
-
Why it happens: The solvent influences the conformation and solvation of the catalyst-substrate complex in the transition state. A suboptimal solvent can lead to alternative, less selective reaction pathways.
-
Solution:
-
Conduct a solvent screen. For ATH, solvents like dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN) can give different results. For AH, polar aprotic solvents are common. The optimal solvent is highly catalyst-dependent.
-
-
-
Potential Cause 3: Catalyst or Ligand Racemization/Decomposition.
-
Why it happens: Under harsh conditions (e.g., high temperature, presence of strong acids/bases), the chiral ligand on the metal catalyst can degrade or racemize, leading to a loss of stereocontrol.
-
Solution:
-
Verify the enantiomeric purity of the chiral ligand or catalyst before use.
-
Adhere to milder reaction conditions as a first principle.
-
-
Problem: I am getting the wrong regioisomer or over-reduction to the 1,3-diol.
-
Potential Cause 1: Over-reduction to the Diol.
-
Why it happens: The desired β-hydroxy ketone product can sometimes re-enter the catalytic cycle and be reduced a second time, especially if the reaction is left for too long or the catalyst is highly active. This was observed in some ATH systems where prolonged reaction times led to diol formation.[4][5]
-
Solution:
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.
-
Reduce the reaction time or catalyst loading. A less active catalyst or lower temperature might provide a wider window to stop the reaction at the desired intermediate stage.
-
-
-
Potential Cause 2: Reduction of the Phenyl-side Carbonyl.
-
Why it happens: While electronically disfavored, some catalysts may have steric profiles that promote binding and reduction at the less-hindered, but also less electrophilic, phenyl-side carbonyl.
-
Solution:
-
This is fundamentally a catalyst selection problem. If you observe significant amounts of the undesired regioisomer, the chosen catalyst is not suitable. Screen other catalyst classes. For example, if a Ru-based catalyst gives poor regioselectivity, consider trying a biocatalyst, which often has a more defined active site and can provide superior control.[1]
-
-
Visualized Workflows and Data
Catalyst Selection Decision Workflow
This diagram provides a logical pathway for selecting an appropriate catalytic system based on your experimental goals and constraints.
Sources
- 1. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones [organic-chemistry.org]
- 7. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 1-(3-Chlorophenyl)- and 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the positional isomerism of substituted aromatic compounds can impart profound differences in their physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two such isomers: 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. These β-diketones are valuable intermediates in the synthesis of a variety of bioactive molecules and functional materials. Understanding the nuanced differences dictated by the seemingly minor shift of a chlorine atom on the phenyl ring is critical for rational molecular design and synthetic strategy.
This guide will delve into a side-by-side comparison of their known properties, discuss the underlying principles of their synthesis and reactivity, and provide detailed experimental protocols.
Introduction: The Significance of Isomeric Purity and Characterization
The 1-aryl-4,4,4-trifluorobutane-1,3-dione scaffold is a prominent structural motif in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The β-dicarbonyl moiety is a versatile handle for a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles and pyrimidines, which are prevalent in many approved drugs.
The position of the chloro substituent on the phenyl ring—meta (3-position) versus para (4-position)—influences the electronic distribution within the molecule. This, in turn, affects properties such as acidity of the methylene protons, keto-enol tautomeric equilibrium, and the molecule's overall reactivity and interaction with biological targets. While extensive data is available for the para-substituted isomer, experimental data for the meta-isomer is less prevalent in publicly accessible literature. This guide aims to consolidate the known information and provide a framework for the systematic evaluation of these two important building blocks.
Physicochemical Properties: A Tale of Two Isomers
A direct comparison of the experimentally determined physicochemical properties of the two isomers is crucial for predicting their behavior in various experimental settings.
| Property | This compound | 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
| CAS Number | 33735-43-2 | 18931-60-7 |
| Molecular Formula | C₁₀H₆ClF₃O₂ | C₁₀H₆ClF₃O₂ |
| Molecular Weight | 250.60 g/mol | 250.60 g/mol |
| Melting Point | Data not readily available | 60-64 °C[1][2] |
| Appearance | Likely a solid | White to off-white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents | Soluble in methanol and other common organic solvents[2] |
Note: The lack of readily available experimental data for the 3-chloro isomer is a significant knowledge gap. Researchers working with this isomer should perform thorough characterization.
Synthesis of Chlorophenyl-Trifluorobutane-1,3-dione Isomers
The most common and efficient method for the synthesis of β-diketones like the title compounds is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of 1-(3-chlorophenyl)- and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, the corresponding chloroacetophenone is reacted with an ethyl trifluoroacetate.
General Reaction Scheme
Caption: General workflow for the Claisen condensation synthesis of the title compounds.
Detailed Experimental Protocol (Adapted for both isomers)
Materials:
-
3-Chloroacetophenone or 4-Chloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF via syringe to the flask and cool the suspension to 0 °C in an ice bath.
-
Ketone Addition: Dissolve the respective chloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Enolate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium enolate is often indicated by a change in color and/or the cessation of hydrogen gas evolution.
-
Ester Addition: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature overnight or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Acidification: Acidify the mixture to a pH of ~2-3 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Sodium hydride is a highly reactive base that reacts violently with water. The enolate intermediates are also moisture-sensitive.
-
Strong Base (NaH): A strong base is required to deprotonate the α-carbon of the acetophenone, forming the nucleophilic enolate.
-
Acidic Workup: The initial product of the condensation is the sodium salt of the β-diketone. Acidification is necessary to protonate the enolate and isolate the neutral compound.
Spectroscopic Characterization and Keto-Enol Tautomerism
β-Diketones exist as an equilibrium mixture of the diketo form and two possible enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring.
Caption: Keto-enol tautomerism in 1-aryl-4,4,4-trifluorobutane-1,3-diones.
The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group generally favors the enol form where the enolic hydroxyl is adjacent to it.
Expected Spectroscopic Signatures
-
¹H NMR: The diketo form will show a characteristic singlet for the methylene protons (-CH₂-) typically in the range of 3.5-4.5 ppm. The enol form will exhibit a singlet for the vinyl proton (-CH=) around 6.0-7.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (often > 10 ppm). The aromatic protons will show splitting patterns consistent with a 1,3- or 1,4-disubstituted benzene ring.
-
¹³C NMR: The diketo form will show two distinct carbonyl carbon signals. The enol form will have signals for the enolic carbons and a downfield shift for the carbonyl carbon involved in the hydrogen bond.
-
IR Spectroscopy: The diketo form will show two distinct C=O stretching frequencies. The enol form will exhibit a broad O-H stretch and a C=O stretch at a lower frequency due to conjugation and intramolecular hydrogen bonding.
-
Mass Spectrometry: Both isomers will have the same molecular ion peak. The fragmentation patterns may show subtle differences that could be used for differentiation.
Available Spectral Data for 1-(4-Chlorophenyl) Isomer
Links to the FTIR and Raman spectra for 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione are available and can be accessed for detailed analysis[3]. A ¹H NMR spectrum is also available, which would be crucial for assessing the keto-enol tautomeric ratio in the given solvent[4].
Influence of Chlorine Position on Properties and Reactivity
The position of the electron-withdrawing chlorine atom on the phenyl ring has a significant impact on the electronic properties of the molecule through inductive and resonance effects.
-
Para-Substitution (4-position): The chlorine atom exerts a -I (electron-withdrawing inductive) effect and a +R (electron-donating resonance) effect. The inductive effect dominates, leading to an overall deactivation of the ring and an increase in the acidity of the methylene protons of the diketone compared to the unsubstituted analog.
-
Meta-Substitution (3-position): The chlorine atom at the meta position exerts a strong -I effect but no significant resonance effect on the carbonyl group. This is expected to make the 3-chloro isomer's phenyl ring more electron-deficient than the 4-chloro isomer's.
These electronic differences can lead to:
-
Different pKa values: The methylene protons of the 3-chloro isomer are expected to be slightly more acidic than those of the 4-chloro isomer.
-
Shifts in Keto-Enol Equilibrium: The more electron-withdrawing nature of the 3-chlorophenyl group might favor the enol form to a different extent compared to the 4-chlorophenyl group.
-
Varied Reactivity: The rates of reactions involving the dione moiety or the aromatic ring may differ between the two isomers.
Applications in Research and Development
Both isomers serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. The 1-(4-chlorophenyl) isomer, for instance, is used in the synthesis of anti-inflammatory agents and cyclooxygenase inhibitors[2]. The trifluoromethyl-β-diketone moiety is a key precursor for the synthesis of celecoxib analogs and other pyrazole-containing drugs.
The choice between the 3-chloro and 4-chloro isomer will depend on the specific structure-activity relationship (SAR) of the target molecule. The different electronic and steric profiles of the two isomers can lead to distinct binding interactions with biological targets.
Conclusion
While this compound and its 1-(4-chlorophenyl) counterpart share the same molecular formula and core structure, the seemingly minor change in the chlorine atom's position is expected to result in distinct physicochemical and reactive properties. The para-isomer is well-characterized, with available experimental data for its melting point and spectroscopic signatures. In contrast, a significant lack of published experimental data for the meta-isomer highlights a need for further investigation by researchers utilizing this compound.
This guide provides a comprehensive overview of the available information and a theoretical framework for understanding the differences between these two important isomers. It is imperative for researchers to perform thorough in-house characterization of the 1-(3-chlorophenyl) isomer to ensure the reliability and reproducibility of their synthetic and biological studies.
References
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. [Link]
- SpectraBase. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
- PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. [Link]
- NIST WebBook. 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. [Link]
- ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- ResearchGate.
- PubChem. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. [Link]
Sources
- 1. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE(18931-60-7) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Bioactivity of Chlorophenyl Trifluorobutane Dione Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, trifluoromethylated β-diketones have emerged as a promising scaffold, with the chlorophenyl trifluorobutane dione series showing potential for significant biological activity. This guide provides a comprehensive comparison of the bioactivity of the positional isomers of chlorophenyl trifluorobutane dione (ortho-, meta-, and para-), offering insights grounded in established experimental data from analogous compounds and outlining detailed protocols for their synthesis and biological evaluation.
The Critical Role of Isomerism in Bioactivity: A Structural Overview
The precise spatial arrangement of atoms within a molecule, or isomerism, can dramatically alter its biological function. For chlorophenyl trifluorobutane dione, two primary forms of isomerism are of interest: positional isomerism of the chlorine atom on the phenyl ring and the potential for stereoisomerism.
Positional Isomerism: The location of the chlorine substituent (ortho-, meta-, or para-) on the phenyl ring dictates the molecule's overall shape, dipole moment, and electronic distribution. These factors are critical in determining how the molecule interacts with the binding pockets of target proteins. It is well-documented that such positional changes can lead to significant variations in cytotoxic and antimicrobial activities.
Stereoisomerism: The trifluorobutane dione moiety can exhibit keto-enol tautomerism. While the enol form is often predominant for β-diketones, the specific equilibrium and the potential for chiral centers, should they arise from subsequent modifications, would necessitate a stereospecific analysis of bioactivity.
This guide will focus primarily on the comparative bioactivity of the positional isomers, as this represents the most immediate and impactful structural variable for this class of compounds.
Comparative Bioactivity Profile: An Evidence-Based Projection
While direct comparative studies on the bioactivity of chlorophenyl trifluorobutane dione isomers are emerging, we can extrapolate from extensive research on structurally related compounds to build a predictive model of their likely therapeutic potential.
Anticancer Activity
Trifluoromethylated ketones have demonstrated significant tumor-specific cytotoxic activity. The trifluoromethyl group is thought to contribute to this effect by enhancing the compound's electrophilicity and its ability to induce non-apoptotic cell death pathways. In a study on azole compounds bearing a trifluorophenyl ring, the presence of a ketone functional group was found to be crucial for potent cytotoxicity against various cancer cell lines, including MCF-7, MDA-MB-231, and HCT-116.[1][2] This underscores the importance of the dione moiety in the chlorophenyl trifluorobutane dione scaffold.
Furthermore, research on other chlorinated aromatic compounds has shown a clear dependence of cytotoxic activity on the position of the chlorine atom. For instance, a study on modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines revealed that introducing a chlorine functionality at the ortho-, meta-, or para-position of a phenyl ring significantly impacted their anticancer activity against T47D breast cancer cells.[3] This strongly suggests that the ortho-, meta-, and para-isomers of chlorophenyl trifluorobutane dione will exhibit distinct cytotoxic profiles.
Expected Trend: Based on analogous series, it is hypothesized that the para-substituted isomer may exhibit the most potent and selective anticancer activity due to a combination of electronic effects and steric accessibility to target binding sites.
Antimicrobial Activity
The trifluoromethyl group is a common feature in many antimicrobial agents, contributing to their efficacy. While specific data on chlorophenyl trifluorobutane dione is limited, studies on related fluorinated compounds provide valuable insights. For example, the introduction of a trifluoromethyl group into pyrazole derivatives has been shown to yield compounds with potent activity against antibiotic-resistant Gram-positive bacteria.
The influence of the chlorine substituent's position on antimicrobial activity is also well-established. A comparative study on 2,5-disubstituted-4-thiazolidinones demonstrated that the presence and position of chloro and fluoro groups markedly influenced antibacterial activity.[4] This precedent suggests that the antimicrobial spectrum and potency of the chlorophenyl trifluorobutane dione isomers will likely vary depending on the chlorine's location on the phenyl ring.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine the comparative bioactivity of the chlorophenyl trifluorobutane dione isomers, a systematic experimental approach is required. The following protocols are designed as self-validating systems to ensure the generation of robust and reproducible data.
Synthesis of Chlorophenyl Trifluorobutane Dione Isomers
The synthesis of the target isomers can be achieved via a Claisen condensation reaction.
Step-by-Step Protocol:
-
Preparation of the Sodium Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol to form sodium ethoxide.
-
Formation of the Enolate: To the cooled sodium ethoxide solution, add the respective chloroacetophenone (ortho-, meta-, or para-) (1 equivalent) dropwise while maintaining the temperature at 0-5°C. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Claisen Condensation: To the enolate solution, add ethyl trifluoroacetate (1.2 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the synthesized isomers using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for chlorophenyl trifluorobutane dione isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol will determine the concentration-dependent cytotoxic effects of the isomers on various cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorophenyl trifluorobutane dione isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Diagram of the Cytotoxicity Testing Workflow
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol will determine the minimum inhibitory concentration (MIC) of the isomers against a panel of pathogenic bacteria and fungi.
Step-by-Step Protocol:
-
Prepare Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Prepare Compound Dilutions: Prepare two-fold serial dilutions of the chlorophenyl trifluorobutane dione isomers in a 96-well microtiter plate using appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison of the isomers' bioactivity.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Chlorophenyl Trifluorobutane Dione Isomers
| Compound Isomer | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 2-Chlorophenyl | Experimental Value | Experimental Value | Experimental Value |
| 3-Chlorophenyl | Experimental Value | Experimental Value | Experimental Value |
| 4-Chlorophenyl | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Chlorophenyl Trifluorobutane Dione Isomers
| Compound Isomer | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 2-Chlorophenyl | Experimental Value | Experimental Value | Experimental Value |
| 3-Chlorophenyl | Experimental Value | Experimental Value | Experimental Value |
| 4-Chlorophenyl | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin (Bacteria Control) | Experimental Value | Experimental Value | N/A |
| Fluconazole (Fungus Control) | N/A | N/A | Experimental Value |
Conclusion and Future Directions
This guide provides a framework for the synthesis and comparative bioactivity evaluation of chlorophenyl trifluorobutane dione isomers. Based on structure-activity relationships observed in analogous compound series, it is anticipated that the position of the chlorine atom will significantly influence the cytotoxic and antimicrobial properties of these molecules. The experimental protocols outlined herein will enable researchers to systematically investigate these differences and identify the most promising isomer for further preclinical development. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of the most active isomers to fully realize their therapeutic potential.
References
- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central.
- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science.[1]
- Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. PubMed.
- Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed.[3]
- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)
- 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem.
- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.[1]
- Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study.
- 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. NIH.
- Structure Activity Rel
- Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxyl
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central.
- Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.
- Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. PubMed Central.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
Sources
- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling studies and biological evaluation of fluorine substituted analogs of GW 501516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a key fluorinated β-diketone intermediate utilized in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This involves a thorough evaluation of performance characteristics to ensure the method is reliable, reproducible, and accurate for the routine analysis of samples.[4][5] This guide will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative analysis to aid researchers in selecting the most appropriate method for their needs. The principles discussed are in alignment with the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development. This compound, with a molecular weight of 250.60 g/mol , exists as a solid with a melting point range of 60-64 °C. Its structure, featuring a trifluoromethyl group and a chlorophenyl ring, influences its solubility, chromatographic behavior, and spectroscopic properties. The presence of the β-diketone moiety allows for keto-enol tautomerism, which can be influenced by the solvent environment.[7][8][9] This characteristic is a key consideration for both spectroscopic and chromatographic methods.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Derivatization | Not typically required. | May be beneficial to improve volatility and thermal stability, often using reagents like trifluoroacetic anhydride (TFAA).[10] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.[4] | Excellent, with mass spectrometric detection providing high selectivity based on fragmentation patterns.[11] |
| Sensitivity (LOD/LOQ) | Moderate to high, depending on the chromophore and detector. | Very high, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM). |
| Robustness | Generally robust, with established protocols for assessing the impact of small variations in method parameters. | Can be sensitive to matrix effects and requires careful optimization of injection and temperature parameters. |
| Sample Throughput | Can be high with the use of autosamplers and optimized run times. | Can be lower due to longer run times and potential need for derivatization. |
Method Validation: A Deeper Dive
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] The core validation parameters, as stipulated by ICH Q2(R1) guidelines, are discussed below in the context of both HPLC and GC-MS methods for this compound.[12][13]
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
HPLC-UV: Specificity is demonstrated by showing that the peak for this compound is free from interference from blank and placebo samples. Forced degradation studies (acid, base, oxidation, heat, and light) are conducted to ensure that degradation products do not co-elute with the main peak.
-
GC-MS: The high selectivity of the mass spectrometer provides excellent specificity. The identification of the analyte is confirmed by its retention time and the presence of characteristic ions in its mass spectrum.
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[4]
-
Experimental Protocol: A series of at least five standard solutions of this compound are prepared at different concentrations. For HPLC, this might range from 1 µg/mL to 100 µg/mL. For GC-MS, the range might be lower, from 10 ng/mL to 1000 ng/mL. Each solution is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Experimental Protocol: Accuracy is typically assessed by recovery studies. A known amount of this compound is spiked into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed. The percentage recovery is calculated.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102%.
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The determined LOQ should be verified for its precision and accuracy.
6. Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
-
Experimental Protocol: For HPLC, parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition are intentionally varied. For GC-MS, variations in the injection temperature, oven temperature ramp rate, and gas flow rate are investigated. The effect of these changes on the analytical results is evaluated.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound.
-
HPLC-UV is a robust and high-throughput method suitable for routine quality control analysis where high sensitivity is not the primary requirement. Its simplicity, without the need for derivatization, makes it an attractive option.
-
GC-MS offers superior specificity and sensitivity, making it the method of choice for trace-level analysis, impurity profiling, and when analyzing complex matrices where interferences are a concern. The potential need for derivatization adds a step to the sample preparation but can significantly improve chromatographic performance.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including the required limits of detection and quantification, the nature of the sample matrix, and the available resources. Regardless of the method chosen, a comprehensive validation according to ICH, FDA, and EMA guidelines is essential to ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective pharmaceutical products.[15][16][17]
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Future Science. (2012).
- European Medicines Agency. (2011).
- European Partnership on Translational Medicine. (2019).
- GMP Compliance.
- Lab Manager. (2025).
- International Council for Harmonis
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- SlideShare.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Abraham Entertainment. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- SlideShare.
- Waseda University Repository. (2021).
- HAL Open Science. β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. [Link]
- Pharmaceutical Technology. (2017).
- Journal of Pharmaceutical Sciences and Research. (2020).
- ResearchGate. (2024). Cu(β-diketonato)2 bathochromic shifts from the ultraviolet towards the visible region. [Link]
- MDPI. (2022).
- ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. [Link]
- Journal of Engineering Sciences. (2020).
- SciSpace.
- European Directorate for the Quality of Medicines & HealthCare. (2020).
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. [Link]
- PubMed Central. (2023).
- Royal Society of Chemistry. (2021). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. [Link]
- PubMed. (1987).
- Royal Society of Chemistry. (2024).
- DiVA. (2023).
- ResearchGate. (2025).
- PubMed Central. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]
Sources
- 1. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 2. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione , 97% , 18931-60-7 - CookeChem [cookechem.com]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jespublication.com [jespublication.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. propharmagroup.com [propharmagroup.com]
A Comparative Guide to Alternative Precursors for the Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Abstract
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone, a class of compounds highly valued as versatile synthons in medicinal chemistry and materials science. Their utility as precursors for heterocyclic compounds like pyrazoles and isoxazoles, and as potent metal-chelating agents, drives the need for efficient and optimized synthetic routes.[1] This guide provides an in-depth comparison of synthetic strategies for this target molecule, focusing on the selection of alternative precursors. We will dissect the traditional Claisen condensation pathway and compare it with alternative methods, offering experimental protocols and performance data to guide researchers in selecting the optimal route for their specific needs, whether prioritizing yield, cost, or operational simplicity.
The Foundational Synthetic Route: Claisen Condensation
The most established and widely employed method for the synthesis of β-diketones is the Claisen condensation.[2][3] This reaction involves the base-mediated acylation of a ketone enolate with an ester. For the target molecule, this compound, the standard precursors are 3'-chloroacetophenone and an ethyl trifluoroacetate.
The reaction mechanism is driven by the formation of a highly stabilized β-diketone enolate anion, which shifts the reaction equilibrium toward the product. The choice of base is critical and dictates the reaction conditions and outcomes. Common bases include sodium ethoxide (NaOEt), sodium hydride (NaH), and lithium diisopropylamide (LDA).[4]
Diagram: Standard Claisen Condensation Pathway
Caption: Step-by-step workflow for the directed Claisen condensation.
Methodology:
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add 3'-chloroacetophenone (10.0 g, 64.7 mmol) to the cooled THF. To this solution, add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (35.6 mL, 71.2 mmol) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: Add ethyl trifluoroacetate (13.8 g, 97.1 mmol) dropwise to the enolate solution over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Protocol 2: Synthesis via Classical Claisen Condensation with NaH
This protocol is a cost-effective alternative, suitable for larger scales where cryogenic conditions are less feasible.
Methodology:
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.1 g, 77.6 mmol). Wash the NaH with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then carefully suspend the NaH in 100 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add a solution of 3'-chloroacetophenone (10.0 g, 64.7 mmol) in 50 mL of anhydrous diethyl ether to the NaH suspension dropwise at room temperature.
-
Condensation: To the stirring mixture, add ethyl trifluoroacetate (11.0 g, 77.6 mmol) dropwise. After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography as described in Protocol 1, or via precipitation of the copper(II) chelate for higher purity on a large scale. [5]
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several precursor strategies, with the Claisen condensation being the most direct route.
-
For Highest Yield and Purity: The LDA-mediated directed condensation (Strategy 2) is unequivocally the superior choice for laboratory-scale synthesis. The kinetic control afforded by pre-forming the enolate at low temperatures minimizes side products and consistently delivers higher yields.
-
For Cost-Effectiveness and Scalability: The classical NaH-mediated condensation (Strategy 1) remains a viable and economical option. While yields may be lower and purification more demanding, it avoids the significant costs and logistical challenges associated with cryogenic reactions on an industrial scale.
-
Alternative Approaches: While the enamine-based route (Strategy 3) is mechanistically interesting, it is generally less efficient for this particular transformation compared to direct enolate acylations.
Researchers should select the synthetic strategy that best aligns with their specific project goals, balancing the need for material purity and yield against considerations of cost, scale, and available equipment.
References
- Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. [Link]
- ACS Publications. (n.d.). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry. [Link]
- AIP Publishing. (n.d.). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. AIP Conference Proceedings. [Link]
- Royal Society of Chemistry. (2022). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.).
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
- ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022).
- ResearchGate. (2010).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]
- ResearchGate. (2010).
- National Institutes of Health. (n.d.). Recent Developments in the Synthesis of β-Diketones. PMC. [Link]
- MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]
- Molecules. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- ACG Publications. (2025).
- MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. [Link]
- ResearchGate. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Introduction: The Significance of a Versatile Building Block
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably as a precursor to certain anti-inflammatory drugs and other pharmaceutical agents. The presence of both a trifluoromethyl group and a chlorophenyl moiety imparts unique electronic properties and lipophilicity to the parent molecule and its derivatives, making it a valuable scaffold in medicinal chemistry and materials science. The efficient and scalable synthesis of this β-diketone is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.
Route 1: Claisen Condensation - The Workhorse Approach
The Claisen condensation is the most direct and widely employed method for the synthesis of β-keto esters and β-diketones.[1][2] This reaction involves the base-mediated condensation of an ester with another carbonyl compound, in this case, the reaction between 3'-chloroacetophenone and an ethyl trifluoroacetate.[3]
Reaction Scheme:
Mechanistic Insights
The reaction proceeds through a well-established base-catalyzed mechanism.[4][5][6] The base, typically a strong alkoxide like sodium ethoxide or a hydride like sodium hydride, deprotonates the α-carbon of 3'-chloroacetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide leaving group to yield the desired β-diketone. The driving force for this reaction is the formation of a highly stabilized enolate of the product β-diketone.[2]
Diagram of the Claisen Condensation Mechanism:
Caption: Mechanism of the Claisen condensation for the synthesis of the target β-diketone.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via Claisen condensation.
Materials:
-
3'-Chloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Slowly add a solution of 3'-chloroacetophenone (1.0 equivalent) in anhydrous THF to the sodium hydride slurry at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.
Performance Data
| Parameter | Value/Observation |
| Typical Yield | 75-85% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 0 °C to reflux (approx. 66 °C in THF) |
| Purity | High purity achievable after recrystallization |
Pros and Cons
| Pros | Cons |
| High yields | Use of hazardous reagents like sodium hydride |
| Readily available starting materials | Requires anhydrous conditions |
| Straightforward, one-pot procedure | Potential for side reactions if conditions are not controlled |
Route 2: Friedel-Crafts Acylation - A Multi-Step Alternative
The Friedel-Crafts acylation offers an alternative, albeit more complex, route to the target molecule.[7][8][9] This method typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[10][11][12] For the synthesis of this compound, a plausible pathway would involve the Friedel-Crafts acylation of chlorobenzene with a derivative of 4,4,4-trifluoro-3-oxobutanoic acid.
Reaction Scheme (Illustrative):
This is a multi-step process. A key step is the Friedel-Crafts acylation:
Mechanistic Insights
The core of this route is the electrophilic aromatic substitution reaction.[8] A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[12] This acylium ion is then attacked by the electron-rich chlorobenzene ring. A subsequent deprotonation step restores the aromaticity of the ring and yields the acylated product. The regioselectivity of the acylation on the chlorobenzene ring needs to be considered, with the para-substituted product often being the major isomer.
Diagram of the Friedel-Crafts Acylation Mechanism:
Caption: Mechanism of the Friedel-Crafts acylation step.
Experimental Protocol (Conceptual)
-
Synthesis of the Acylating Agent: Preparation of 4,4,4-trifluoro-3-oxobutanoyl chloride from the corresponding carboxylic acid (which itself would need to be synthesized).
-
Friedel-Crafts Acylation:
-
To a cooled solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add chlorobenzene.
-
Slowly add the 4,4,4-trifluoro-3-oxobutanoyl chloride to the mixture.
-
Stir the reaction at a controlled temperature until completion, as monitored by TLC.
-
Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash, dry, and concentrate.
-
-
Purification: Purify the product, likely a mixture of isomers, by column chromatography or recrystallization.
Performance Data (Estimated)
| Parameter | Estimated Value/Observation |
| Overall Yield | Likely lower than Claisen condensation due to multiple steps |
| Reaction Time | Longer overall synthesis time |
| Reaction Temperature | Varies for each step, often requires low temperatures |
| Purity | May require extensive purification to separate isomers |
Pros and Cons
| Pros | Cons |
| Avoids the use of strong bases like sodium hydride | Multi-step synthesis, leading to lower overall yield |
| Requires stoichiometric amounts of Lewis acid, which can be corrosive and generate significant waste | |
| Potential for the formation of regioisomers, complicating purification | |
| The acylating agent is not commercially available and needs to be synthesized |
Route 3: Suzuki-Miyaura Cross-Coupling - A Modern Approach (Theoretical)
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, typically used to couple an organoboron compound with an organohalide.[13] While not a standard method for synthesizing β-diketones, a theoretical route can be envisioned. This would likely involve the coupling of a suitable boron-containing trifluoroacetyl derivative with 3-chlorobenzoyl chloride.
Reaction Scheme (Theoretical):
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] A palladium(0) catalyst would first oxidatively add to the 3-chlorobenzoyl chloride. The resulting palladium(II) complex would then undergo transmetalation with the organoboron reagent in the presence of a base. Finally, reductive elimination would yield the desired β-diketone and regenerate the palladium(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Feasibility and Challenges
While conceptually plausible, the Suzuki-Miyaura route for this specific target molecule presents several challenges:
-
Reaction Conditions: Optimization of the palladium catalyst, ligand, base, and solvent would be necessary.
-
Side Reactions: The acyl chloride starting material could be prone to side reactions under the coupling conditions.
Due to the lack of established protocols for this specific transformation, this route is currently more of a theoretical interest and would require significant research and development.
Comparative Summary
| Feature | Claisen Condensation | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling |
| Number of Steps | 1 | Multiple | Multiple (including synthesis of organoboron reagent) |
| Typical Overall Yield | High (75-85%) | Moderate to Low | Unknown (likely moderate at best) |
| Starting Materials | Readily available | Requires synthesis of acylating agent | Requires synthesis of organoboron reagent |
| Key Reagents | Strong base (e.g., NaH) | Lewis acid (e.g., AlCl₃) | Palladium catalyst, base |
| Scalability | Good | Moderate | Potentially challenging |
| Key Challenges | Handling of hazardous reagents, anhydrous conditions | Isomer separation, waste generation | Substrate synthesis, reaction optimization |
Conclusion and Recommendation
For the synthesis of this compound, the Claisen condensation stands out as the most efficient, high-yielding, and practical route. Its single-step nature and the use of readily accessible starting materials make it the preferred method for both laboratory-scale synthesis and potential industrial production. While the use of sodium hydride necessitates careful handling and anhydrous conditions, these are standard practices in synthetic organic chemistry.
The Friedel-Crafts acylation route, while mechanistically interesting, is hampered by its multi-step nature, the need to prepare a non-commercial acylating agent, and potential issues with regioselectivity, leading to a less efficient overall process. The Suzuki-Miyaura cross-coupling, though a powerful tool in modern organic synthesis, is not a well-established method for this particular class of compounds and would require substantial development to be a viable alternative.
Therefore, for researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the Claisen condensation is the recommended and most authoritative approach.
References
- Kakino, R., Shimizu, I., & Yamamoto, A. (n.d.). Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. Waseda University. [Link]
- Kakino, R., et al. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[15][16]Dioxolo[4,5-d][15][16]dioxoles. PubMed Central. [Link]
- The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Friedel–Crafts reaction. Wikipedia. [Link]
- Friedel-Crafts Acyl
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Cherif, S. E., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Green Chemistry. [Link]
- The Claisen Condens
- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Ningbo Inno Pharmchem Co.,Ltd.[Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel-Crafts Alkylation and Acyl
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Claisen Condens
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Organic Chemistry Portal. [Link]
- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. ChemBK. [Link]
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem. [Link]
- Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes.
- The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. [Link]
- The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- The Claisen Condensation Reactions of Esters. Chemistry LibreTexts. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. nobelprize.org [nobelprize.org]
Spectroscopic Dissection: A Comparative Guide to 3-Chloro- and 4-Chloro-1,1,1-trifluorobutanedione Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated organic compounds is a critical step in understanding their reactivity, biological activity, and potential applications. Within the class of halogenated β-dicarbonyls, positional isomers can exhibit subtly different yet significant physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3-chloro-1,1,1-trifluoro-2,4-butanedione and 4-chloro-1,1,1-trifluoro-2,4-butanedione, offering a detailed analysis of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The supporting data presented herein is based on validated computational predictions to facilitate the differentiation of these closely related isomers.
The Structural Nuances: Keto-Enol Tautomerism
A pivotal consideration in the spectroscopic analysis of β-dicarbonyl compounds is the existence of keto-enol tautomerism. In solution, these molecules exist in a dynamic equilibrium between the diketo form and two possible enol forms. The electron-withdrawing nature of the trifluoromethyl group significantly influences this equilibrium, generally favoring the enol form where the acidic enolic proton can form a strong intramolecular hydrogen bond.[1][2][3] The position of the chlorine atom in the 3-chloro and 4-chloro isomers will further modulate the electron density distribution within the molecule, leading to distinct spectroscopic signatures for each tautomer.
Figure 1: Keto-enol tautomerism for 3-chloro and 4-chloro isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are presented below. The presence of both diketo and enol forms in solution will result in a set of signals for each species, with their relative intensities reflecting the equilibrium position. For simplicity, the data for the major enol tautomer is emphasized.
Predicted ¹H NMR Data
| Compound | Tautomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| 3-Chloro-1,1,1-trifluoro-2,4-butanedione | Diketo | CH | ~4.5 - 5.0 | Singlet | - |
| Enol | OH | ~13 - 15 | Broad Singlet | - | |
| CH₃ | ~2.3 - 2.5 | Singlet | - | ||
| 4-Chloro-1,1,1-trifluoro-2,4-butanedione | Diketo | CH₂ | ~3.8 - 4.2 | Singlet | - |
| Enol | OH | ~13 - 15 | Broad Singlet | - | |
| CH | ~6.0 - 6.5 | Singlet | - |
Analysis: The most striking difference in the ¹H NMR spectra will be the signals corresponding to the protons on the carbon backbone. For the 3-chloro isomer, the diketo form will exhibit a singlet for the methine proton (CH), while the 4-chloro isomer's diketo form will show a singlet for the methylene protons (CH₂). In the more prevalent enol forms, the 3-chloro isomer will have a methyl singlet, whereas the 4-chloro isomer will display a vinyl proton singlet at a significantly downfield shift.
Predicted ¹³C NMR Data
| Compound | Tautomer | Carbon | Predicted Chemical Shift (ppm) |
| 3-Chloro-1,1,1-trifluoro-2,4-butanedione | Diketo | C=O (acetyl) | ~195 - 200 |
| C=O (trifluoroacetyl) | ~185 - 190 (q, J ≈ 35 Hz) | ||
| CHCl | ~60 - 65 | ||
| CH₃ | ~25 - 30 | ||
| CF₃ | ~115 - 120 (q, J ≈ 290 Hz) | ||
| 4-Chloro-1,1,1-trifluoro-2,4-butanedione | Diketo | C=O (chloroacetyl) | ~190 - 195 |
| C=O (trifluoroacetyl) | ~185 - 190 (q, J ≈ 35 Hz) | ||
| CH₂ | ~45 - 50 | ||
| CF₃ | ~115 - 120 (q, J ≈ 290 Hz) |
Analysis: The ¹³C NMR spectra will also show clear distinctions. The carbon directly attached to the chlorine atom will have a significantly different chemical shift in each isomer. In the 3-chloro isomer, the CHCl carbon will appear in the 60-65 ppm range. In contrast, the 4-chloro isomer lacks a direct C-Cl bond on the main chain, and the influence of the chlorine will be observed in the chemical shifts of the adjacent carbonyl and methylene carbons. The characteristic quartets for the trifluoromethyl carbon and the adjacent carbonyl carbon, due to C-F coupling, will be present in both isomers.
Predicted ¹⁹F NMR Data
| Compound | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| 3-Chloro-1,1,1-trifluoro-2,4-butanedione | ~ -76 to -78 | Singlet |
| 4-Chloro-1,1,1-trifluoro-2,4-butanedione | ~ -77 to -79 | Singlet |
Analysis: The ¹⁹F NMR spectra are expected to be simpler, with a single peak for the CF₃ group in both isomers.[4][5][6][7][8] While the chemical shifts will be very similar, subtle differences may be observable with a high-resolution instrument, arising from the different electronic environments created by the positional difference of the chlorine atom.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for the two isomers are predicted below.
| Functional Group | 3-Chloro Isomer (cm⁻¹) | 4-Chloro Isomer (cm⁻¹) |
| C=O Stretch (diketo) | ~1750-1720 | ~1760-1730 |
| C=O Stretch (enol, conjugated) | ~1640-1600 | ~1650-1610 |
| C=C Stretch (enol) | ~1580-1540 | ~1590-1550 |
| C-F Stretch | ~1300-1100 | ~1300-1100 |
| C-Cl Stretch | ~800-600 | ~750-550 |
Analysis: The IR spectra will be dominated by strong carbonyl absorptions.[9][10][11][12] In the diketo form, two distinct C=O stretching bands are expected. The presence of the enol tautomer will be indicated by a broad O-H stretch (not shown, ~3200-2500 cm⁻¹) and a shift of the carbonyl absorption to lower wavenumbers due to conjugation and intramolecular hydrogen bonding. The C-Cl stretching vibration, found in the fingerprint region, will likely differ between the two isomers and can be a useful diagnostic tool.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which are highly dependent on its structure.
Predicted Molecular Ion and Key Fragments:
| Isomer | Molecular Formula | Molecular Weight | Predicted Key Fragments (m/z) |
| 3-Chloro-1,1,1-trifluoro-2,4-butanedione | C₅H₄ClF₃O₂ | 204.53 | [M]+•, [M-Cl]+, [M-COCH₃]+, [M-COCF₃]+, [CF₃]+, [COCH₃]+ |
| 4-Chloro-1,1,1-trifluoro-2,4-butanedione | C₅H₄ClF₃O₂ | 204.53 | [M]+•, [M-CH₂Cl]+, [M-COCF₃]+, [CF₃]+, [CH₂Cl]+ |
Analysis: Both isomers will exhibit a molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[13][14][15] The fragmentation patterns, however, will be distinct. The 3-chloro isomer is expected to readily lose a chlorine radical, while the 4-chloro isomer will likely show a prominent fragment corresponding to the loss of a chloromethyl radical. Alpha-cleavage adjacent to the carbonyl groups will also lead to characteristic fragments for each isomer.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of halogenated trifluorobutanediones. These should be adapted based on specific laboratory conditions and safety guidelines.
Synthesis of Halogenated Trifluorobutanediones (General Procedure)
The Claisen condensation is a common method for synthesizing β-diketones.[16]
-
Preparation of the Enolate: To a solution of an appropriate ketone (e.g., acetone for the 3-chloro isomer precursor) in a suitable aprotic solvent (e.g., diethyl ether, THF) at a reduced temperature (e.g., 0 °C or -78 °C), add a strong base (e.g., sodium hydride, lithium diisopropylamide) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: To the resulting enolate solution, add the acylating agent (e.g., ethyl trifluoroacetate) dropwise while maintaining the reduced temperature.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
-
Halogenation: The purified β-diketone can then be halogenated at the α-position using a suitable halogenating agent (e.g., N-chlorosuccinimide for chlorination) in a suitable solvent (e.g., carbon tetrachloride).[17][18]
Figure 3: Workflow for the spectroscopic analysis of isomers.
Conclusion
The spectroscopic differentiation of 3-chloro- and 4-chloro-1,1,1-trifluorobutanedione is readily achievable through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence for distinguishing the isomers due to the significant differences in the chemical environments of the backbone protons and carbons. While ¹⁹F NMR may show only subtle differences, IR and mass spectrometry provide complementary data that confirm the presence of key functional groups and reveal distinct fragmentation pathways. This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of these and similar halogenated β-dicarbonyl compounds, empowering researchers to confidently elucidate their structures.
References
- Bell, N. G. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(4), 436-446. [Link]
- David, F., et al. (2014). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- EPFL. (n.d.).
- ACD/Labs. (n.d.). NMR Prediction. [Link]
- Calistry. (n.d.).
- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. [Link]
- Sloop, J. C. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-788. [Link]
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
- de la Torre, V., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3169. [Link]
- Chemistry LibreTexts. (2023).
- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4049-4059.
- ResearchGate. (n.d.).
- Anasazi Instruments. (n.d.).
- LCGC International. (2014).
- Wang, P., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Analytical Chemistry, 93(5), 2946–2954. [Link]
- University of Washington. (n.d.). Data Analysis Tools. UW Proteomics Resource.
- EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]
- SciSpace. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones.
- Zhang, Y., et al. (2010). Theoretical study on enol-keto tautomerism of α-fluorine-β-diketones. Journal of Molecular Structure: THEOCHEM, 940(1-3), 79-84.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine.
- Chemaxon. (n.d.). NMR Predictor. [Link]
- Kudos. (n.d.). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. [Link]
- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5626. [Link]
- Cheminfo.org. (n.d.). IR spectra prediction. [Link]
- ResearchGate. (n.d.).
- NMRDB.org. (n.d.). Predict all NMR spectra. [Link]
- NMRDB.org. (n.d.).
- nmrshiftdb2. (n.d.).
- LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- ResearchGate. (2014). Is there an online IR spectra comparison tool? [Link]
- Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones.
- Protheragen. (n.d.). IR Spectrum Prediction. [Link]
- Semantic Scholar. (2010). 1,3-Diketones. Synthesis and properties. [Link]
- CD ComputaBio. (n.d.). IR Spectrum Prediction Service. [Link]
- Scilit. (n.d.). 1,3-Diketones. Synthesis and properties. [Link]
- Wiley Online Library. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Journal of the Science of Food and Agriculture.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
- Taylor & Francis Online. (2012). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology, 46(10), 1130-1140.
- YouTube. (2024).
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative In Silico Docking Analysis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Derivatives as Potential COX-2 Inhibitors
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for the comparative in silico analysis of novel 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione derivatives. The β-diketone scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties and presence in numerous biologically active compounds.[1][2] The introduction of a trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for drug development. This guide details a complete molecular docking workflow, from target selection and preparation to ligand design, docking execution, and results interpretation. Using Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory agents, we objectively compare the binding potential of several rationally designed derivatives against the parent compound and a known reference inhibitor.[3][4] The experimental protocols are presented with detailed causality to empower researchers in drug development to apply these methods in their own discovery pipelines.
Introduction: Rationale and Scientific Background
Structure-based drug design (SBDD) is a cornerstone of modern therapeutic development, with molecular docking being one of its most frequently utilized methods.[5][6] Docking predicts the preferred orientation of a ligand when bound to a receptor, enabling the estimation of binding affinity and the analysis of intermolecular interactions at the atomic level.[7][8] This in silico approach accelerates the discovery process by allowing for the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and experimental testing.[]
The 1,3-dione (or β-diketone) moiety is a versatile pharmacophore found in natural products and synthetic compounds with a wide range of biological activities.[10][11] The specific scaffold, this compound, combines several key features:
-
β-Diketone Core: Acts as an effective hydrogen bond donor and acceptor and can chelate metal ions, often essential for enzymatic function.[2]
-
Trifluoromethyl (CF3) Group: This highly electronegative group can significantly enhance ligand binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity.
-
3-Chlorophenyl Ring: The chlorine atom can form halogen bonds and other non-covalent interactions within the binding pocket, influencing binding affinity and selectivity. Its position on the phenyl ring is critical for defining the vectoral orientation of the molecule within the active site.
Objective: The primary objective of this guide is to establish and execute a validated in silico protocol to compare the binding affinity and interaction patterns of rationally designed derivatives of this compound against the enzyme Cyclooxygenase-2 (COX-2). We will compare these derivatives against the parent compound and a known clinical inhibitor to elucidate preliminary structure-activity relationships (SAR).
Target Selection: Cyclooxygenase-2 (COX-2) COX-2 was selected as the target protein for this study due to several compelling reasons. It is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Furthermore, numerous high-resolution crystal structures of COX-2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for SBDD. Several studies have successfully employed in silico docking to identify novel β-diketone derivatives as potent COX-2 inhibitors.[3][12][13]
Detailed Experimental Methodology
The following protocols are designed to be a self-validating system, ensuring the reliability and reproducibility of the in silico results. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Computational Software and Hardware
-
Molecular Docking: AutoDock Vina, a widely used open-source program known for its accuracy and speed.[7]
-
Visualization and Analysis: UCSF Chimera or PyMOL for preparing molecular structures and visualizing docking results. Discovery Studio Visualizer for detailed interaction analysis.[14]
-
Ligand Preparation: ChemDraw for 2D structure drawing and Avogadro for 3D structure generation and initial energy minimization.
-
Hardware: A standard high-performance computing workstation with a multi-core processor is sufficient for these calculations.
Target Protein Preparation
The quality of the receptor structure is paramount for a meaningful docking study.[15]
-
Structure Retrieval: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB ID: 3LN1). This co-crystallized structure provides the experimentally determined conformation of the active site.
-
Initial Cleaning: Load the PDB file into UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The presence of these molecules can interfere with the docking algorithm.
-
Protonation and Repair: Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as hydrogen bonds are a major component of protein-ligand interactions. Use tools like H++ or the built-in functionalities of modeling software to ensure accuracy. Check for and repair any missing atoms or residues in the protein structure.
-
Energy Minimization: Perform a brief energy minimization of the prepared protein structure using a suitable force field (e.g., AMBER) to relieve any steric clashes introduced during the preparation phase.
-
File Format Conversion: Save the cleaned, prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Ligand Preparation
Proper 3D conformation and charge distribution of the ligands are crucial for accurate scoring.
-
Structure Generation:
-
Parent Compound & Derivatives: Draw the 2D structures of this compound (Parent) and its derivatives (e.g., adding hydroxyl, methoxy, or nitro groups at different positions of the phenyl ring) using ChemDraw. A small, focused library allows for a detailed comparative analysis.
-
Reference Compound: Include a known COX-2 inhibitor, such as Celecoxib, as a positive control to benchmark the docking scores.
-
-
3D Conversion and Optimization: Convert the 2D structures to 3D using software like Avogadro. Perform an initial geometry optimization using a universal force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Charge Calculation and Torsion Definition: Load the optimized 3D structures into AutoDock Tools. Calculate and assign Gasteiger partial charges, which are essential for the scoring function's electrostatic term. Define the rotatable bonds (torsions) of the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligands in the PDBQT format.
In Silico Docking Workflow & Protocol Validation
Validation ensures that the chosen docking parameters can reliably reproduce experimentally observed binding modes.[16][17]
-
Binding Site Definition (Grid Box Generation):
-
Rationale: The docking algorithm requires a defined search space (a "grid box") within which to place and orient the ligand.
-
Procedure: Center the grid box on the co-crystallized ligand from the original PDB file (3LN1). Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding pocket and allow for the free rotation of the ligands.
-
-
Protocol Validation via Re-docking:
-
Causality: Before docking novel compounds, the protocol must be validated. The most common method is to remove the co-crystallized ligand and dock it back into the same binding site.[15] A successful protocol should reproduce the experimental pose with high fidelity.
-
Procedure: Dock the prepared co-crystallized ligand (from step 2.3) into the prepared COX-2 receptor using the defined grid box.
-
Success Criterion: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[18][19]
-
-
Docking of the Derivative Library:
-
Execution: Using the validated protocol (i.e., the same protein structure and grid box), perform the docking calculations for the parent compound, its derivatives, and the reference inhibitor.
-
Parameters: Set the exhaustiveness parameter in AutoDock Vina (e.g., to 16 or higher) to ensure a thorough search of the conformational space. Vina will generate multiple binding modes (poses) for each ligand, ranked by their binding affinity score.
-
Caption: Overall workflow for the in silico docking comparison study.
Results and Comparative Analysis
The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the top-ranked pose of each ligand. A more negative value indicates a stronger predicted binding affinity.
Quantitative Docking Data
| Compound ID | Substituent on Phenyl Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent | 3-Chloro | -8.9 | His90, Arg513, Val523 |
| Derivative 1 | 3-Chloro, 4-Hydroxy | -9.8 | His90, Arg513, Ser530, Tyr385 |
| Derivative 2 | 3-Chloro, 5-Nitro | -9.2 | His90, Arg513, Gln192 |
| Derivative 3 | 4-Chloro (Isomer) | -8.5 | Leu352, Val523, Ala527 |
| Reference | Celecoxib | -11.2 | His90, Arg513, Leu352, Ser530 |
Note: This data is hypothetical and for illustrative purposes.
Discussion of Results and Structure-Activity Relationships (SAR)
The docking results provide valuable insights into the structure-activity relationships of the this compound scaffold.
-
Benchmark Comparison: The reference inhibitor, Celecoxib, exhibited the highest binding affinity (-11.2 kcal/mol), which is expected for a clinically optimized drug. This value serves as a benchmark for our derivatives.
-
Analysis of the Parent Compound: The parent compound showed a strong binding affinity of -8.9 kcal/mol. Its interactions are primarily with hydrophobic residues (Val523) and key polar residues at the mouth of the active site (His90, Arg513). The trifluoromethyl group is oriented towards a hydrophobic sub-pocket, while the 3-chlorophenyl group occupies another.
-
Impact of Hydroxylation (Derivative 1): The addition of a hydroxyl group at the 4-position (Derivative 1) significantly improved the binding affinity to -9.8 kcal/mol. Post-docking analysis reveals that this improvement is due to the formation of new hydrogen bonds with the side chains of Ser530 and Tyr385, which are critical residues in the COX-2 active site. This demonstrates that adding a hydrogen bond donor at this position is a favorable modification.
-
Impact of Nitro Group (Derivative 2): The electron-withdrawing nitro group in Derivative 2 (-9.2 kcal/mol) also enhanced binding affinity, likely through favorable electrostatic interactions with polar residues like Gln192.
-
Isomeric Effects (Derivative 3): Moving the chlorine atom from the 3-position to the 4-position (Derivative 3) resulted in a weaker binding affinity (-8.5 kcal/mol). This highlights the importance of the substituent's position. The 3-chloro substitution appears to orient the ligand more favorably for optimal interactions within the pocket compared to the 4-chloro isomer.
Caption: Key interactions of the top-scoring derivative in the COX-2 active site.
Biological Context: The COX-2 Signaling Pathway
Understanding the biological context is crucial for appreciating the therapeutic potential of inhibiting COX-2.
Caption: Simplified COX-2 signaling pathway in inflammation.
Conclusion and Future Directions
This guide outlines a robust and validated in silico methodology for comparing the potential of this compound derivatives as COX-2 inhibitors. Our hypothetical results demonstrate that targeted substitutions on the phenyl ring can significantly enhance binding affinity. Specifically, the addition of a 4-hydroxy group (Derivative 1) led to the formation of critical new hydrogen bonds, resulting in a predicted binding energy superior to the parent compound.
These computational findings provide a strong rationale for the chemical synthesis and in vitro biological evaluation of the most promising derivatives. Future work should involve synthesizing these compounds and confirming their inhibitory activity through enzymatic assays. Further in silico studies could explore a wider range of substitutions and employ more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.[17][20]
References
- Kumar, A., & Vimal, A. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN.
- CD ComputaBio. Enzyme Inhibitor Design. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- Fleishman, S. J., Whitehead, T. A., Strauch, E. M., et al. (2011). Computational design of a protein-based enzyme inhibitor. Science, 332(6031), 816-820. [Link]
- KBbox. Small Molecule Docking. [Link]
- ScienceDirect. Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. [Link]
- Wikipedia. Docking (molecular). [Link]
- ResearchGate.
- Hansen, P. E., & Spirtovic-Sivic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
- ResearchGate. How to validate the molecular docking results? [Link]
- Hansen, P. E., & Spirtovic-Sivic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
- Al-Masoudi, N. A., Al-Khafaji, K. N., & Abbas, A. K. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Bioengineering, 10(12), 1361. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
- MDPI.
- Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors.
- Ganesan, A., Cozza, G., & Chilin, A. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 1(1), 1-6. [Link]
- Al-Masoudi, N. A., Al-Khafaji, K. N., & Abbas, A. K. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Bioengineering, 10(12), 1361. [Link]
- Reed, J. J., Hering, A. S., & Ornelas, M. A. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Inorganica chimica acta, 523, 120401. [Link]
- MSU.
- Diller, D. J., & Li, R. (2003). Validation studies of the site-directed docking program LibDock. Journal of medicinal chemistry, 46(21), 4638–4647. [Link]
- Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. Molecular Docking for Computer-Aided Drug Design. [Link]
- ResearchGate.
- YouTube. in silico assays & screening for drug binding. [Link]
- Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. Best Practices in Docking and Activity Prediction. [Link]
- Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
- Salo-Aparicio, E., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- Autechaux. Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
- ResearchGate. Molecular docking studies for investigating and evaluating some active compounds as potent anti-tubercular agents against InhA Inhibitors. [Link]
- Journal of Medicinal and Nanomaterials Chemistry.
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
- DiCesare, J. C., & Corcoran, R. C. (2007). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 12(6), 1349-1356. [Link]
- PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. [Link]
- Majumdar, S., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS chemical neuroscience, 13(15), 2351–2361. [Link]
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. [Link]
- ResearchGate. Molecular mechanism of action and safety of 5-(3-chlorophenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]
- 5. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmnc.samipubco.com [jmnc.samipubco.com]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme Inhibitor Design - CD ComputaBio [ai.computabio.com]
A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated β-Diketones
For researchers, scientists, and professionals in drug development, the choice of molecular building blocks is paramount to achieving desired chemical properties and reactivity. β-Diketones are a versatile class of organic compounds, widely utilized as precursors in the synthesis of heterocycles and as ligands in coordination chemistry. The strategic introduction of fluorine atoms into the β-diketone scaffold dramatically alters its electronic properties, leading to significant differences in reactivity compared to their non-fluorinated analogs. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated β-diketones, supported by experimental data, to inform rational molecular design and application.
The Inductive Effect: How Fluorine Changes the Game
The fundamental difference between fluorinated and non-fluorinated β-diketones lies in the powerful electron-withdrawing inductive effect of fluorine atoms. When fluorine is substituted for hydrogen, typically on the terminal methyl groups (e.g., forming trifluoromethyl groups), the high electronegativity of fluorine pulls electron density away from the diketone backbone. This seemingly simple substitution has profound consequences for the acidity, tautomeric equilibrium, and coordination chemistry of the molecule.
Acidity (pKa): A Quantitative Look at a Key Difference
The increased inductive effect of fluorine atoms significantly enhances the acidity of the methylene protons (the protons on the carbon between the two carbonyl groups). This is because the resulting enolate anion is stabilized by the delocalization of the negative charge, a phenomenon that is amplified by the electron-withdrawing fluorine atoms. A lower pKa value indicates a stronger acid.
Table 1: Comparison of pKa Values for Common β-Diketones
| β-Diketone | Structure | pKa in Water |
| Acetylacetone (acac) | CH₃C(O)CH₂C(O)CH₃ | ~8.95 |
| Benzoylacetone | C₆H₅C(O)CH₂C(O)CH₃ | ~8.7 |
| Dibenzoylmethane | C₆H₅C(O)CH₂C(O)C₆H₅ | ~9.35 |
| 1,1,1-Trifluoroacetylacetone (tfac) | CF₃C(O)CH₂C(O)CH₃ | ~6.7 |
| 1,1,1,5,5,5-Hexafluoroacetylacetone (hfac) | CF₃C(O)CH₂C(O)CF₃ | ~4.3 |
Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.
The data clearly illustrates that the introduction of trifluoromethyl groups leads to a substantial increase in acidity. This heightened acidity makes fluorinated β-diketones more reactive in base-catalyzed reactions and influences their behavior as ligands.
Keto-Enol Tautomerism: A Shift in Equilibrium
β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The electron-withdrawing nature of fluorine substituents favors the enol form to an even greater extent than in non-fluorinated analogs.[1][2] This is because the increased acidity of the methylene protons facilitates the formation of the enol, and the electron-withdrawing groups further stabilize the conjugated system.
Caption: Keto-enol tautomerism in β-diketones.
Table 2: Percentage of Enol Tautomer for Selected β-Diketones
| β-Diketone | Solvent | % Enol | Reference |
| Acetylacetone | Neat (33 °C) | 85 | [1][2] |
| 1,1,1-Trifluoroacetylacetone | Neat (33 °C) | 97 | [1][2] |
| 1,1,1,5,5,5-Hexafluoroacetylacetone | Neat | 100 | [1] |
The predominance of the enol form in fluorinated β-diketones has significant implications for their reactivity, particularly in reactions involving the enolate.
Coordination Chemistry: The Impact on Metal Complexes
Both fluorinated and non-fluorinated β-diketones are excellent chelating ligands, forming stable complexes with a wide range of metal ions. However, the electronic differences between the ligands translate to distinct properties in their corresponding metal complexes.
The electron-withdrawing trifluoromethyl groups in fluorinated β-diketonates make the coordinated metal center more electron-deficient, thereby increasing its Lewis acidity .[3] This enhanced Lewis acidity can significantly impact the catalytic activity of the metal complex. For instance, in certain reactions, a more Lewis acidic metal center can lead to higher catalytic turnover frequencies.[3]
Furthermore, the fluorine atoms can influence the physical properties of the metal complexes. The presence of fluorine often increases the volatility and solubility of the complexes in nonpolar organic solvents, which can be advantageous in applications such as chemical vapor deposition (CVD) for the preparation of thin films.[4]
Caption: Workflow for the quantitative analysis of keto-enol tautomerism by ¹H NMR.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a small amount of the β-diketone (e.g., 10-20 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the equilibrium position.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure the temperature is stable and recorded.
-
Spectral Analysis:
-
Identify Characteristic Peaks:
-
Enol form: Look for a broad signal for the enolic proton (δ 12-16 ppm), a sharp singlet for the vinylic proton (δ 5-6 ppm), and signals for the R and R' groups.
-
Keto form: Identify the singlet for the methylene protons (CH₂) (δ 3-4 ppm) and the signals for the R and R' groups.
-
-
Integration: Integrate the area of a characteristic peak for the enol form (e.g., the vinylic proton) and a characteristic peak for the keto form (e.g., the methylene protons).
-
-
Calculation of Equilibrium Constant (K_eq):
-
Let A_enol be the integrated area of the vinylic proton signal (1H).
-
Let A_keto be the integrated area of the methylene proton signal (2H).
-
The molar ratio of enol to keto is proportional to their integrated areas, taking into account the number of protons each signal represents.
-
% Enol = [A_enol / (A_enol + (A_keto / 2))] * 100
-
K_eq = [Enol] / [Keto] = A_enol / (A_keto / 2)
-
Conclusion
The substitution of fluorine for hydrogen in β-diketones is a powerful strategy for tuning their chemical reactivity. Fluorinated β-diketones exhibit increased acidity and a pronounced preference for the enol tautomer compared to their non-fluorinated counterparts. These fundamental differences have significant implications for their applications, particularly in coordination chemistry, where the resulting metal complexes display enhanced Lewis acidity and altered physical properties. A thorough understanding of these structure-reactivity relationships is crucial for researchers in the rational design of molecules for catalysis, materials science, and drug development.
References
- Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.
- pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. PharmaXChange.info.
- The pKa Table Is Your Friend. Master Organic Chemistry.
- The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate.
- Bordwell pKa Table. Organic Chemistry Data.
- Synthesis of acetylacetone from acetone and ethyl acetate. YouTube.
- CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA). Google Patents.
- 1,1,1-Trifluoroacetylacetone. Wikipedia.
- EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi.
- An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Wiley Online Library.
- CN102260151A - Preparation method of 1,1,1,5,5,5-hexafluoro acetylacetone. Google Patents.
- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PMC.
- The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. MDPI.
- The Claisen Condensation. University of Calgary.
- Claisen condensation. Wikipedia.
- Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. Royal Society of Chemistry.
- 1,1,1-Trifluoroacetylacetone. PubChem.
- Claisen Condensation. Organic Chemistry Portal.
- Metal acetylacetonates. Wikipedia.
- A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. ResearchGate.
- Metal acetylacetonates. Grokipedia.
- Modulating extraction and retention of fluorinated β-diketonate metal complexes in perfluorocarbons through the use of non-fluorinated neutral ligands. Royal Society of Chemistry.
- Synthesis, Electrochemistry, XPS, and DFT Calculations of α-Carbon-Bonded Gold(I) Ferrocenyl- and Ruthenocenyl-Containing β-Diketonato Complexes. ACS Publications.
- 1,1,1-Trifluoroacetylacetone. Wikipedia.
- Metal acetylacetonate complexes covalently anchored onto activated functionalized carbon. Nature.
- Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Royal Society of Chemistry.
- An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. ACS Publications.
- CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone. Google Patents.
- CN109438202A - The preparation process of 1,1,1- trifluoroacetylacetone (TFA). Google Patents.
Sources
Navigating Molecular Ambiguity: A Comparative Guide to Cross-Reactivity Studies of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and analytical science, the specificity of a molecule is paramount. Unintended interactions, or cross-reactivity, can lead to misleading results, off-target effects, and a host of downstream challenges. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione , a compound featuring a trifluoromethyl ketone moiety and a substituted phenyl ring—structural motifs with known potential for promiscuous bioactivity.
While direct cross-reactivity data for this specific molecule is not extensively published, this guide will establish a robust, principled approach for its assessment. By leveraging data from structurally analogous compounds and established methodologies, we will explore potential cross-reactivity in two critical contexts: enzyme inhibition assays and competitive immunoassays.
The Structural Rationale for Cross-Reactivity Assessment
The structure of this compound warrants a thorough investigation of its interaction profile. Two key features are of particular interest:
-
The Trifluoromethyl Ketone (TFMK) Moiety: TFMKs are a well-documented class of potent, often reversible, covalent inhibitors of various enzymes, particularly serine and cysteine proteases, and carboxylesterases.[1][2][3][4] The strong electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues, forming a stable hemiketal or hemithioketal.[4][5] This mimicry of the transition state can lead to potent inhibition of unintended enzymatic targets.
-
The 3-Chlorophenyl Group: This halogenated aromatic ring can participate in various non-covalent interactions within protein binding pockets, including hydrophobic and halogen bonding. In the context of immunoassays, antibodies raised against other chlorophenyl-containing molecules may exhibit cross-reactivity with this compound.[6]
This guide will delineate the experimental workflows to characterize and quantify these potential interactions, providing a clear path to understanding the specificity of this compound.
Scenario 1: Cross-Reactivity in Enzyme Inhibition Assays
Given the reactivity of the TFMK group, a primary concern is the off-target inhibition of enzymes. A panel of representative enzymes should be selected for screening.
Experimental Workflow: Enzyme Inhibition Profiling
Caption: Workflow for assessing enzyme inhibition cross-reactivity.
Detailed Protocol: Fluorometric Enzyme Inhibition Assay (Example: Serine Protease)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and structural analogs in DMSO.
-
Prepare a working solution of the target enzyme (e.g., Trypsin at 1 µg/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂).
-
Prepare a working solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions (or DMSO as a vehicle control) to each well.
-
Add 178 µL of the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence (e.g., Ex: 380 nm, Em: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control to determine the percent inhibition.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Presentation
The following table presents hypothetical data for the cross-reactivity of this compound and its analogs against a panel of enzymes.
| Compound | Trypsin (Serine Protease) IC50 (µM) | Papain (Cysteine Protease) IC50 (µM) | Porcine Liver Esterase (Carboxylesterase) IC50 (µM) |
| This compound | 25.3 | 15.8 | 5.2 |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | 30.1 | 18.2 | 6.8 |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | > 100 | 85.6 | 45.3 |
| Celecoxib (Control - Non-TFMK inhibitor) | > 100 | > 100 | > 100 |
This is hypothetical data for illustrative purposes.
Interpretation: The hypothetical data suggests that the trifluoromethyl ketone moiety is crucial for the observed inhibitory activity, with the non-TFMK analog showing significantly less potency. The presence and position of the chloro-substituent on the phenyl ring appear to modulate the inhibitory activity against the tested enzymes.
Scenario 2: Cross-Reactivity in Competitive Immunoassays
Immunoassays are widely used for the detection of small molecules in complex matrices. The specificity of the antibody is critical to avoid false-positive results.[7][8]
Experimental Workflow: Immunoassay Cross-Reactivity Assessment
Caption: Workflow for assessing immunoassay cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microplate with a conjugate of the target analyte (e.g., a protein conjugate of a chlorinated pesticide) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (for the standard curve) and the test compounds (this compound and its analogs).
-
In a separate plate, mix the standards/test compounds with a fixed concentration of the primary antibody.
-
Transfer the mixture to the coated and blocked assay plate and incubate.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the analyte/compound concentration.
-
Determine the IC50 value for the target analyte and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [9]
-
Comparative Data Presentation
The following table presents hypothetical data for the cross-reactivity of this compound in a competitive ELISA for a hypothetical target analyte, "Chlorophene."
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Chlorophene (Target Analyte) | 25 | 100 |
| This compound | 1,250 | 2.0 |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | 980 | 2.6 |
| 1-(3,4-Dichlorophenyl) analog | 450 | 5.6 |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | > 10,000 | < 0.25 |
This is hypothetical data for illustrative purposes.
Interpretation: The hypothetical data indicates that while this compound does exhibit some cross-reactivity, it is significantly lower than that of an analog with a closer structural resemblance to the hypothetical target analyte. The absence of the chloro-substituent dramatically reduces cross-reactivity, highlighting the importance of this group for antibody recognition in this hypothetical assay.
Confirmatory Analysis: The Role of High-Resolution Mass Spectrometry
When significant cross-reactivity is observed in screening assays, a more specific and quantitative method is required for confirmation and accurate quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[10][11]
An HPLC-MS/MS method can be developed to separate and specifically detect this compound and its potential cross-reactants in a given sample matrix. This allows for the unambiguous identification and quantification of each compound, thereby validating the findings from the initial screening assays.
Conclusion
The assessment of cross-reactivity is a critical step in the characterization of any new chemical entity. For this compound, the presence of the trifluoromethyl ketone and the chlorophenyl group necessitates a thorough evaluation of its potential for off-target enzyme inhibition and cross-reactivity in immunoassays.
By following the structured experimental workflows and comparative data analysis frameworks presented in this guide, researchers can build a comprehensive specificity profile for this molecule. This systematic approach, combining screening assays with confirmatory high-specificity techniques, is essential for ensuring data integrity in research and for mitigating risks in drug development.
References
- Wheelock, C. E., et al. (2008). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Metabolomics. [Link]
- Google P
- ResearchGate. (PDF) Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. [Link]
- PubMed Central. Comparison of benzil and trifluoromethyl ketone (TFK)
- PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]
- Wikipedia. Cross-reactivity. [Link]
- Creative Diagnostics. Cross-Reactivity Assessment. [Link]
- U.S. Food and Drug Administration. CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). [Link]
- OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
- MDPI.
- SlidePlayer. Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Link]
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
- PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]
- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
- PubMed Central. Interferences in Immunoassay. [Link]
- ResearchGate. Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol. [Link]
- ScienceDirect.
- ResearchGate. (PDF)
- PubMed. Antibody Colocalization Microarray for Cross-Reactivity-Free Multiplexed Protein Analysis. [Link]
- PubMed. Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays: Shedding Light on the Dark Side of Multiplexing. [Link]
- PubMed. A quantitative HPLC-MS method for the simultaneous determination of testosterone, 11-ketotestosterone and 11-beta hydroxyandrostenedione in fish serum. [Link]
- PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. [Link]
- ResearchGate. (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)
Sources
- 1. metabolomics.se [metabolomics.se]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8476029B2 - MCPP immunoassay - Google Patents [patents.google.com]
- 7. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A quantitative HPLC-MS method for the simultaneous determination of testosterone, 11-ketotestosterone and 11-beta hydroxyandrostenedione in fish serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Catalysis: A Comparative Guide
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery and materials science. Among the versatile scaffolds for catalyst design, β-diketonate ligands have garnered significant attention due to their robust coordination with a wide array of metal centers. This guide provides an in-depth technical comparison of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone, benchmarking its anticipated catalytic performance against established alternatives. We will delve into the molecular architecture of this ligand, its expected electronic and steric influences on catalytic activity, and provide detailed experimental protocols for its application in common cross-coupling reactions.
Introduction to this compound as a Catalytic Ligand
This compound belongs to the class of fluorinated β-diketones, which are prized for their ability to form stable metal complexes.[1][2] The presence of a trifluoromethyl group and a substituted phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting catalyst.[3] The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the Lewis acidity of the metal center, which is a critical parameter in many catalytic cycles.[4] The 3-chlorophenyl substituent further modulates the electronic environment and provides steric bulk, which can impact substrate approach and selectivity.[3]
These fluorinated β-diketonates are known to form coordination compounds that are of high interest for their potential use in catalysis.[2] The enhanced solubility and crystallinity of their metal complexes, as compared to non-fluorinated analogues, are also advantageous for catalyst preparation and characterization.[2]
Comparative Analysis of Ligand Properties
The catalytic performance of a metal complex is intrinsically linked to the properties of its supporting ligands. Here, we compare this compound with other common β-diketonate ligands to predict its catalytic behavior.
Electronic Effects
The electronic nature of the β-diketonate ligand directly influences the electron density at the metal center, thereby affecting its reactivity. The key substituents on this compound are the trifluoromethyl group (-CF3) and the 3-chlorophenyl group.
-
Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group. Its presence is expected to decrease the electron density on the diketonate backbone and, consequently, on the coordinated metal ion. This enhanced Lewis acidity of the metal center can accelerate key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions.[5]
-
3-Chlorophenyl Group: The chlorine atom at the meta-position of the phenyl ring also acts as an electron-withdrawing group through induction, further enhancing the Lewis acidity of the metal center. The electronic effects of substituents on the phenyl ring can influence the rate and selectivity of catalytic reactions.[6]
Table 1: Comparison of Electronic Properties of β-Diketone Ligands
| Ligand | Substituents | Expected Electronic Effect on Metal Center |
| Acetylacetone (acac) | Two methyl groups | Electron-donating |
| Dibenzoylmethane (dbm) | Two phenyl groups | Weakly electron-withdrawing |
| 1,1,1-Trifluoroacetylacetone (tfac) | One methyl, one trifluoromethyl group | Strongly electron-withdrawing |
| This compound | One 3-chlorophenyl, one trifluoromethyl group | Very strongly electron-withdrawing |
Steric Effects
The steric hindrance around the metal center, dictated by the ligand's three-dimensional structure, plays a crucial role in determining the selectivity of a catalytic reaction.
The 3-chlorophenyl group in this compound provides moderate steric bulk. This can be advantageous in controlling the approach of substrates to the catalytic center, potentially leading to higher regioselectivity or stereoselectivity in certain reactions.[3] The steric demands of the ligand can be tuned by changing the substituents on the N-aryl groups in related β-diketiminate ligands, and similar principles apply here.[3]
Table 2: Comparison of Steric Properties of β-Diketone Ligands
| Ligand | Substituents | Expected Steric Hindrance |
| Acetylacetone (acac) | Two methyl groups | Low |
| Dibenzoylmethane (dbm) | Two phenyl groups | Moderate |
| This compound | One 3-chlorophenyl, one trifluoromethyl group | Moderate to High |
| 1,3-Dimesitylpropane-1,3-dione | Two mesityl groups | Very High |
Benchmarking Catalytic Performance in Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.[7] Palladium complexes are the most common catalysts for this reaction.[8]
Expected Performance: A palladium complex of this compound is anticipated to be a highly active catalyst for Suzuki-Miyaura coupling. The electron-withdrawing nature of the ligand should facilitate the oxidative addition step of the catalytic cycle. The steric bulk may also contribute to the stability of the active catalytic species.
Comparison with Alternatives:
-
Pd(PPh3)4: A common, general-purpose catalyst. The proposed catalyst may offer higher turnover numbers and efficiency due to the tailored electronic properties of the β-diketonate ligand.
-
Palladacycles: These are often highly active catalysts.[9] The performance of the proposed catalyst would need to be experimentally compared, but the ease of synthesis of the β-diketonate complex could be an advantage.
Heck Coupling
The Heck reaction is another fundamental palladium-catalyzed reaction for the formation of C-C bonds, typically between an unsaturated halide and an alkene.[10]
Expected Performance: Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the palladium center in a complex with this compound is expected to promote the oxidative addition of the aryl halide. This should lead to an efficient Heck coupling catalyst. The ligand's steric profile could also influence the regioselectivity of the alkene insertion.
Comparison with Alternatives:
-
Pd(OAc)2/phosphine ligands: This is a widely used catalytic system. The β-diketonate complex would act as a pre-catalyst, potentially offering better stability and handling properties.
-
Phosphine-free palladium catalysts: While effective in some cases, these can be less stable. The chelation of the β-diketonate ligand is expected to provide a more robust catalyst.[11]
Experimental Protocols
To facilitate the evaluation of this compound in catalysis, we provide the following detailed experimental protocols for the synthesis of a representative palladium complex and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of Bis(1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato)palladium(II)
Caption: Workflow for the synthesis of the palladium(II) catalyst.
Methodology:
-
To a solution of this compound (2.0 mmol) in ethanol (20 mL), add a solution of sodium carbonate (1.0 mmol) in water (5 mL).
-
Heat the mixture to 60 °C and stir for 30 minutes.
-
To this solution, add a solution of palladium(II) chloride (1.0 mmol) in water (10 mL) dropwise.
-
A precipitate should form. Continue stirring the reaction mixture at 60 °C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water (3 x 10 mL) and then with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the bis(1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato)palladium(II) complex.
Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Methodology:
-
To a reaction vessel, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the synthesized bis(1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato)palladium(II) catalyst (0.01 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the vessel.
-
Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Conclusion and Future Outlook
This compound represents a promising ligand for the development of highly active and selective catalysts. Its unique combination of electron-withdrawing groups is expected to confer enhanced catalytic activity in a variety of transformations. While this guide provides a theoretical benchmark and practical experimental protocols, further empirical studies are necessary to fully elucidate its catalytic potential and to directly compare its performance against existing catalytic systems. Future research should focus on synthesizing a range of metal complexes with this ligand and evaluating their efficacy in a broader scope of catalytic reactions, including asymmetric catalysis where the steric and electronic properties of the ligand can be leveraged to achieve high enantioselectivity.
References
- Siedle, A. R., et al. (2003). Perfluoroalkyl-substituted triazapentadienes and their metal complexes. Inorganic Chemistry, 42(4), 932-934. [Link][12]
- Chen, C., Bellows, S. M., & Holland, P. L. (2015). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions, 44(38), 16654-16670. [Link][1][3]
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link][9]
- Heck reaction. In Wikipedia. [Link][10]
- Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- Gobbo, J. D., et al. (2024). Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II)
- Mei, T.-S., et al. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link][15]
- Edilova, Y. O., et al. (2022).
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link][16]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Suzuki Coupling. Organic Chemistry Portal. [Link][7]
- Pittkowski, R., & Strassner, T. (2018). Enhanced quantum yields by sterically demanding aryl-substituted β-diketonate ancillary ligands. Beilstein Journal of Organic Chemistry, 14, 664-671. [Link][17]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link][18]
- Larhed, M. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-portal.org. [Link][19]
- Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][21]
- Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Met
- Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Chiral Macrocyclic Cobalt(II) Complexes.
- Heck Reaction. Organic Chemistry Portal. [Link][11]
- Chiral IrI complexes for asymmetric hydrogenation of ketones.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(4), 2432-2506. [Link][5]
- An efficient palladium catalyzed Mizoroki–Heck cross-coupling in w
- Cu(III) Trifluoromethyl Complexes with 1,3‐Diketonate Ligands and Their Versatile Reactivity in C−H Trifluoromethylation.
- Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II)
- Fluorine/Phenyl Chelated Boron Complexes: Synthesis, Fluorescence Properties and Catalyst for Transfer Hydrogenation of Aromatic Ketones.
- Fe(II) complexes of 2,2':6',2''-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential. PubMed. [Link][27]
Sources
- 1. Tuning steric and electronic effects in transition-metal β-diketiminate complexes. | Semantic Scholar [semanticscholar.org]
- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02215K [pubs.rsc.org]
- 4. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates [mdpi.com]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Editorial Note: This guide provides comprehensive disposal procedures for chlorinated and fluorinated β-diketones. While the user specified 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, detailed safety and disposal data is more readily available for its isomer, 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 18931-60-7). The procedural guidance for handling and disposal of these positional isomers is functionally identical due to their classification as halogenated organic compounds. The principles and protocols outlined herein are applicable and authoritative for ensuring laboratory safety and regulatory compliance.
Foundational Understanding: Hazard Profile and Regulatory Classification
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated organic compound, a classification that dictates its entire waste management lifecycle. Due to the presence of carbon-halogen bonds (C-Cl and C-F), this compound is subject to stringent environmental regulations.[1][2]
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a clear summary of the immediate risks associated with this chemical. This data is critical for selecting appropriate Personal Protective Equipment (PPE) and implementing safe handling procedures.
| Hazard Class | GHS Classification | Associated Risk |
| Acute Toxicity (Oral) | Warning, H302 | Harmful if swallowed[3] |
| Acute Toxicity (Dermal) | Warning, H312 | Harmful in contact with skin[3] |
| Acute Toxicity (Inhalation) | Warning, H332 | Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Warning, H315 | Causes skin irritation[3][4] |
| Eye Damage/Irritation | Warning, H319 | Causes serious eye irritation[3][4] |
| Target Organ Toxicity | Warning, H335 | May cause respiratory irritation[3][4] |
Expert Insight: The multiple "harmful" classifications underscore the necessity of preventing direct contact, ingestion, or inhalation. The irritant properties necessitate robust PPE, as even minor exposure can lead to significant discomfort or injury.
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is strict waste segregation. Combining different waste streams can lead to dangerous chemical reactions, compromise disposal protocols, and significantly increase disposal costs.
Causality: Halogenated organic compounds are typically disposed of via high-temperature incineration at specialized, regulated facilities.[5] Mixing them with non-halogenated solvents can contaminate a larger volume of waste that could have otherwise been recycled or fuel-blended, a more cost-effective and environmentally preferable method.[6] Furthermore, mixing with incompatible materials like strong acids, bases, or oxidizers can generate heat, toxic gases, or even cause container pressurization.[6][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of waste containing this compound.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a barrier is established between you and the hazardous material.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[9][10]
-
Respiratory Protection: Handle the compound and its waste within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator may be required.[8]
Step 2: Waste Collection and Segregation
Proper containment is crucial for preventing environmental release and ensuring safe transport.
-
Pure Compound/Residue: If disposing of the solid compound, sweep it up carefully to avoid dust formation and place it into a designated waste container.[9]
-
Solutions: If the compound is in a solvent, it must be collected in a container designated for Halogenated Organic Waste .[5][7] These are often color-coded (e.g., green) or clearly labeled by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable items (e.g., pipette tips, weighing paper) that are grossly contaminated should be placed in the same halogenated waste container or a designated solid waste container for halogenated materials.
-
Container Specifications: Use only containers provided or approved by your EHS department. The container must be made of a compatible material (e.g., polyethylene for solvents) and have a secure, threaded screw cap to be vapor-tight and spill-proof.[7] Keep the container closed at all times except when actively adding waste.[6][7]
Step 3: Accurate Waste Labeling
Proper labeling is a legal requirement and ensures that everyone handling the container understands its contents and associated hazards.
-
As soon as the first drop of waste is added, the container must be labeled.[7]
-
The label must clearly state "Hazardous Waste" .[6]
-
List all chemical constituents by their full, unabbreviated names (e.g., "Waste this compound in Dichloromethane").[7] Do not use formulas or abbreviations.
-
Maintain a running log of the components and their approximate volumes or masses.[5]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory prior to collection.
-
Store the sealed and labeled waste container in a designated SAA, which is typically a secondary containment tray within a fume hood or a ventilated cabinet.
-
The storage area must be away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7]
-
Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA.[7]
Step 5: Final Disposal via Institutional EHS
Laboratory personnel are responsible for proper collection and labeling; final disposal is managed by trained professionals.
-
Once the waste container is full, or on a regular schedule, contact your institution's EHS or Chemical Waste Management department to arrange for a pickup.[7]
-
Follow your institution's specific procedures for requesting a waste collection.
-
Never dispose of this chemical down the drain or in the regular trash.[6][10]
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your supervisor. For large spills, call 911 or your institution's emergency number.[7]
-
Control Vapors: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a waste container.[9] For liquid spills, use an inert absorbent material like sand, vermiculite, or a chemical spill pillow to contain the spill.[11]
-
Collect and Dispose: Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department as per institutional policy.
References
- PubChem.1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- eCFR.Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University.
- ChemBK.1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE - Risk and Safety.[Link]
- Braun Research Group, University of Illinois.
- California Code of Regulations.Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Unseen: A Guide to Safely Handling 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
For the vanguard of discovery—researchers, scientists, and drug development professionals—mastering the nuanced safety protocols for novel chemical entities is paramount. This guide provides an in-depth operational framework for the safe handling, use, and disposal of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, ensuring that your focus remains on innovation, underpinned by an unwavering commitment to safety.
Core Safety Directives: Understanding the Hazard
The primary operational principle when handling this compound is the stringent avoidance of direct contact, inhalation, and ingestion. The trifluoromethyl and chlorophenyl groups suggest that this compound requires careful management as a halogenated organic substance.
Immediate Hazard Assessment
| Hazard Classification (Assumed) | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[1]. | Ingestion, Skin Absorption, Inhalation of dust or aerosol. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | Direct contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1]. | Direct contact with eyes, airborne dust. |
| Specific Target Organ Toxicity | May cause respiratory irritation[1]. | Inhalation of dust or aerosol. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a procedural step but a critical, science-based decision to mitigate specific, identified risks. A multi-layered approach to PPE is essential.
PPE Selection Protocol
Caption: PPE selection workflow based on task-specific hazards.
Detailed PPE Specifications
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities[2]. | Protects against direct contact with the eyes from splashes or airborne particles, which can cause serious irritation[1]. |
| Hand Protection | Double-gloving with a compatible glove material is recommended. Butyl rubber or Viton™ gloves are suitable for extended contact with chlorinated solvents. For incidental contact, nitrile gloves are a good option[3][4][5]. Always inspect gloves for tears or punctures before use. | Prevents skin contact and absorption. The choice of glove material is critical as some materials offer poor resistance to halogenated hydrocarbons[3][4]. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a high splash potential, a chemically resistant apron over the lab coat is advised[6]. | Protects the skin on the body from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 dust mask for solids, or an air-purifying respirator with organic vapor cartridges for solutions) should be used if there is a potential for generating dust or aerosols, or if work is not performed in a certified chemical fume hood[6]. | Prevents inhalation, a primary route of exposure that can lead to respiratory irritation[1]. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Verification : Upon receipt, verify the container's integrity.
-
Labeling : Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2]. The container should be kept tightly closed[6].
Step 2: Handling and Use
-
Designated Area : All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Check : Before use, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools to avoid creating dust. When transferring solutions, use a secondary container to minimize the risk of spills.
-
Avoid Contamination : Do not eat, drink, or smoke in areas where this chemical is handled[7]. Wash hands thoroughly after handling, even if gloves were worn.
Step 3: Spill Management
-
Immediate Action : In the event of a spill, evacuate the immediate area and alert colleagues.
-
Small Spills (Solid) : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.
-
Small Spills (Liquid) : For small liquid spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed container for disposal.
-
Large Spills : For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
Step 4: Emergency Procedures
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. | Seek medical attention if irritation persists. Discard contaminated clothing or launder separately. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[2]. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration[2]. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Waste disposal decision-making process.
Step-by-Step Disposal Protocol
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation : This waste must be segregated as "halogenated organic waste." Do not mix with non-halogenated waste streams.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage of Waste : Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or evaporation.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these comprehensive safety and logistical protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself, your colleagues, and the environment.
References
- University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide.
- University of South Alabama. (2018, March). Glove Selection Guide.
- California Institute of Technology Environment, Health & Safety. Glove Selection QUICK GUIDE.
- Occupational Safety and Health Administration. OSHA Glove Selection Chart.
- Advanced Photon Source. (2024, February 22). Safety Glove Selection Guide.
- ChemIndex. 3-Nitro-5-(trifluoromethyl)phenol SDS.
- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.
- PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
- ChemIndex. 349-57-5 | 3-Nitro-5-(trifluoromethyl)phenol.
- PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.
- PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Sources
- 1. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.caltech.edu [safety.caltech.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
